OH-C-Chol
説明
特性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-hydroxyethylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N2O3/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-21-25(37-30(36)34-18-17-33-19-20-35)13-15-31(24,4)29(26)14-16-32(27,28)5/h9,22-23,25-29,33,35H,6-8,10-21H2,1-5H3,(H,34,36)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKGTZVIOSLOAM-PTHRTHQKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCNCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCNCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Function of 7-Ketocholesterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ketocholesterol (B24107) (7KC) is a prominent and highly cytotoxic oxysterol formed from the non-enzymatic oxidation of cholesterol.[1][2] Found in elevated concentrations in atherosclerotic plaques, and implicated in a range of age-related pathologies, 7KC is a molecule of significant interest in the scientific and drug development communities.[1][3] Its biological functions are multifaceted, primarily revolving around the induction of cellular stress and the instigation of inflammatory and apoptotic pathways. This technical guide provides an in-depth exploration of the biological functions of 7KC, with a focus on its molecular mechanisms of action. It includes a summary of quantitative data, detailed experimental protocols for studying its effects, and visualizations of key signaling pathways.
Core Biological Functions of 7-Ketocholesterol
7-Ketocholesterol's primary biological impact is centered on its cytotoxicity, which manifests through the induction of oxidative stress, inflammation, and programmed cell death (apoptosis).[2][4] Unlike its precursor, cholesterol, 7KC is not a structural component of healthy cell membranes and its presence is consistently associated with cellular dysfunction.
Induction of Oxidative Stress
A cardinal function of 7KC is the potent induction of reactive oxygen species (ROS) production.[2] This is largely mediated through the activation of NADPH oxidase (NOX), a key enzyme in cellular ROS generation.[2] The overproduction of ROS disrupts the cellular redox balance, leading to oxidative damage to lipids, proteins, and DNA. This oxidative stress is a primary trigger for the subsequent inflammatory and apoptotic signaling cascades.
Pro-inflammatory Signaling
7KC is a potent pro-inflammatory molecule, activating multiple signaling pathways that culminate in the expression and secretion of inflammatory cytokines and chemokines.[3][5] Key pathways include:
-
Toll-Like Receptor 4 (TLR4) Activation: 7KC can directly activate TLR4, a pattern recognition receptor, initiating a downstream signaling cascade that leads to the activation of the transcription factor NF-κB.[6]
-
NF-κB Pathway: The activation of NF-κB is a central event in 7KC-induced inflammation.[5] This transcription factor orchestrates the expression of a wide array of pro-inflammatory genes, including those for interleukin-6 (IL-6), interleukin-8 (IL-8), and vascular endothelial growth factor (VEGF).[3][7]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: 7KC activates several MAPK pathways, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[1][8] These pathways contribute to the inflammatory response, often acting synergistically with the NF-κB pathway.[1][5]
Induction of Apoptosis
7KC is a well-established inducer of apoptosis in a variety of cell types.[9][10] The apoptotic cascade is triggered by a combination of factors, including:
-
Endoplasmic Reticulum (ER) Stress: 7KC can induce the unfolded protein response (UPR), a sign of ER stress, which can lead to apoptosis if the stress is prolonged or severe.[6]
-
Mitochondrial Dysfunction: 7KC-induced oxidative stress can damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[11]
-
Caspase Activation: The apoptotic signaling pathways activated by 7KC converge on the activation of caspases, the executive enzymes of apoptosis.[9][11]
-
Calcium Dysregulation: 7KC can cause an influx of extracellular Ca2+ and the release of Ca2+ from intracellular stores, leading to the activation of calcium-dependent apoptotic pathways.[10]
Quantitative Data Summary
The following tables summarize the quantitative effects of 7-ketocholesterol on various cellular parameters as reported in the literature.
| Cell Line | 7KC Concentration | Incubation Time | Effect on Cell Viability | Reference |
| mRPE | 15 µM | 24 h | ~50% decrease | [7] |
| mRPE | 20 µM | 24 h | ~80% decrease | [7] |
| MC3T3-E1 | 5 µM | Not specified | Cytotoxic | [12] |
| MC3T3-E1 | 20 µM | Not specified | 26.3% apoptosis | [12] |
| MC3T3-E1 | 40 µM | Not specified | 35.6% apoptosis | [12] |
| U937 | 40 µg/mL | 30 h | ~40% apoptosis | [12] |
| VSMCs | 30 µM | 6 days | Promotes apoptosis | [12] |
| HUVECs | 40 µg/mL | 20 h | Significant DNA fragmentation | [12] |
| Rat Hepatocytes | 100 µM | Not specified | Significantly lower than cholesterol | [13] |
| B16F10 | 100 µM | 3 days | Growth arrest and cell death | [14] |
| Cell Line | 7KC Concentration | Incubation Time | Cytokine/Chemokine | Fold Induction / Concentration | Reference |
| ARPE-19 | 15 µM | 24 h | VEGF mRNA | Marked induction | [3] |
| ARPE-19 | 15 µM | 24 h | IL-6 mRNA | Marked induction | [3] |
| ARPE-19 | 15 µM | 24 h | IL-8 mRNA | Marked induction | [3] |
| ARPE-19 | 6 µM | 48 h | Secreted VEGF | 1035 pg/ml to 2145 pg/ml | [6] |
| ARPE-19 | 8 µM | 24 h | Secreted IL-6 | 191 pg/ml to 337 pg/ml | [6] |
| ARPE-19 | 8 µM | 24 h | Secreted IL-8 | 862 pg/ml to 1523 pg/ml | [6] |
Detailed Experimental Protocols
Cell Culture and 7-Ketocholesterol Treatment
-
Cell Seeding: Plate cells (e.g., ARPE-19, mRPE, HUVEC) in appropriate culture vessels and media. Allow cells to adhere and reach a confluence of approximately 80%.[3][15]
-
Preparation of 7KC Stock Solution: Dissolve 7-ketocholesterol in 100% ethanol (B145695) to create a high-concentration stock solution (e.g., 250 mM). Store at 4°C.[16]
-
Working Solution Preparation: On the day of the experiment, dilute the 7KC stock solution in culture medium to the desired final concentrations (e.g., 5 µM to 100 µM). A vehicle control containing the same final concentration of ethanol should be prepared.[12][13][16]
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing 7KC or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 to 48 hours) at 37°C in a humidified incubator with 5% CO2.[3][17]
Measurement of Cytokine Secretion by ELISA
-
Sample Collection: After the incubation period, collect the conditioned media from the cell cultures. Centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., VEGF, IL-6, IL-8).[3][7] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Incubating with the collected cell culture supernatants.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on a standard curve generated from known concentrations of the recombinant cytokine.[18]
Western Blot Analysis of Signaling Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[6][15]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a nitrocellulose or PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[15]
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-p38, phospho-ERK, IκBα) overnight at 4°C.[6]
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.[15]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[15]
Detection of Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with 7KC as described in section 3.1.
-
Probe Incubation: After the desired treatment time, incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), at a concentration of 10 µM in PBS for a specified time (e.g., 30 minutes).[7]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.[7][19]
Signaling Pathways and Experimental Workflows
Conclusion
7-Ketocholesterol is a biologically active oxysterol with predominantly detrimental effects on cellular function. Its ability to induce oxidative stress, inflammation, and apoptosis positions it as a key player in the pathophysiology of numerous diseases, most notably atherosclerosis. For researchers and drug development professionals, understanding the intricate molecular pathways modulated by 7KC is crucial for the identification of novel therapeutic targets. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this important molecule and the development of strategies to mitigate its harmful effects.
References
- 1. 7-Ketocholesterol enhances leukocyte adhesion to endothelial cells via p38MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rem.bioscientifica.com [rem.bioscientifica.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 7-ketocholesterol induces apoptosis in differentiated PC12 cells via reactive oxygen species-dependent activation of NF-κB and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Ketocholesterol-induced apoptosis. Involvement of several pro-apoptotic but also anti-apoptotic calcium-dependent transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of 7-ketocholesterol toward cultured rat hepatocytes and the effect of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell internalization of 7-ketocholesterol-containing nanoemulsion through LDL receptor reduces melanoma growth in vitro and in vivo: a preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7tmantibodies.com [7tmantibodies.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Prevention of 7-Ketocholesterol-Induced Overproduction of Reactive Oxygen Species, Mitochondrial Dysfunction and Cell Death with Major Nutrients (Polyphenols, ω3 and ω9 Unsaturated Fatty Acids) of the Mediterranean Diet on N2a Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bowdish.ca [bowdish.ca]
- 19. Prevention of 7-Ketocholesterol-Induced Overproduction of Reactive Oxygen Species, Mitochondrial Dysfunction and Cell Death with Major Nutrients (Polyphenols, ω3 and ω9 Unsaturated Fatty Acids) of the Mediterranean Diet on N2a Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Formation of Hydroxycholesterols In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxycholesterols, or oxysterols, are oxidized derivatives of cholesterol that play critical roles as signaling molecules and intermediates in key metabolic pathways. Far from being simple byproducts of cholesterol catabolism, these molecules are potent regulators of lipid metabolism, inflammation, immune responses, and cell survival. Their endogenous formation is a tightly regulated enzymatic process, and dysregulation of their levels is implicated in the pathophysiology of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. This technical guide provides an in-depth overview of the core enzymatic pathways responsible for the in vivo synthesis of the most abundant hydroxycholesterols. It details the key enzymes, their tissue distribution, and their roles in metabolic regulation. Furthermore, this guide offers a summary of established experimental protocols for the accurate quantification of hydroxycholesterols in biological matrices and presents quantitative data on their physiological concentrations.
Core Enzymatic Pathways of Hydroxycholesterol Formation
The in vivo synthesis of hydroxycholesterols is primarily an enzyme-catalyzed process, which ensures stereo- and regio-specificity, leading to the formation of biologically active molecules. While non-enzymatic auto-oxidation of cholesterol can occur, particularly under conditions of oxidative stress, the focus of this guide is on the principal enzymatic pathways. The most abundant and well-characterized endogenous hydroxycholesterols include 27-hydroxycholesterol (B1664032) (27-HC), 25-hydroxycholesterol (B127956) (25-HC), and 7α-hydroxycholesterol (7α-HC).
The 27-Hydroxycholesterol (27-HC) Synthesis Pathway
27-HC is one of the most prevalent oxysterols in circulation and is a key molecule in the reverse cholesterol transport pathway, facilitating the movement of cholesterol from peripheral tissues to the liver for excretion.[1]
-
Key Enzyme: Sterol 27-hydroxylase, encoded by the CYP27A1 gene.[1][2] This is a mitochondrial cytochrome P450 enzyme.[3]
-
Mechanism: CYP27A1 catalyzes the hydroxylation of the terminal methyl group (C27) on the cholesterol side chain.[1]
-
Tissue Distribution: While abundant in the liver where it participates in the alternative "acidic" pathway of bile acid synthesis, CYP27A1 is also expressed in extrahepatic tissues such as macrophages, the vasculature, intestine, and the brain.[1][4] This widespread expression highlights the role of 27-HC in local cholesterol homeostasis.
-
Metabolic Fate: Following its synthesis, 27-HC is transported to the liver where it is further hydroxylated by oxysterol 7α-hydroxylase (CYP7B1) to form 7α,27-dihydroxycholesterol, a precursor for bile acid synthesis.[1][2]
The 25-Hydroxycholesterol (25-HC) Synthesis Pathway
25-HC is a potent regulator of cholesterol homeostasis and has significant roles in the immune and inflammatory responses.[5][6]
-
Key Enzyme: Cholesterol 25-hydroxylase (CH25H).[5] This enzyme is an iron-containing enzyme located in the endoplasmic reticulum.[7] While CH25H is a major contributor, other cytochrome P450 enzymes like CYP27A1 and CYP3A4 have also been reported to catalyze the formation of 25-HC in vitro, though their in vivo significance is less clear.[8]
-
Mechanism: CH25H introduces a hydroxyl group at the C25 position of the cholesterol side chain.[5]
-
Tissue Distribution and Regulation: CH25H is an interferon-stimulated gene, and its expression is robustly induced in immune cells like macrophages upon inflammatory stimuli.[9][10]
-
Metabolic Fate: Similar to 27-HC, 25-HC can be further metabolized by CYP7B1 to 7α,25-dihydroxycholesterol (7α,25-diHC), a highly potent ligand for the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), which is involved in adaptive immunity.[6][10]
The 7α-Hydroxycholesterol (7α-HC) Synthesis Pathway
7α-HC is the initial and rate-limiting intermediate in the classic "neutral" pathway of bile acid synthesis, which is the primary route for cholesterol catabolism in the liver.[11][12]
-
Key Enzyme: Cholesterol 7α-hydroxylase, encoded by the CYP7A1 gene.[11] This is a liver-specific microsomal cytochrome P450 enzyme.[13]
-
Mechanism: CYP7A1 catalyzes the introduction of a hydroxyl group at the 7α position of the cholesterol steroid nucleus.[11]
-
Tissue Distribution: The expression of CYP7A1 is almost exclusively confined to hepatocytes.[13]
-
Metabolic Fate: 7α-HC is rapidly converted to 7α-hydroxy-4-cholesten-3-one (C4), which then serves as a branch point for the synthesis of the two major primary bile acids, cholic acid and chenodeoxycholic acid.[13] The synthesis of cholic acid requires the action of sterol 12α-hydroxylase (CYP8B1).
Quantitative Data on Hydroxycholesterol Levels
The concentrations of hydroxycholesterols in biological fluids and tissues can vary depending on the specific oxysterol, the tissue, and the physiological or pathological state. The following tables summarize representative quantitative data from the literature.
Table 1: Plasma/Serum Concentrations of Major Hydroxycholesterols in Healthy Humans
| Hydroxycholesterol | Concentration Range (ng/mL) | Notes |
| 24S-Hydroxycholesterol | 38 - 312 | Primarily of cerebral origin.[14] |
| 27-Hydroxycholesterol | 17.7 ± 8.5 | One of the most abundant circulating oxysterols.[15] |
| 7α-Hydroxycholesterol | - | Generally low in peripheral circulation due to rapid hepatic metabolism. |
| 7β-Hydroxycholesterol | 4.6 ± 1.1 | A marker of in vivo oxidative stress.[16] |
| 7-Ketocholesterol | 13.4 ± 7.6 | A marker of in vivo oxidative stress.[16] |
| 4β-Hydroxycholesterol | 27.3 (healthy volunteer) | An endogenous marker for CYP3A activity.[17] |
Table 2: Hydroxycholesterol Concentrations in Tissues
| Tissue | Hydroxycholesterol | Concentration | Species | Notes |
| Atherosclerotic Plaques | Total Oxysterols | ~45 times higher than normal arteries | Human | Indicates significant oxidative stress.[16] |
| Cirrhotic Liver | Total Oxysterols | No significant difference from normal liver | Human | Alpha-tocopherol (B171835) levels were significantly lower.[16] |
| Mouse Brain (High-Fat Diet) | 24S,25-dihydroxycholesterol | Significantly lower | Mouse | Compared to mice on a normal diet.[18] |
| Mouse Brain (High-Fat Diet) | 7α,27-dihydroxycholesterol | Significantly lower | Mouse | Compared to mice on a normal diet.[18] |
| Mouse Brain (High-Fat Diet) | 7-Ketocholesterol | Significantly lower | Mouse | Compared to mice on a normal diet.[18] |
Experimental Protocols for Hydroxycholesterol Quantification
The accurate quantification of hydroxycholesterols in biological samples is challenging due to their low abundance and the potential for auto-oxidation during sample handling. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for sensitive and specific measurement.
General Experimental Workflow
References
- 1. 27-Hydroxycholesterol: the First Identified Endogenous SERM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 27-Hydroxycholesterol in cancer development and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile Acids Synthesis [flipper.diff.org]
- 5. 25-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 6. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]
- 8. On the formation and possible biological role of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]
- 12. 7α-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 13. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY DETERMINATION OF PLASMA 24S-HYDROXYCHOLESTEROL WITH CHROMATOGRAPHIC SEPARATION OF 25-HYDROXYCHOLESTEROL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of oxysterols and alpha-tocopherol in plasma and tissue samples as indices of oxidant stress status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of (25R)-26-Hydroxy-cholest-4-en-3-one (OH-C-Chol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(25R)-26-Hydroxy-cholest-4-en-3-one, a prominent oxysterol, plays a significant role in various physiological and pathological processes. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and its interactions within key biological signaling pathways. This document details the physicochemical properties, spectral data, and the experimental methodologies utilized for its structural elucidation. Furthermore, it explores its function as a signaling molecule, particularly its role as a ligand for the Liver X Receptor (LXR) and its implications in estrogen receptor signaling, offering valuable insights for researchers in drug discovery and development.
Molecular Structure and Physicochemical Properties
(25R)-26-Hydroxy-cholest-4-en-3-one, hereafter referred to as OH-C-Chol, is a cholestane-derived oxysterol. Its molecular structure is characterized by a tetracyclic steroid nucleus with a hydroxyl group at position C26 and a ketone group at C3, with a double bond between C4 and C5. The stereochemistry at the C25 position is designated as 'R'.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₄₄O₂ | [1] |
| Molecular Weight | 400.64 g/mol | [1] |
| Systematic Name | (25R)-26-Hydroxycholest-4-en-3-one | [1] |
| CAS Number | 56792-59-7 | [1] |
| Appearance | White or off-white solid | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. |
Stereochemistry
The stereochemistry of this compound is crucial for its biological activity. The core steroid nucleus possesses multiple chiral centers, defining its three-dimensional conformation. The key stereochemical feature explicitly designated in its nomenclature is at the C25 position in the side chain, which is in the R configuration. This specific spatial arrangement of the methyl and hydroxymethyl groups at C25 influences its binding affinity to target proteins and subsequent biological responses. The stereochemistry of the steroid backbone is consistent with the naturally occurring cholesterol molecule from which it is derived.
Experimental Protocols for Structural Elucidation
The determination of the precise molecular structure and stereochemistry of this compound relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons. Key expected signals include those for the olefinic proton at C4, the angular methyl groups, and the protons on the carbon bearing the hydroxyl group (C26).
-
¹³C NMR Spectroscopy: Obtain a one-dimensional ¹³C NMR spectrum to determine the chemical shifts of all 27 carbon atoms. The carbonyl carbon at C3 and the olefinic carbons at C4 and C5 will have characteristic downfield shifts.
-
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments should be performed. This includes:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in confirming the stereochemistry.
-
Workflow for NMR Data Analysis:
Caption: Workflow for NMR-based structural elucidation of this compound.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, yielding precise bond lengths, bond angles, and torsional angles. Although a specific crystallographic information file (CIF) for (25R)-26-Hydroxy-cholest-4-en-3-one is not publicly available, the general protocol for obtaining such data for a steroid-like molecule is well-established.
Experimental Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.
Logical Flow of X-ray Crystallography:
Caption: Logical workflow for determining the 3D structure via X-ray crystallography.
Signaling Pathways
This compound, as an oxysterol, is an important signaling molecule that modulates the activity of nuclear receptors, thereby influencing gene expression.
Liver X Receptor (LXR) Signaling Pathway
(25R)-26-hydroxycholesterol is a known ligand for the Liver X Receptor (LXR).[1] Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[2] This pathway is central to the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation.
Caption: Activation of the LXR signaling pathway by this compound.
Estrogen Receptor (ER) Signaling
Recent studies have implicated (25R)-26-hydroxycholesterol in the modulation of estrogen receptor (ER) signaling, particularly in the context of breast cancer. It has been shown to accumulate in breast tissue and can stimulate tumor growth via the estrogen receptor. This suggests that this compound may act as an endogenous selective estrogen receptor modulator (SERM).
Caption: Modulation of Estrogen Receptor signaling by this compound.
Conclusion
(25R)-26-Hydroxy-cholest-4-en-3-one is a sterol of significant interest due to its defined stereochemistry and its role as a signaling molecule in critical biological pathways. A thorough understanding of its molecular structure, elucidated through advanced analytical techniques, is fundamental for comprehending its biological function and for the rational design of therapeutic agents that target the pathways it modulates. This guide provides a foundational resource for researchers engaged in the study of oxysterol biology and its implications for human health and disease. Further research to obtain detailed crystallographic and NMR data for this specific molecule will be invaluable in refining our understanding of its structure-activity relationships.
References
Unraveling the Intricacies of 27-Hydroxycholesterol: A Technical Guide to its Cellular Regulatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-Hydroxycholesterol (B1664032) (27-HC), a primary metabolite of cholesterol, has emerged as a critical signaling molecule that modulates a diverse array of cellular pathways. Initially recognized for its role in cholesterol homeostasis, 27-HC is now understood to be a key player in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, neurodegenerative disorders, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the core cellular pathways regulated by 27-HC, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades to serve as a valuable resource for the scientific community.
Core Cellular Pathways Regulated by 27-Hydroxycholesterol
27-HC exerts its pleiotropic effects primarily through its function as an endogenous selective estrogen receptor modulator (SERM) and as a ligand for liver X receptors (LXRs).[1] Its ability to interact with these nuclear receptors allows it to influence gene expression programs that control cell proliferation, lipid metabolism, inflammation, and apoptosis.
Liver X Receptor (LXR) Signaling Pathway
27-HC is a well-established agonist of both LXRα and LXRβ.[2] Upon binding, 27-HC induces a conformational change in the LXR, leading to the recruitment of coactivators and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.[2] Key LXR target genes regulated by 27-HC are central to cholesterol efflux and transport, including ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[3][4]
Estrogen Receptor (ER) Signaling Pathway
27-HC acts as a SERM, exhibiting both agonist and antagonist activities on estrogen receptors (ERα and ERβ) in a tissue-specific manner.[1] In breast cancer cells, for instance, 27-HC has been shown to act as an ERα agonist, promoting cell proliferation and tumor growth.[5] It binds to ERα, inducing a conformational change that facilitates the recruitment of coactivators and subsequent binding to estrogen response elements (EREs) in the DNA, leading to the transcription of target genes such as pS2, SDF-1, and WISP2.[6]
Inflammatory Pathways
27-HC has complex and often cell-type-specific effects on inflammation. In macrophages, 27-HC can induce the expression of pro-inflammatory cytokines and chemokines, such as CCL2, CCL3, CCL4, and CXCL8, contributing to the inflammatory microenvironment.[2][4] This can occur through both LXR-dependent and independent mechanisms. The induction of chemokines by 27-HC can lead to the recruitment of other immune cells, perpetuating the inflammatory response.[2]
Apoptosis Pathways
The role of 27-HC in apoptosis is context-dependent. In some cancer cells, such as adrenocortical carcinoma cells, 27-HC has been shown to induce apoptosis.[7] Conversely, in breast cancer cells, it can promote proliferation and inhibit apoptosis by downregulating the tumor suppressor p53 and upregulating its inhibitor, MDM2.[8] In hematopoietic progenitor cells, 27-HC induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of the endoplasmic reticulum (ER) stress response.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of 27-hydroxycholesterol on gene expression in various cellular contexts.
Table 1: Regulation of LXR Target Genes by 27-Hydroxycholesterol
| Gene | Cell Type | Treatment | Fold Change vs. Control | Reference |
| LXRα | THP-1 macrophages | 2.5 µg/ml 27-HC for 48h | 2.25 | [4] |
| ABCA1 | THP-1 macrophages | 2.5 µg/ml 27-HC for 48h | 1.31 | [4] |
| ABCG1 | THP-1 macrophages | 2.5 µg/ml 27-HC for 48h | 4.33 | [10] |
| ABCA1 | Bone marrow-derived macrophages (BMDMs) | 27-HC (concentration not specified) for 24h | Significant induction | [3] |
| ABCG1 | Bone marrow-derived macrophages (BMDMs) | 27-HC (concentration not specified) for 24h | Significant induction | [3] |
Table 2: Regulation of ER Target Genes by 27-Hydroxycholesterol in MCF-7 Breast Cancer Cells
| Gene | Treatment | Fold Induction vs. Vehicle | Reference |
| pS2 | 1 µM 27-HC for 8h | ~4.5 | [6] |
| pS2 | 1 µM 27-HC for 24h | ~6.0 | [6] |
| SDF-1 | 1 µM 27-HC for 8h | ~2.5 | [6] |
| SDF-1 | 1 µM 27-HC for 24h | ~3.5 | [6] |
| WISP2 | 1 µM 27-HC for 8h | ~3.0 | [6] |
| WISP2 | 1 µM 27-HC for 24h | ~4.0 | [6] |
| C6orf211 | 10⁻⁶M 27-HC | Significant upregulation | [5] |
| PARD6B | 10⁻⁶M 27-HC | Significant upregulation | [5] |
| GFRα1 | 10⁻⁶M 27-HC | Significant upregulation | [5] |
| RET | 10⁻⁶M 27-HC | Significant upregulation | [5] |
| GDNF | 10⁻⁶M 27-HC | Significant upregulation | [5] |
Table 3: Regulation of Inflammatory Genes by 27-Hydroxycholesterol in THP-1 Macrophages
| Gene/Protein | Treatment | Change vs. Control | Reference |
| CCL2 (mRNA) | 2.5 µg/ml 27-HC for 48h | No significant change | [4] |
| CCL3 (mRNA) | 2.5 µg/ml 27-HC for 48h | ~2.5-fold increase | [4] |
| CCL4 (mRNA) | 2.5 µg/ml 27-HC for 48h | No significant change | [4] |
| CXCL8 (mRNA) | 2.5 µg/ml 27-HC for 48h | ~3.5-fold increase | [4] |
| TNF-α (mRNA) | 2.5 µg/ml 27-HC for 48h | ~2.0-fold increase | [4] |
| CCL2 (protein) | 2.5 µg/ml 27-HC for 48h | ~150 pg/ml | [4] |
| CCL3 (protein) | 2.5 µg/ml 27-HC for 48h | ~100 pg/ml | [4] |
| CCL4 (protein) | 2.5 µg/ml 27-HC for 48h | ~120 pg/ml | [4] |
| CXCL8 (protein) | 2.5 µg/ml 27-HC for 48h | ~400 pg/ml | [4] |
| TNF-α (protein) | 2.5 µg/ml 27-HC for 48h | ~70 pg/ml | [4] |
Table 4: Regulation of Apoptosis-Related Proteins by 27-Hydroxycholesterol
| Protein | Cell Type | Treatment | Effect | Reference |
| p53 | MCF-7 breast cancer cells | 27-HC | ~50% decrease | [8] |
| MDM2 | MCF-7 breast cancer cells | 27-HC | ~28% increase | [8] |
| Chop (ER stress marker) | Hematopoietic progenitor cells | 27-HC | Significant increase | [9] |
| Ire1α (ER stress marker) | Hematopoietic progenitor cells | 27-HC | Significant increase | [9] |
Detailed Experimental Protocols
LXR Luciferase Reporter Assay
This assay is used to quantify the activation of LXR by 27-hydroxycholesterol.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
LXRα or LXRβ expression vector
-
LXRE-driven firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
27-Hydroxycholesterol
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the LXR expression vector, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 27-HC at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., ethanol).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency. Calculate the fold change in luciferase activity for 27-HC-treated cells relative to the vehicle-treated control.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of 27-hydroxycholesterol to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of ER)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
27-Hydroxycholesterol
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)
-
Hydroxyapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reaction Mixtures: In triplicate, prepare assay tubes containing a fixed concentration of [³H]-17β-estradiol and rat uterine cytosol in TEDG buffer.
-
Competition: Add increasing concentrations of unlabeled 17β-estradiol (for the standard curve) or 27-hydroxycholesterol to the respective tubes.
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.
-
Washing: Wash the HAP pellets multiple times with cold TEDG buffer to remove unbound radioligand.
-
Elution and Counting: Elute the bound [³H]-17β-estradiol from the HAP pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the log concentration of the competitor (unlabeled estradiol (B170435) or 27-HC). Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
Chromatin Immunoprecipitation (ChIP)-Sequencing
This technique is used to identify the genomic regions where LXR or ER binds in response to 27-hydroxycholesterol treatment.
Materials:
-
Cells of interest (e.g., MCF-7 for ER, THP-1 for LXR)
-
27-Hydroxycholesterol
-
Formaldehyde
-
ChIP-grade antibody against LXR or ER
-
Protein A/G magnetic beads
-
Buffers for cell lysis, washing, and elution
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Cell Treatment and Crosslinking: Treat cells with 27-HC or vehicle for a specified time. Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody against the protein of interest (LXR or ER) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin complexes from the beads and reverse the crosslinks by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify genomic regions enriched for LXR or ER binding.
Conclusion
27-Hydroxycholesterol is a multifaceted signaling molecule that plays a pivotal role in regulating a wide range of cellular processes. Its ability to modulate the activity of LXR and ER places it at the crossroads of cholesterol metabolism, cell fate decisions, and inflammatory responses. A thorough understanding of the cellular pathways governed by 27-HC is crucial for the development of novel therapeutic strategies for a variety of diseases. This guide provides a foundational resource for researchers and drug development professionals, offering a synthesis of current knowledge, quantitative data, and detailed experimental protocols to facilitate further investigation into the complex biology of this important oxysterol.
References
- 1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 2. kjpp.net [kjpp.net]
- 3. 27-Hydroxycholesterol acts on myeloid immune cells to induce T cell dysfunction, promoting breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 27-Hydroxycholesterol induces macrophage gene expression via LXR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 27-Hydroxycholesterol Promotes Cell-autonomous ER-positive Breast Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. The cholesterol metabolite 27-hydroxycholesterol regulates p53 activity and increases cell proliferation via MDM2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of reactive oxygen species in regulating 27-hydroxycholesterol-induced apoptosis of hematopoietic progenitor cells and myeloid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Physiological Role of Oxysterols in Cholesterol Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysterols, the 27-carbon products of cholesterol oxidation, are critical signaling molecules in the intricate network of cholesterol homeostasis. Far from being mere metabolic byproducts, these molecules act as potent ligands for nuclear receptors and other sensory proteins, orchestrating a sophisticated response to cellular cholesterol levels. This technical guide provides an in-depth exploration of the physiological roles of oxysterols, focusing on their modulation of key signaling pathways, presenting quantitative data on their interactions, and detailing the experimental protocols used to elucidate their functions. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.
Core Signaling Pathways Modulated by Oxysterols
Oxysterols exert their profound effects on cholesterol homeostasis primarily through the regulation of three major signaling pathways: the Liver X Receptor (LXR) pathway, the Sterol Regulatory Element-Binding Protein (SREBP) pathway, and the Retinoic acid receptor-related Orphan Receptor (ROR) pathway.
Liver X Receptor (LXR) Pathway: Promoting Cholesterol Efflux and Catabolism
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as cellular cholesterol sensors.[1] Upon binding to specific oxysterol ligands, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[1][2] This activation leads to the transcription of genes involved in cholesterol efflux, transport, and conversion to bile acids.
Key oxysterol activators of LXR include 24(S)-hydroxycholesterol (24S-HC), 22(R)-hydroxycholesterol (22R-HC), and 24(S),25-epoxycholesterol.[3] The activation of LXR by these oxysterols at physiologically relevant concentrations defines a critical hormonal signaling pathway for maintaining cholesterol balance.[2] Downstream target genes of LXR include ATP-binding cassette transporters ABCA1 and ABCG1, which are crucial for reverse cholesterol transport, and cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4]
Caption: Oxysterol-mediated activation of the LXR signaling pathway.
SREBP Pathway: Inhibiting Cholesterol Synthesis and Uptake
The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol biosynthesis and uptake. SREBPs are transcription factors that, in their precursor form, are embedded in the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP).[5] When cellular cholesterol levels are low, the SCAP-SREBP complex moves to the Golgi apparatus, where SREBP is cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).[6] The released N-terminal fragment of SREBP translocates to the nucleus and activates the transcription of genes involved in cholesterol synthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor).
Oxysterols, particularly 25-hydroxycholesterol (B127956) (25-HC), play a crucial inhibitory role in this pathway.[7] 25-HC binds to an ER-resident protein called Insulin-induced gene (Insig). This binding promotes the interaction between Insig and SCAP, which retains the SCAP-SREBP complex in the ER, thereby preventing SREBP cleavage and subsequent gene activation.[7] This feedback mechanism ensures that when cellular cholesterol levels are high, as indicated by the presence of oxysterols, the cell downregulates its own cholesterol production and uptake.[8]
Caption: Oxysterol-mediated inhibition of the SREBP signaling pathway.
Retinoic acid receptor-related Orphan Receptor (ROR) Pathway: A Link to Immunity and Metabolism
The Retinoic acid receptor-related Orphan Receptors (RORα and RORγ) are nuclear receptors that play significant roles in development, immunity, and metabolism.[9] Recent studies have identified certain oxysterols as natural ligands for RORs, adding another layer of complexity to their regulatory functions.[10]
Specifically, oxysterols such as 7β, 27-dihydroxycholesterol have been identified as RORγt agonists, driving the differentiation of Th17 cells, which are critical in host defense and autoimmune diseases.[11][12] Conversely, other oxysterols, like 24S-hydroxycholesterol, can act as inverse agonists for RORα and RORγ, suppressing their transcriptional activity.[9] The interaction of oxysterols with RORs highlights their role beyond cholesterol metabolism, connecting sterol homeostasis with immune regulation.
Caption: Agonistic activation of the RORγt pathway by specific oxysterols.
Quantitative Data on Oxysterol Interactions
The physiological effects of oxysterols are underpinned by their specific and quantifiable interactions with their protein targets. This section summarizes key quantitative data related to these interactions.
Binding Affinities of Oxysterols to Nuclear Receptors
The affinity of an oxysterol for its receptor is a critical determinant of its biological potency. The dissociation constant (Kd) or the inhibition constant (Ki) are commonly used to quantify this affinity, with lower values indicating a stronger interaction.
| Oxysterol | Receptor | Binding Affinity (Ki/Kd) | Reference(s) |
| 24(S)-Hydroxycholesterol | RORα/γ | ~25 nM (Ki) | [9] |
| 7-oxygenated sterols | RORα/γ | 12-18 nM (Ki) | [13] |
| 24(S),25-Epoxycholesterol | LXRα/β | High Affinity | [3] |
| 7β, 27-dihydroxycholesterol | RORγt | Potent Activator | [11] |
Physiological Concentrations of Key Oxysterols
The in vivo concentrations of oxysterols are tightly regulated and vary between different tissues and physiological states. These concentrations are crucial for determining which signaling pathways are activated.
| Oxysterol | Tissue/Fluid | Concentration Range (ng/mL or µg/L) | Reference(s) |
| 24(S)-Hydroxycholesterol | Human Serum | 12.3 ± 4.79 ng/mL (free) | [14] |
| 27-Hydroxycholesterol (B1664032) | Human Serum | 17.7 ± 8.5 ng/mL (free) | [14] |
| 24(S)-Hydroxycholesterol | Human Plasma | Quantification limit: 40 µg/L | [15][16] |
| 27-Hydroxycholesterol | Human Plasma | Quantification limit: 25 µg/L | [15][16] |
| 27-Hydroxycholesterol | Human Plasma | ≥ 140 µg/L in inactive HBV carriers | [17] |
Key Experimental Protocols
The study of oxysterol physiology relies on a variety of sophisticated experimental techniques. This section provides an overview of the methodologies for some of the key experiments cited in this guide.
Quantification of Oxysterols by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of oxysterols in biological samples.[18][19]
Experimental Workflow:
Caption: A generalized workflow for the quantification of oxysterols using LC-MS/MS.
Methodology:
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are collected. To prevent auto-oxidation of cholesterol, antioxidants like butylated hydroxytoluene (BHT) are often added.[18]
-
Internal Standards: Isotope-labeled internal standards for the oxysterols of interest are added to the sample to account for variations in extraction efficiency and instrument response.[18]
-
Extraction: Oxysterols are extracted from the biological matrix using liquid-liquid extraction (e.g., with hexane/isopropanol) or solid-phase extraction (SPE).[20][21]
-
Chromatographic Separation: The extracted oxysterols are separated using a high-performance liquid chromatography (HPLC) system, typically with a C18 or a specialized column.
-
Mass Spectrometric Detection: The separated oxysterols are ionized (e.g., using atmospheric pressure chemical ionization or electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[19]
-
Quantification: The concentration of each oxysterol is determined by comparing the peak area of the endogenous analyte to that of its corresponding internal standard.
LXR Activation Luciferase Reporter Assay
This cell-based assay is used to quantify the ability of a compound, such as an oxysterol, to activate LXR-mediated transcription.[22][23]
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is cultured. The cells are then co-transfected with two plasmids:
-
An LXR expression plasmid (containing the cDNA for LXRα or LXRβ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an LXR response element (LXRE).[24]
-
-
Treatment: After transfection, the cells are treated with the oxysterol of interest at various concentrations. A known LXR agonist (e.g., T0901317) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luminescence signal is proportional to the level of LXR activation. The results are typically expressed as fold activation over the vehicle control.
SREBP Cleavage Assay by Western Blot
This assay is used to assess the processing of the SREBP precursor protein to its active nuclear form, which is inhibited by oxysterols.[25]
Methodology:
-
Cell Culture and Treatment: Cells (e.g., CHO-7 or HepG2) are cultured and then treated with the oxysterol being investigated. A known inhibitor of SREBP processing (e.g., 25-HC) can be used as a positive control.
-
Cell Lysis and Protein Quantification: The cells are harvested and lysed. The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes SREBP (antibodies that can distinguish between the precursor and cleaved forms are available). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to the precursor and cleaved forms of SREBP are quantified to determine the extent of SREBP processing.
Cholesterol Efflux Assay using BODIPY-Cholesterol
This assay measures the capacity of cells to efflux cholesterol to an extracellular acceptor, a process promoted by LXR activation. The use of a fluorescent cholesterol analog, BODIPY-cholesterol, provides a non-radioactive method for this measurement.[26][27]
Methodology:
-
Cell Labeling: Macrophages (e.g., J774 or primary peritoneal macrophages) are incubated with a medium containing BODIPY-cholesterol to allow for its incorporation into the cellular membranes.[26]
-
Equilibration and Treatment: The cells are washed and then incubated in a serum-free medium to allow for equilibration. They are then treated with the oxysterol of interest to stimulate cholesterol efflux pathways (e.g., via LXR activation of ABCA1).
-
Efflux to Acceptors: An acceptor for the effluxed cholesterol, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL), is added to the medium.[26]
-
Measurement of Fluorescence: After a defined incubation period, the medium is collected, and the cells are lysed. The fluorescence of the BODIPY-cholesterol in both the medium and the cell lysate is measured using a fluorescence plate reader.
-
Calculation of Efflux: The percentage of cholesterol efflux is calculated as the fluorescence in the medium divided by the total fluorescence (medium + cell lysate), multiplied by 100.[28]
Conclusion
Oxysterols are indispensable players in the maintenance of cholesterol homeostasis. Through their intricate interactions with the LXR, SREBP, and ROR signaling pathways, they orchestrate a finely tuned response to changes in cellular cholesterol levels, impacting not only lipid metabolism but also inflammatory and immune responses. The quantitative data on their binding affinities and physiological concentrations underscore the specificity and potency of their actions. The experimental protocols detailed herein provide the foundation for ongoing research in this dynamic field. A thorough understanding of the physiological roles of oxysterols is paramount for the development of novel therapeutic strategies for a range of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. This guide serves as a foundational resource for scientists and researchers dedicated to unraveling the complexities of oxysterol biology and harnessing their therapeutic potential.
References
- 1. LXRs; oxysterol-activated nuclear receptors that regulate genes controlling lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do oxysterols control cholesterol homeostasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maintaining cholesterol homeostasis: Sterol regulatory element-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxysterols as non-genomic regulators of cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Second Class of Nuclear Receptors for Oxysterols: Regulation of RORα and RORγ activity by 24S-Hydroxycholesterol (Cerebrosterol) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Modulation of Retinoic Acid Receptor-related Orphan Receptor α and γ Activity by 7-Oxygenated Sterol Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of 24S- and 27-hydroxycholesterol in plasma by high-performance liquid chromatography-mass spectrometry. [folia.unifr.ch]
- 16. researchgate.net [researchgate.net]
- 17. Trend of 25-hydroxycholesterol and 27-hydroxycholesterol plasma levels in patients affected by active chronic hepatitis B virus infection and inactive carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. research.aston.ac.uk [research.aston.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Regulation of Cholesterologenesis by the Oxysterol Receptor, LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cholesterol efflux assay [bio-protocol.org]
The Dawn of a New Era in Lipid Biology: A Technical Guide to the Discovery and History of Oxidized Cholesterol Derivatives
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and history of oxidized cholesterol derivatives, commonly known as oxysterols. It delves into the seminal discoveries, key scientific contributors, and the evolution of experimental methodologies that have shaped our understanding of these critical signaling molecules. This guide summarizes quantitative data, details experimental protocols, and visualizes complex biological pathways to offer a comprehensive resource for professionals in the field.
A Historical Perspective: From Hypothesis to Biological Significance
The journey into the world of oxysterols began with a challenge to the central dogma of cholesterol homeostasis. In the mid-20th century, it was widely accepted that cholesterol directly regulated its own biosynthesis. However, inconsistencies in experimental results led to a new hypothesis.
A pivotal moment came in 1978 when Andrew Kandutsch, Harry Chen, and their colleagues proposed the "oxysterol hypothesis."[1][2] Their research suggested that it was not cholesterol itself, but its oxygenated derivatives—oxysterols—that were the true mediators of feedback inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][3] This groundbreaking idea, initially met with skepticism, laid the foundation for a new field of study.
Contemporaneously, the monumental work of Michael Brown and Joseph Goldstein in the 1970s revolutionized the understanding of cholesterol metabolism. Their discovery of the low-density lipoprotein (LDL) receptor and its role in familial hypercholesterolemia earned them the Nobel Prize in Physiology or Medicine in 1985.[4][5][6][7] While their primary focus was on the LDL receptor pathway, their findings provided a crucial context for understanding how cholesterol and its derivatives exert their effects within cells.
Subsequent research confirmed that both cholesterol and oxysterols play distinct but interconnected roles in regulating cholesterol homeostasis. It is now understood that certain oxysterols can suppress the maturation of sterol regulatory element-binding proteins (SREBPs), master transcriptional regulators of lipid metabolism, by binding to the protein Insig.[2] Furthermore, some oxysterols act as ligands for nuclear receptors, such as the Liver X Receptors (LXRs), which are critical in coordinating reverse cholesterol transport.[2][8][9][10]
The Expanding Roles of Oxysterols in Health and Disease
Initially viewed through the lens of cholesterol regulation, the biological significance of oxysterols has expanded dramatically. These molecules are now recognized as key players in a multitude of physiological and pathological processes.
Oxysterols are broadly classified based on their formation pathway:
-
Enzymatic Formation: Specific cytochrome P450 enzymes catalyze the formation of oxysterols such as 24S-hydroxycholesterol (24S-HC), 25-hydroxycholesterol (B127956) (25-HC), and 27-hydroxycholesterol (B1664032) (27-HC). These reactions are crucial for processes like bile acid synthesis and the transport of cholesterol out of the brain.[3][4][5]
-
Non-Enzymatic Formation: Autoxidation and lipid peroxidation lead to the formation of a different profile of oxysterols, including 7-ketocholesterol (B24107) (7-KC) and 7β-hydroxycholesterol (7β-HC). These are often associated with conditions of oxidative stress.
The diverse functions of oxysterols are implicated in a wide range of diseases, including:
-
Atherosclerosis: Oxidized LDL, rich in oxysterols, is a key component of atherosclerotic plaques.[11]
-
Neurodegenerative Diseases: Altered levels of brain-derived 24S-HC in plasma and cerebrospinal fluid are being investigated as potential biomarkers for diseases like Alzheimer's and multiple sclerosis.[4][5][7][12]
-
Cancer: Certain oxysterols have been shown to influence the growth and metastasis of some cancers.[13]
-
Immune Response: Oxysterols can modulate the activity of immune cells and are involved in inflammatory processes.[10]
Quantitative Insights: Oxysterol Concentrations in Human Health and Disease
The ability to accurately quantify oxysterols in biological matrices has been crucial for understanding their physiological roles. The tables below summarize representative concentrations of key oxysterols in human plasma and cerebrospinal fluid (CSF) in healthy individuals and in the context of Alzheimer's disease.
Table 1: Typical Concentrations of Major Oxysterols in Healthy Human Plasma
| Oxysterol | Concentration Range (ng/mL) |
| 24S-Hydroxycholesterol | 30 - 70 |
| 27-Hydroxycholesterol | 50 - 200 |
| 7α-Hydroxycholesterol | 10 - 100 |
| 7-Ketocholesterol | 5 - 20 |
| 7β-Hydroxycholesterol | 2 - 10 |
Data compiled from multiple sources. Actual values can vary based on analytical methods, age, and other factors.
Table 2: Alterations in Oxysterol Concentrations in Alzheimer's Disease
| Oxysterol | Fluid | Change Compared to Healthy Controls |
| 24S-Hydroxycholesterol | Plasma | Decreased in later stages |
| 24S-Hydroxycholesterol | CSF | Increased |
| 27-Hydroxycholesterol | CSF | Increased |
These trends represent general findings, and results can vary between studies.[4][5][7][12]
Foundational Experimental Protocols
The analysis of oxysterols presents significant challenges due to their low abundance and the potential for artificial oxidation during sample handling. The development of robust analytical methods has been a cornerstone of progress in the field.
General Workflow for Oxysterol Analysis
A typical workflow for the quantitative analysis of oxysterols from biological samples involves several key steps:
-
Sample Collection and Storage: Immediate processing or rapid freezing at -80°C with the addition of antioxidants like butylated hydroxytoluene (BHT) is critical to prevent ex vivo oxidation.
-
Internal Standard Addition: Stable isotope-labeled internal standards are added to correct for losses during sample preparation and for variations in instrument response.
-
Hydrolysis: For the analysis of total oxysterols (free and esterified), an alkaline hydrolysis step (e.g., with ethanolic potassium hydroxide) is performed to cleave the ester bonds.
-
Extraction: Oxysterols are extracted from the biological matrix using either liquid-liquid extraction (e.g., with hexane (B92381) or a chloroform/methanol (B129727) mixture) or solid-phase extraction (SPE).
-
Derivatization (for GC-MS): To improve volatility and thermal stability for gas chromatography, hydroxyl groups are often derivatized to form trimethylsilyl (B98337) (TMS) ethers.
-
Instrumental Analysis: The prepared samples are analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Detailed Protocol for Oxysterol Extraction and Analysis by LC-MS/MS
This protocol provides a representative method for the analysis of oxysterols in human plasma.
Materials:
-
Human plasma
-
Butylated hydroxytoluene (BHT)
-
Stable isotope-labeled internal standards (e.g., d7-24S-hydroxycholesterol, d7-27-hydroxycholesterol)
-
Methanol, Dichloromethane, Hexane, Isopropanol (B130326) (all LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or hydrophilic-lipophilic balanced)
-
LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
Procedure:
-
Sample Preparation:
-
To 200 µL of plasma, add 10 µL of BHT solution (10 mg/mL in ethanol).
-
Add a known amount of the internal standard mixture.
-
Perform lipid extraction using a modified Bligh-Dyer or Folch method with a mixture of methanol and dichloromethane.[14]
-
For total oxysterols, perform alkaline hydrolysis with ethanolic KOH at this stage.
-
-
Solid-Phase Extraction (SPE):
-
LC-MS/MS Analysis:
-
Reconstitute the dried eluate in the initial mobile phase.
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (A) and a mixture of acetonitrile (B52724) and isopropanol with 0.1% formic acid (B).
-
Detect the oxysterols using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Signaling Pathways
Oxysterols exert many of their effects by activating specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the key steps in the Liver X Receptor (LXR) and Hedgehog signaling pathways.
Caption: The Liver X Receptor (LXR) signaling pathway activated by oxysterols.
Caption: Oxysterol involvement in the Hedgehog signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of oxysterols from a biological sample.
Caption: A generalized experimental workflow for oxysterol analysis.
Conclusion and Future Directions
The discovery of oxidized cholesterol derivatives has fundamentally altered our understanding of lipid biology. From their initial proposed role in cholesterol homeostasis to their now recognized multifaceted involvement in a plethora of cellular processes, oxysterols have emerged as critical signaling molecules. The continued development of sophisticated analytical techniques will undoubtedly uncover further nuances of their function and their potential as diagnostic markers and therapeutic targets for a wide range of diseases. This guide serves as a foundational resource for professionals dedicated to advancing this exciting and impactful field of research.
References
- 1. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxysterols and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxysterols as markers of neurological disease--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxysterols as biomarkers in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rem.bioscientifica.com [rem.bioscientifica.com]
- 8. An oxysterol signalling pathway mediated by the nuclear receptor LXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxysterol signaling links cholesterol metabolism and inflammation via the liver X receptor in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of oxysterols and alpha-tocopherol in plasma and tissue samples as indices of oxidant stress status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brain Cholesterol Metabolism, Oxysterols, and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide to the Interaction of Oxysterols and Cholestenoic Acids with Nuclear Receptors LXR and ROR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between oxidized cholesterol derivatives, including cholestenoic acids (OH-C-Chol), and the nuclear receptors Liver X Receptor (LXR) and Retinoic Acid Receptor-related Orphan Receptor (ROR). This document details the signaling pathways, quantitative interaction data, and experimental methodologies crucial for understanding and targeting these interactions in drug discovery and development.
Introduction to LXR and ROR Signaling
The Liver X Receptors (LXRα and LXRβ) and Retinoic Acid Receptor-related Orphan Receptors (RORα, RORβ, and RORγ) are ligand-activated transcription factors that play pivotal roles in regulating lipid metabolism, inflammation, and circadian rhythms. Oxysterols, which are oxidized derivatives of cholesterol, and cholestenoic acids, intermediates in bile acid synthesis, have been identified as key endogenous ligands that modulate the activity of these receptors.
LXR Signaling: LXRs function as "cholesterol sensors" within the cell.[1] Upon activation by specific oxysterols and cholestenoic acids, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[2][3] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[4] Key LXR target genes are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), cholesterol conversion to bile acids (e.g., CYP7A1), and fatty acid synthesis (e.g., SREBP-1c).[3][5]
ROR Signaling: RORs, particularly RORα and RORγ, are constitutively active receptors, meaning they can activate gene transcription even in the absence of a bound ligand.[6] However, their activity can be modulated by various oxysterols, which can act as either agonists (enhancing activity) or inverse agonists (suppressing activity).[6][7] RORs are implicated in the regulation of development, immunity, and metabolism. For instance, RORγt, an isoform of RORγ, is a master regulator of Th17 cell differentiation.[8]
Quantitative Analysis of this compound Interaction with LXR and ROR
The binding affinity and functional potency of various oxysterols and cholestenoic acids for LXR and ROR have been characterized in numerous studies. The following tables summarize key quantitative data from the literature.
Table 1: Interaction of Cholestenoic Acids and Oxysterols with Liver X Receptors (LXR)
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| 3β-hydroxy-5-cholestenoic acid | LXRα | Coactivator Recruitment | EC50 | 300 nM | [9] |
| N,N-dimethyl-3β-hydroxy-5-cholenamide | LXRα | Transactivation Assay | ED50 | ~100 nM | [9] |
| N,N-dimethyl-3β-hydroxy-5-cholenamide | UR (LXRβ) | Transactivation Assay | ED50 | ~100 nM | [9] |
| 24(S),25-epoxycholesterol | LXRα, LXRβ | Transactivation Assay | - | Physiologic concentrations | [10][11] |
| 24(S)-hydroxycholesterol | LXRα, LXRβ | Transactivation Assay | - | Physiologic concentrations | [10][11] |
| 25-hydroxycholesterol | LXR | Gene Expression Assay | - | 10 µM | [12] |
| 27-hydroxycholesterol | LXR | Gene Expression Assay | - | - | [4] |
| 3β,7α-dihydroxycholest-5-en-26-oic acid | LXR | Motor Neuron Survival | - | - | [13] |
| 3β-hydroxycholest-5-en-26-oic acid | LXR | Motor Neuron Cell Loss | - | - | [13] |
Table 2: Interaction of Oxysterols with Retinoic Acid Receptor-related Orphan Receptors (ROR)
| Ligand | Receptor | Effect | Assay Type | Parameter | Value | Reference |
| 24S-hydroxycholesterol (24S-OHC) | RORα, RORγ | Inverse Agonist | Radioligand Binding | Ki | ~25 nM | [7] |
| 7α-hydroxycholesterol (7α-OHC) | RORα, RORγ | Inverse Agonist | - | Ki | 12-31 nM | [7] |
| 7β-hydroxycholesterol (7β-OHC) | RORα, RORγ | Inverse Agonist | - | Ki | 12-31 nM | [7] |
| 7-ketocholesterol (7-KC) | RORα, RORγ | Inverse Agonist | - | Ki | 12-31 nM | [7] |
| 24(S),25-epoxycholesterol | RORγ | Inverse Agonist | - | - | - | [7] |
| 20α-hydroxycholesterol | RORγ | Agonist | Coactivator Recruitment | EC50 | 20-40 nM | [6] |
| 22R-hydroxycholesterol | RORγ | Agonist | Coactivator Recruitment | EC50 | 20-40 nM | [6] |
| 25-hydroxycholesterol | RORγ | Agonist | Coactivator Recruitment | EC50 | 20-40 nM | [6] |
| 7β,27-dihydroxycholesterol (7β,27-OHC) | RORγt | Agonist | Cell-based Reporter | - | Most potent and selective | [8][14] |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is essential for a clear understanding of the underlying mechanisms. The following diagrams, generated using Graphviz, illustrate these processes.
LXR Signaling Pathway
Caption: LXR Signaling Pathway Activation by Oxysterols.
ROR Signaling Pathway Modulation
Caption: Modulation of ROR Signaling by Agonist and Inverse Agonist Oxysterols.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a Competitive Radioligand Binding Assay.
Detailed Experimental Protocols
A variety of in vitro and cell-based assays are employed to characterize the interaction of this compound with LXR and ROR. Below are generalized protocols for key experimental techniques.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified recombinant LXR or ROR Ligand Binding Domain (LBD).
-
Radiolabeled ligand (e.g., [3H]-25-hydroxycholesterol).
-
Unlabeled test compounds (oxysterols, cholestenoic acids).
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Charcoal-dextran slurry or other separation method.
-
Scintillation counter.
Procedure:
-
A constant concentration of the radiolabeled ligand and purified receptor LBD are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
The bound and free radioligand are separated. A common method is the addition of a charcoal-dextran slurry, which adsorbs the free radioligand.
-
The mixture is centrifuged, and the radioactivity in the supernatant (containing the receptor-bound radioligand) is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cell-Based Reporter Gene Assay
This assay measures the ability of a test compound to activate or inhibit the transcriptional activity of a nuclear receptor in a cellular context.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Expression plasmid for the full-length nuclear receptor or a chimera containing the LBD fused to a GAL4 DNA-binding domain.[15][16]
-
Reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor (e.g., LXREs or GAL4 upstream activating sequences).[15][16]
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are co-transfected with the nuclear receptor expression plasmid and the reporter plasmid. A plasmid expressing a control reporter (e.g., β-galactosidase) is often included to normalize for transfection efficiency.
-
After an incubation period to allow for protein expression, the cells are treated with various concentrations of the test compound.
-
The cells are incubated with the compound for a set period (e.g., 24 hours).
-
The cells are lysed, and the luciferase activity is measured using a luminometer. The activity of the control reporter is also measured.
-
The luciferase activity is normalized to the control reporter activity.
-
The data are plotted as a dose-response curve, and the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) is determined.
Coactivator/Corepressor Recruitment Assay
This assay measures the ability of a ligand to promote or disrupt the interaction between a nuclear receptor and its co-regulatory proteins (coactivators or corepressors).
Materials:
-
Purified recombinant nuclear receptor LBD (often as a GST-fusion protein).
-
Purified coactivator or corepressor protein (or a peptide fragment containing the interaction domain).
-
Labeled component (e.g., fluorescently labeled coactivator, radiolabeled receptor).
-
Test compounds.
-
Assay buffer.
-
Detection system (e.g., fluorescence resonance energy transfer (FRET) plate reader, scintillation counter).
Procedure:
-
The nuclear receptor LBD is immobilized on a solid support (e.g., glutathione-coated plate for GST-fusion proteins).
-
The labeled co-regulator and various concentrations of the test compound are added.
-
The mixture is incubated to allow for binding to occur.
-
Unbound components are washed away.
-
The amount of labeled co-regulator bound to the receptor is quantified.
-
The data are analyzed to determine the EC50 for ligand-induced recruitment or disruption of the interaction.
Conclusion
The interactions of oxysterols and cholestenoic acids with LXR and ROR are complex and multifaceted, with significant implications for cellular homeostasis and disease. A thorough understanding of the specificities and potencies of these interactions, facilitated by the quantitative data and experimental protocols outlined in this guide, is paramount for the development of novel therapeutics targeting these critical signaling pathways. The continued exploration of these interactions will undoubtedly unveil new opportunities for intervention in a range of metabolic and inflammatory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. LXRs; oxysterol-activated nuclear receptors that regulate genes controlling lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LXR signaling couples sterol metabolism to proliferation in the acquired immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Second Class of Nuclear Receptors for Oxysterols: Regulation of RORα and RORγ activity by 24S-Hydroxycholesterol (Cerebrosterol) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The influence of ligand-activated LXR on primary human trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholestenoic acids regulate motor neuron survival via liver X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 25-hydroxycholesterol in immune response
An in-depth technical guide on the biological activity of 25-hydroxycholesterol (B127956) in the immune response for researchers, scientists, and drug development professionals.
Introduction
25-hydroxycholesterol (25-HC) is an oxysterol, an oxidized derivative of cholesterol, that has emerged as a critical signaling molecule in the regulation of the immune response.[1][2][3][4] Produced primarily by macrophages and dendritic cells upon encountering inflammatory stimuli, 25-HC orchestrates a complex array of effects on both innate and adaptive immunity.[1][5][6] Its functions range from broad antiviral activity to the modulation of inflammatory signaling and the differentiation and activity of various immune cells. This guide provides a comprehensive overview of the biological activities of 25-HC in the immune system, with a focus on its mechanisms of action, quantitative effects, and the experimental protocols used for its study.
Biosynthesis of 25-Hydroxycholesterol
The synthesis of 25-HC is catalyzed by the enzyme cholesterol 25-hydroxylase (CH25H), which is an interferon-stimulated gene (ISG).[1][7] The expression of CH25H is rapidly and robustly induced in macrophages and dendritic cells in response to the activation of Toll-like receptors (TLRs), particularly TLR3 and TLR4, by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) and poly I:C.[1][8] This induction is primarily mediated by a signaling cascade involving the TRIF adaptor protein, the production of type I interferons (IFN-α/β), and subsequent signaling through the IFN-α/β receptor (IFNAR) and the JAK/STAT1 pathway.[1][6]
Caption: TLR4-mediated induction of CH25H expression and 25-HC synthesis.
Mechanisms of Action and Signaling Pathways
25-HC exerts its diverse biological effects through the modulation of several key signaling pathways, primarily by regulating cellular cholesterol homeostasis.
Inhibition of Sterol Regulatory Element-Binding Protein 2 (SREBP2)
A primary mechanism of action for 25-HC is the inhibition of the SREBP2 pathway, which is a master regulator of cholesterol biosynthesis.[7][9][10] Inactive SREBP2 resides in the endoplasmic reticulum (ER) in a complex with SREBP cleavage-activating protein (SCAP).[10][11] When cellular sterol levels are low, the SREBP2-SCAP complex moves to the Golgi apparatus for proteolytic cleavage and activation of SREBP2.[9][11] 25-HC prevents this by promoting the binding of SCAP to insulin-induced gene (Insig) proteins, which retains the SREBP2-SCAP complex in the ER, thereby inhibiting cholesterol synthesis.[7][10][11][12]
Caption: Inhibition of SREBP2 processing by 25-hydroxycholesterol.
Activation of Liver X Receptors (LXRs)
25-HC is a known endogenous ligand for Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in cholesterol homeostasis and inflammation.[7][13][14][15][16] Upon activation by 25-HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[7] This leads to the upregulation of genes involved in cholesterol efflux, such as ABCA1 and ABCG1, and can also create a positive feedback loop by inducing the expression of CH25H itself.[7][13][14][16]
Caption: Activation of LXR signaling by 25-hydroxycholesterol.
Modulation of Inflammasome Activation
The role of 25-HC in inflammasome activation is context-dependent, with reports of both pro- and anti-inflammatory effects. Some studies have shown that 25-HC can promote the activation of the NLRP3 inflammasome, leading to the production of IL-1β.[17][18][19][20] This can occur through pathways involving potassium efflux, mitochondrial reactive oxygen species (ROS), and LXR.[17] Conversely, other studies have demonstrated that 25-HC can suppress the activation of the AIM2 inflammasome and IL-1-driven inflammation by inhibiting SREBP processing.[18][21][22]
References
- 1. Cholesterol 25-hydroxylase production by dendritic cells and macrophages is regulated by type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editorial: 25-Hydroxycholesterol: a new life in immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 25-Hydroxycholesterols in innate and adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25-hydroxycholesterol promotes brain cytokine production and leukocyte infiltration in a mouse model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity [frontiersin.org]
- 7. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]
- 8. Marked upregulation of cholesterol 25-hydroxylase expression by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cholesterol metabolite 25-hydroxycholesterol restricts activation of the transcriptional regulator SREBP2 and limits intestinal IgA plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cholesterol and 25-hydroxycholesterol inhibit activation of SREBPs by different mechanisms, both involving SCAP and Insigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 25-Hydroxycholesterol-3-sulfate regulates macrophage lipid metabolism via the LXR/SREBP-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 25-hydroxycholesterol contributes to cerebral inflammation of X-linked adrenoleukodystrophy through activation of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 25-hydroxycholesterol aggravates oxygen-glucose deprivation/reoxygenation-induced pyroptosis through promoting activation of NLRP3 inflammasome in H9C2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 20. researchgate.net [researchgate.net]
- 21. 25-hydroxycholesterol suppresses interleukin-1-driven inflammation downstream of type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly. A growing body of evidence implicates the accumulation of oxidized cholesterol derivatives, known as oxysterols, in the pathogenesis of both atrophic ("dry") and neovascular ("wet") AMD. This technical guide provides an in-depth analysis of the role of oxysterols in AMD, focusing on the molecular mechanisms, key signaling pathways, and experimental evidence. We present a comprehensive overview of the cytotoxic, pro-inflammatory, and pro-angiogenic effects of specific oxysterols, particularly 7-ketocholesterol (B24107) (7KCh) and 27-hydroxycholesterol (B1664032) (27-OHC), on retinal pigment epithelial (RPE) cells. This document summarizes quantitative data from key studies, details experimental methodologies, and provides visual representations of the core signaling pathways to facilitate a deeper understanding of oxysterol-mediated pathology and to inform the development of novel therapeutic strategies.
Introduction: The Role of Oxysterols in Retinal Degeneration
The retina is a highly metabolic tissue rich in polyunsaturated fatty acids and constantly exposed to light and oxygen, making it particularly susceptible to oxidative stress.[1] Cholesterol and its metabolites are essential components of retinal cell membranes, but their oxidation can lead to the formation of cytotoxic oxysterols.[2] These oxysterols are found in drusen, the hallmark extracellular deposits that accumulate between the RPE and Bruch's membrane in AMD.[3][4] The presence of oxysterols, such as 7KCh, in these deposits is strongly linked to the progression of AMD.[4][5]
Oxysterols contribute to AMD pathogenesis through a variety of mechanisms, including the induction of inflammation, oxidative stress, apoptosis, and angiogenesis.[6][7][8] They have been shown to trigger cell death pathways in RPE cells, compromise mitochondrial function, and promote the expression of pro-inflammatory and angiogenic factors.[6][9] Understanding the specific molecular pathways activated by different oxysterols is crucial for identifying targeted therapeutic interventions.
Key Oxysterols Implicated in AMD
While a variety of oxysterols have been identified in ocular tissues, 7-ketocholesterol (7KCh) and 27-hydroxycholesterol (27-OHC) are among the most extensively studied for their roles in AMD.
-
7-Ketocholesterol (7KCh): A major oxysterol found in drusen, 7KCh is a potent inducer of oxidative stress, inflammation, and apoptosis in RPE cells.[3][4] It has been shown to promote ocular angiogenesis, a key feature of wet AMD.[10] 7KCh can also alter RPE cell bioenergetics, leading to a shift towards glycolysis.[3]
-
27-Hydroxycholesterol (27-OHC): This cholesterol metabolite is toxic to RPE cells and has been linked to pathological hallmarks of both AMD and Alzheimer's disease.[11][12] 27-OHC induces the production of β-amyloid, a component of drusen, and triggers endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and apoptotic cell death.[11][12][13] It can also disrupt the signaling of protective nuclear receptors like the estrogen receptor (ER) and liver X receptor (LXR).[14]
Quantitative Data on Oxysterol-Induced Pathologies
The following tables summarize key quantitative findings from in vitro and in vivo studies on the effects of oxysterols in models of AMD.
| Oxysterol | Model System | Concentration/Dose | Key Quantitative Findings | Reference |
| 7-Ketocholesterol (7KCh) | Rat Corneal Pockets (in vivo) | 3.6%, 7%, and 14% wafers | All concentrations induced neovessel growth by day 3, with maximum growth at day 10. 7% wafers formed the largest vessels. | [10] |
| 7-Ketocholesterol (7KCh) | Human RPE cells (hRPE) (in vitro) | Not specified | Induced senescence-associated secretory phenotype (SASP) with increased IL-1β, IL-6, and VEGF. | [15] |
| 7-Ketocholesterol (7KCh) | Choroidal Endothelial Cells (CECs) (in vitro) | Not specified | Increased Rac1GTP and cell migration. | [5] |
| 7-Ketocholesterol (7KCh) | ARPE-19 cells (in vitro) | 5-40 µg/mL | Triggered caspase-independent cell death and increased ROS production and IL-8 secretion. | [9] |
| 27-Hydroxycholesterol (27-OHC) | ARPE-19 cells (in vitro) | 10 and 25 µM | Dose-dependently increased β-amyloid peptide production, ER stress markers (caspase 12, CHOP), NFκB, and HO-1. Caused glutathione (B108866) depletion and ROS generation. | [11] |
| 27-Hydroxycholesterol (27-OHC) | ARPE-19 cells (in vitro) | 10 and 25 µM | Significantly increased Aβ1-42 levels. | [12] |
| 25-Hydroxycholesterol (25-OH) | ARPE-19 cells (in vitro) | 5-40 µg/mL | Stimulated ROS production, MCP-1, and VEGF secretion. | [9] |
| 7β-Hydroxycholesterol (7β-OH) | ARPE-19 cells (in vitro) | 5-40 µg/mL | Triggered caspase-independent cell death, increased ROS production, IL-8 secretion, and enhanced VEGF secretion. | [9] |
Signaling Pathways in Oxysterol-Mediated Retinal Damage
Oxysterols exert their detrimental effects on retinal cells by modulating a complex network of signaling pathways. Key pathways include those involved in inflammation, oxidative stress, apoptosis, and angiogenesis.
Inflammatory Signaling
Oxysterols are potent activators of inflammatory pathways in RPE cells. They can trigger the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, IL-8, and MCP-1.[8][9] This inflammatory response is often mediated by the activation of transcription factors like Nuclear Factor-kappa B (NF-κB).[11] Some oxysterols may also signal through the P2X7 receptor, further amplifying inflammation and cell death.[6][7]
References
- 1. Oxysterols and Retinal Degeneration in a Rat Model of Smith-Lemli-Opitz Syndrome: Implications for an Improved Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cholesterol and oxysterols in retinal neuron-glia interactions: relevance for glaucoma [frontiersin.org]
- 3. Investigating the effects of 7-ketocholesterol on retinal pigment epithelium bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis | MDPI [mdpi.com]
- 5. 7-ketocholesterol induces endothelial-mesenchymal transition and promotes fibrosis: implications in neovascular age-related macular degeneration and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Oxysterols in Ocular Degeneration Mechanisms and Involvement of P2X7 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxysterols in the pathogenesis of major chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of oxysterols on cell viability, inflammatory cytokines, VEGF, and reactive oxygen species production on human retinal cells: cytoprotective effects and prevention of VEGF secretion by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. The oxysterol 27-hydroxycholesterol increases β-amyloid and oxidative stress in retinal pigment epithelial cells [pubmed.ncbi.nlm.nih.gov]
- 12. The oxysterol 27-hydroxycholesterol increases β-amyloid and oxidative stress in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipids, Lipoproteins, and Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. "7-Ketocholesterol Promotes Retinal Pigment Epithelium Senescence and F" by Haibo Wang, Aniket Ramshekar et al. [digitalscholar.lsuhsc.edu]
The Role of 25-Hydroxycholesterol-3-Sulfate in Neurodegenerative Disease Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of neurodegenerative disease research is increasingly focused on the intricate interplay between lipid metabolism and neuroinflammation. Within this domain, oxysterols, the oxidized derivatives of cholesterol, have emerged as critical signaling molecules. This technical guide delves into the role of a specific sulfated oxysterol, 25-hydroxycholesterol-3-sulfate (OH-C-Chol or 25HC3S), in the context of neurodegenerative disease models. While direct research on 25HC3S in neurodegeneration is still nascent, this document synthesizes the current understanding of its biosynthesis in the brain, the well-documented effects of its precursor, 25-hydroxycholesterol (B127956) (25-OHC), and provides detailed experimental protocols to facilitate further investigation into the therapeutic potential of 25HC3S.
Introduction to this compound (25HC3S)
25-hydroxycholesterol-3-sulfate is an endogenous metabolite derived from the sulfation of 25-hydroxycholesterol. This conversion is catalyzed by the enzyme hydroxysteroid sulfotransferase 2B1b (SULT2B1b). While 25-OHC is known to be a pro-inflammatory molecule in the central nervous system (CNS), the addition of a sulfate (B86663) group can dramatically alter its biological activity. In peripheral tissues, sulfation of oxysterols has been shown to decrease lipid biosynthesis, suppress inflammatory responses, and promote cell survival, suggesting that 25HC3S may act as a counter-regulatory molecule to the detrimental effects of 25-OHC.
The presence of SULT2B1b in the human brain, specifically in neurons and oligodendrocytes, indicates that the machinery for 25HC3S synthesis is active in the CNS. This raises the compelling hypothesis that the balance between 25-OHC and 25HC3S could be a critical determinant of neuroinflammatory and neurodegenerative processes.
The Precursor: 25-Hydroxycholesterol (25-OHC) in Neurodegeneration
A substantial body of evidence implicates 25-OHC in the pathology of neurodegenerative diseases, primarily through its role in promoting neuroinflammation.
-
Microglia and Astrocyte Activation: 25-OHC is a potent activator of microglia and astrocytes, the resident immune cells of the brain.[1][2] This activation leads to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), contributing to a chronic neuroinflammatory state.[3][4]
-
Neuronal Apoptosis: Studies on neuronal cell lines, such as SH-SY5Y, have demonstrated that 25-OHC can induce apoptosis through the intrinsic mitochondrial pathway.[5] This involves an increase in the Bax/Bcl-2 ratio and the activation of caspases.[5][6]
-
Blood-Brain Barrier Disruption: 25-OHC has been shown to increase the permeability of the blood-brain barrier (BBB) in vitro, a phenomenon associated with the progression of many neurodegenerative disorders.[7]
The pro-inflammatory and neurotoxic effects of 25-OHC are summarized in the signaling pathway diagram below.
This compound (25HC3S): A Potential Neuroprotective Agent?
Given the opposing effects of sulfation on oxysterols in other tissues, it is hypothesized that 25HC3S may counteract the detrimental actions of 25-OHC in the brain.
-
Anti-inflammatory Effects: In macrophages, 25HC3S has been shown to suppress the LXR/SREBP-1 signaling pathway, leading to a decrease in inflammatory responses.[8][9] If this mechanism is conserved in microglia, 25HC3S could represent a novel anti-neuroinflammatory agent.
-
Regulation of Lipid Metabolism: 25HC3S is a potent regulator of lipid metabolism, generally acting to decrease lipid synthesis.[10] Dysregulated lipid metabolism is a key feature of many neurodegenerative diseases, and the ability of 25HC3S to modulate these pathways could be beneficial.
-
Cell Survival: In various cell types, 25HC3S has been shown to promote cell survival and inhibit apoptosis.[11] This suggests a potential neuroprotective role for 25HC3S against the toxic insults characteristic of neurodegenerative conditions.
The proposed antagonistic relationship between 25-OHC and 25HC3S is depicted in the following workflow.
Quantitative Data on Oxysterols in Neurodegenerative Disease
Direct quantitative data on the effects of 25HC3S in neurodegenerative disease models is currently limited. However, studies on its precursor, 25-OHC, and on total oxysterol sulfates provide valuable context.
| Parameter | Disease Model/Patient Cohort | Key Findings | Reference |
| 25-OHC Concentration | Alzheimer's Disease Brain Tissue (Late-Stage) | Significantly higher levels compared to controls. | [5] |
| Total Oxysterol Sulfates | Alzheimer's Disease Frontal Cortex | Significantly lower levels compared to controls. | [5][12] |
| 25-OHC-induced Neuronal Apoptosis | BE(2)-C Human Neuroblastoma Cells | Concentration-dependent decrease in cell viability. | [5] |
| 25-OHC-induced Cytokine Release | Primary Mouse Microglia (LPS-stimulated) | Potentiates IL-1β production. | [3][4] |
| 25HC3S Oral Dose in Mice (for other conditions) | NASH Mouse Model | 10 or 50 mg/kg daily oral doses showed therapeutic effects. | [13] |
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers wishing to investigate the role of 25HC3S in neurodegenerative disease models. These are based on established methods for studying oxysterols and can be adapted for use with 25HC3S.
Preparation of 25HC3S for In Vitro Use
Objective: To prepare a stock solution of 25HC3S for treating cell cultures.
Materials:
-
25-hydroxycholesterol-3-sulfate (synthesized or commercially available)
-
Ethanol (B145695) (absolute, sterile)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh out the desired amount of 25HC3S powder in a sterile microcentrifuge tube.
-
Dissolve the 25HC3S in a small volume of absolute ethanol to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.
-
For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Note: The final concentration of ethanol in the culture medium should be kept low (typically <0.1%) to avoid solvent toxicity.
Neuronal Viability Assay
Objective: To assess the effect of 25HC3S on the viability of neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
25HC3S stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CCK-8)
-
DMSO
-
Plate reader
Protocol:
-
Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of 25HC3S in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of ethanol as the highest 25HC3S dose).
-
Replace the medium in the wells with the 25HC3S-containing medium or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Add DMSO to solubilize the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Microglia Activation Assay: Cytokine Release
Objective: To measure the effect of 25HC3S on the release of pro-inflammatory cytokines from microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Appropriate cell culture medium
-
24-well cell culture plates
-
25HC3S stock solution
-
Lipopolysaccharide (LPS) for stimulation
-
ELISA kits for specific cytokines (e.g., IL-1β, TNF-α)
Protocol:
-
Plate microglia in a 24-well plate and allow them to acclimate.
-
Pre-treat the cells with various concentrations of 25HC3S (e.g., 1, 5, 10 µM) or vehicle control for 1-2 hours.
-
Stimulate the microglia with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 or 24 hours).
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Measure the concentration of the desired cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T)
Objective: To determine the effect of 25HC3S on the fibrillization kinetics of Aβ peptides.
Materials:
-
Aβ peptide (e.g., Aβ42)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities
Protocol:
-
Prepare a stock solution of Aβ peptide according to established protocols to ensure it is in a monomeric state.
-
Prepare a stock solution of ThT in the assay buffer.
-
In a 96-well plate, set up reaction mixtures containing Aβ peptide at a final concentration (e.g., 10 µM), ThT at a final concentration (e.g., 20 µM), and various concentrations of 25HC3S or vehicle control.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals over time (e.g., every 15 minutes for 24-48 hours).
-
Plot the fluorescence intensity versus time to generate aggregation curves. Analyze the lag time and the maximum fluorescence intensity to determine the effect of 25HC3S on Aβ fibrillization.
Western Blot Analysis of Apoptosis Markers
Objective: To detect changes in the expression of key apoptotic proteins in neuronal cells treated with 25HC3S.
Materials:
-
Neuronal cells treated with 25HC3S as in the viability assay.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Future Directions and Conclusion
The study of 25-hydroxycholesterol-3-sulfate in the context of neurodegenerative diseases is a promising new frontier. While the direct evidence is still emerging, the known functions of its precursor and the presence of its synthesizing enzyme in the brain strongly suggest a significant, and potentially protective, role. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the effects of 25HC3S on key pathological processes in neurodegeneration, including neuroinflammation, neuronal death, and protein aggregation.
Future research should focus on:
-
In vivo studies: Administering 25HC3S to animal models of Alzheimer's, Parkinson's, and other neurodegenerative diseases to assess its impact on pathology and cognitive function.
-
Blood-brain barrier permeability: Determining the extent to which 25HC3S can cross the BBB.
-
Mechanism of action: Elucidating the precise molecular signaling pathways through which 25HC3S exerts its effects in neuronal and glial cells.
By addressing these questions, the scientific community can unlock the full therapeutic potential of 25HC3S and pave the way for novel treatment strategies for devastating neurodegenerative disorders.
References
- 1. 25-Hydroxycholesterol modulates microglial function and exacerbates Alzheimer’s disease pathology: mechanistic insights and therapeutic potential of cholesterol esterification inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 25-hydroxycholesterol promotes brain cytokine production and leukocyte infiltration in a mouse model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 25-Hydroxycholesterol amplifies microglial IL-1β production in an apoE isoform-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 25-Hydroxycholesterol Induces Intrinsic Apoptosis via Mitochondrial Pathway in BE(2)-C Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of 25-hydroxycholesterol in the pathophysiology of brain vessel dysfunction associated with infection and cholesterol dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 25-Hydroxycholesterol-3-sulfate regulates macrophage lipid metabolism via the LXR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. 25-Hydroxycholesterol 3-sulfate is an endogenous ligand of DNA methyltransferases in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Cholesterol Metabolites 25-Hydroxycholesterol and 25-Hydroxycholesterol 3-Sulfate Are Potent Paired Regulators: From Discovery to Clinical Usage - PMC [pmc.ncbi.nlm.nih.gov]
25-Hydroxycholesterol: A Key Biomarker of Oxidative Stress and Inflammatory Signaling
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
25-Hydroxycholesterol (B127956) (OH-C-Chol, or 25-HC), an oxysterol produced from the enzymatic oxidation of cholesterol by cholesterol 25-hydroxylase (CH25H), is emerging as a critical biomarker and mediator of oxidative stress and inflammation.[1][2] Its production is significantly upregulated in immune cells, particularly macrophages, in response to inflammatory stimuli such as interferons and viral infections.[3][4][5] This guide provides a comprehensive overview of 25-HC's role in oxidative stress, its associated signaling pathways, and detailed experimental protocols for its quantification, tailored for researchers, scientists, and drug development professionals.
The Dual Role of 25-Hydroxycholesterol in Inflammation and Oxidative Stress
25-HC exhibits a complex, often dual, role in biological systems, acting as both a pro-inflammatory and, in certain contexts, an anti-inflammatory molecule.[3][6] This paradoxical function underscores the intricacy of its regulatory mechanisms and its dependence on the specific cellular and immunological environment.
Under inflammatory conditions, 25-HC can amplify inflammatory signaling.[7][8] It has been shown to increase the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.[9][10] This amplification is partly mediated by the recruitment of the AP-1 transcription factors, FOS and JUN, to the promoters of Toll-like receptor (TLR)-responsive genes.[7][8] Furthermore, 25-HC can induce oxidative stress by elevating the production of reactive oxygen species (ROS), which in turn can trigger inflammatory responses and lead to cellular damage.[11][12]
Conversely, some studies have demonstrated anti-inflammatory properties of 25-HC. It can suppress the activation of the NLRP3 and AIM2 inflammasomes by reducing mitochondrial oxidative stress.[10] Additionally, 25-HC can antagonize sterol response element-binding protein (SREBP) processing, leading to reduced transcription of Il1b and a broad repression of inflammasome activity.[6] This suggests that 25-HC is a critical mediator in the negative feedback loop of interferon signaling on the production of IL-1 family cytokines.[6]
Signaling Pathways Involving 25-Hydroxycholesterol
The biological effects of 25-HC are mediated through its interaction with various signaling pathways. Understanding these pathways is crucial for elucidating its role in disease and for the development of targeted therapeutics.
Toll-Like Receptor (TLR) and AP-1 Signaling
Inflammatory stimuli, such as viral components, activate TLRs, leading to the induction of CH25H and subsequent production of 25-HC.[8] 25-HC then acts as an amplifier of the inflammatory response by enhancing the recruitment of the AP-1 transcription factor complex to the promoters of a subset of TLR-responsive genes, leading to increased expression of pro-inflammatory cytokines.[7][8]
Sterol Regulatory Element-Binding Protein (SREBP) Pathway
25-HC is a potent regulator of cholesterol homeostasis through its interaction with the SREBP pathway. It inhibits the processing of SREBP-2, a key transcription factor for cholesterol biosynthesis genes.[1] This action reduces the synthesis of cholesterol. Interestingly, this pathway also intersects with inflammation, as 25-HC's inhibition of SREBP processing can lead to a reduction in the transcription of pro-inflammatory cytokines like IL-1β.[6]
Integrated Stress Response (ISR)
Recent studies have revealed that 25-HC can activate the integrated stress response (ISR), a cellular stress response pathway.[4] This activation is primarily mediated through the GCN2/eIF2α/ATF4 branch of the ISR. The activation of the ISR by 25-HC may be a result of cysteine depletion or the generation of oxidative stress, and this contributes to its antiviral activity.[4]
Quantitative Data on 25-Hydroxycholesterol Levels
Elevated levels of 25-HC have been observed in various pathological conditions, highlighting its potential as a disease biomarker. While specific concentrations can vary depending on the study and patient population, a general trend of increased 25-HC is evident in inflammatory and infectious diseases.
| Condition | Sample Type | Observation | Reference |
| Atherosclerosis | Human Coronary Plaques | Higher levels of 25-HC in more severe atherosclerotic plaques. | [1] |
| COVID-19 | Serum | Elevated serum levels of 25-HC in hospitalized patients compared to healthy controls. | [13][14] |
| Neuroinflammation | Mouse Brain | Increased 25-HC levels in a mouse model of lipopolysaccharide-induced neuroinflammation. | [3] |
| Obesity and Type 2 Diabetes | Human and Mouse Adipose Tissue | Upregulation of CH25H and increased 25-HC production in visceral adipose tissue. | [15] |
Experimental Protocols for the Quantification of 25-Hydroxycholesterol
Accurate and reliable quantification of 25-HC is essential for research and clinical applications. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique for the quantitative determination of 25-HC in various biological samples. Commercial ELISA kits are readily available.
Principle: The assay is typically a competitive ELISA.[16] A known amount of 25-HC is pre-coated onto a microplate. The sample containing unknown amounts of 25-HC and a fixed amount of HRP-conjugated 25-HC are added to the wells. The sample 25-HC and the conjugated 25-HC compete for binding to the anti-25-HC antibody. The amount of bound conjugate is inversely proportional to the concentration of 25-HC in the sample. The reaction is visualized by the addition of a substrate that produces a colored product, and the absorbance is measured spectrophotometrically.[16]
General Protocol Outline:
-
Sample Preparation: Serum, plasma, cell culture supernatants, or tissue homogenates can be used.[16][17] Samples may require dilution to fall within the detection range of the kit.[17][18]
-
Standard Curve Preparation: A series of standards with known concentrations of 25-HC are prepared to generate a standard curve.[17]
-
Assay Procedure:
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader.[16][18] The concentration of 25-HC in the samples is determined by interpolating from the standard curve.[16]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of 25-HC. It is considered the gold standard for oxysterol analysis.[19][20]
Principle: This technique involves the separation of 25-HC from other components in the sample using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry. The high specificity is achieved by monitoring a specific precursor-to-product ion transition for 25-HC.[21]
General Protocol Outline:
-
Sample Preparation:
-
Internal Standard Spiking: A deuterated internal standard (e.g., d6-25-hydroxycholesterol) is added to the sample for accurate quantification.[22][23]
-
Saponification (Alkaline Hydrolysis): To measure total 25-HC (free and esterified), samples are hydrolyzed with ethanolic KOH.[22][24]
-
Extraction: Oxysterols are extracted from the sample matrix using an organic solvent such as hexane (B92381) or through solid-phase extraction.[24][25]
-
Derivatization (Optional but common): To improve ionization efficiency and chromatographic separation, the extracted oxysterols can be derivatized.[24]
-
-
LC Separation:
-
The extracted and prepared sample is injected into a liquid chromatograph.
-
A C18 column is typically used for reverse-phase separation.[21]
-
An isocratic or gradient mobile phase is used to elute the analytes. A key challenge is the chromatographic separation of 25-HC from its isomer, 24S-hydroxycholesterol, which requires optimized chromatographic conditions.[19]
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[19]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode to monitor specific precursor and product ions for 25-HC and its internal standard.[21]
-
-
Data Analysis:
-
The peak areas of 25-HC and the internal standard are integrated.
-
A calibration curve is constructed using standards with known concentrations.
-
The concentration of 25-HC in the sample is calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Conclusion
25-Hydroxycholesterol is a multifaceted molecule that plays a significant role in the interplay between cholesterol metabolism, oxidative stress, and inflammation. Its elevated levels in various disease states make it a promising biomarker for diagnosis, prognosis, and monitoring of therapeutic interventions. The detailed understanding of its signaling pathways provides a foundation for the development of novel drug targets. Furthermore, the availability of robust and sensitive analytical methods, such as ELISA and LC-MS/MS, enables its accurate quantification in diverse research and clinical settings. This guide provides the necessary technical information for researchers and drug development professionals to effectively study and target 25-HC in their respective fields.
References
- 1. ahajournals.org [ahajournals.org]
- 2. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 25-hydroxycholesterol promotes brain cytokine production and leukocyte infiltration in a mouse model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 25-Hydroxycholesterol Activates the Integrated Stress Response to Reprogram Transcription and Translation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25-Hydroxycholesterol amplifies microglial IL-1β production in an apoE isoform-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammation. 25-Hydroxycholesterol suppresses interleukin-1-driven inflammation downstream of type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 25-Hydroxycholesterol acts as an amplifier of inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Multiple Roles of 25-Hydroxycholesterol in Lipid Metabolism, Antivirus Process, Inflammatory Response, and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 25-Hydroxycholesterol induces oxidative stress, leading to apoptosis and ferroptosis in extravillous trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serum 25-hydroxycholesterol levels are increased in patients with coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cholesterol 25-hydroxylase (CH25H) as a promoter of adipose tissue inflammation in obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mybiosource.com [mybiosource.com]
- 17. cusabio.com [cusabio.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY DETERMINATION OF PLASMA 24S-HYDROXYCHOLESTEROL WITH CHROMATOGRAPHIC SEPARATION OF 25-HYDROXYCHOLESTEROL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liquid chromatography-tandem mass spectrometry determination of plasma 24S-hydroxycholesterol with chromatographic separation of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells [bio-protocol.org]
- 24. Cholesterol 25-hydroxylation activity of CYP3A - PMC [pmc.ncbi.nlm.nih.gov]
- 25. research.aston.ac.uk [research.aston.ac.uk]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantification of Mitochondrial Oxysterols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysterols, oxidized derivatives of cholesterol, are critical signaling molecules involved in a myriad of cellular processes, including cholesterol homeostasis, inflammation, and apoptosis.[1][2] Mitochondria, central to cellular metabolism and energy production, are also key sites of oxysterol synthesis and action.[3] Dysregulation of mitochondrial oxysterol metabolism has been implicated in various pathologies, making the precise quantification of these lipids within this organelle a crucial aspect of biomedical research and drug development.
This document provides a detailed application note and protocol for the quantification of mitochondrial oxysterols using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described is robust, sensitive, and applicable to a range of biological samples, including cultured cells and tissues.
Quantitative Data Summary
The following table summarizes representative quantitative data for various oxysterols identified in mitochondria from different biological sources. These values can serve as a reference for expected concentration ranges.
| Oxysterol | Biological Source | Concentration Range (ng/mg mitochondrial protein) | Reference |
| 27-Hydroxycholesterol (27-OHC) | Mouse Brain Mitochondria | 0.1 - 1.0 | [2] |
| THP-1 Monocyte Mitochondria | 0.05 - 0.5 | [1] | |
| 24(S)-Hydroxycholesterol (24S-OHC) | SH-SY5Y Neuroblastoma Mitochondria | 0.2 - 2.0 | [1] |
| 7-Ketocholesterol (7-Keto) | Mouse Liver Mitochondria | 0.01 - 0.1 | [2] |
| 7α-Hydroxycholesterol (7α-OHC) | Peripheral Blood Mononuclear Cell (PBMC) Mitochondria | 0.02 - 0.2 | [1] |
| 7α,27-Dihydroxycholesterol | Mouse Brain Mitochondria | 0.01 - 0.05 | [2] |
Experimental Protocols
Mitochondrial Isolation from Cultured Cells
This protocol describes the isolation of mitochondria from cultured cells using differential centrifugation.
Materials:
-
Cultured cells (e.g., HEK293T, SH-SY5Y, THP-1)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 20 mM HEPES-KOH (pH 7.4), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, with freshly added protease inhibitors (e.g., cOmplete™ Mini, EDTA-free)
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
Protocol:
-
Harvest cells from culture dishes by scraping or trypsinization. For adherent cells, wash twice with ice-cold PBS.
-
Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB.
-
Homogenize the cell suspension with 15-20 strokes in a pre-chilled Dounce homogenizer on ice.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[4]
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Centrifuge the supernatant at 7,000-10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[4]
-
Discard the supernatant, which contains the cytosolic fraction.
-
Resuspend the mitochondrial pellet in 500 µL of MIB and centrifuge again at 7,000-10,000 x g for 10 minutes at 4°C to wash the mitochondria.
-
Discard the supernatant and the resulting mitochondrial pellet can be used for oxysterol extraction or stored at -80°C.
Oxysterol Extraction from Mitochondria
This protocol details the extraction of oxysterols from the isolated mitochondrial pellet using solid-phase extraction (SPE).[1]
Materials:
-
Mitochondrial pellet
-
Lysis Buffer: 0.1% Triton X-100, 40 µL DMSO, and 5 µL of BHT (90 mg/mL)[1]
-
Internal Standard (IS) solution (e.g., d7-24-hydroxycholesterol)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
LC-MS grade water with 0.1% formic acid
-
Oasis HLB SPE cartridges
-
Vacuum manifold
Protocol:
-
Resuspend the mitochondrial pellet in 115 µL of Lysis Buffer.
-
Sonicate the lysate for 20 minutes in a water bath sonicator.
-
Add the internal standard solution to the lysate.
-
Perform a liquid-liquid extraction by adding DCM and vortexing vigorously. Centrifuge to separate the phases.
-
Collect the lower organic phase (DCM) and dry it under a stream of nitrogen gas.
-
Reconstitute the dried extract in 500 µL of MeOH and 1.5 mL of LC-MS grade water containing 0.1% formic acid.[1]
-
Prime an Oasis HLB SPE cartridge with 800 µL of MeOH followed by 600 µL of water with 0.1% formic acid.[1]
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the oxysterols with an appropriate solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Parameters:
| Parameter | Value | Reference |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) | [1] |
| Mobile Phase A | 70% Methanol, 30% Water, 0.1% Formic Acid | [1] |
| Mobile Phase B | 90% Isopropanol, 10% Methanol, 0.1% Formic Acid | [1] |
| Flow Rate | 0.3 - 0.5 mL/min | [5] |
| Column Temperature | 25 - 40°C | [5] |
| Injection Volume | 5 - 20 µL | [1] |
Gradient Elution: A multi-step gradient is typically employed to achieve optimal separation of oxysterol isomers. The gradient starts with a higher percentage of Mobile Phase A and gradually increases the proportion of Mobile Phase B.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[6] Atmospheric Pressure Chemical Ionization (APCI) can also be utilized.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific oxysterols.[1]
-
MRM Transitions: The following table provides representative MRM transitions for common oxysterols. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier/Qualifier) | Collision Energy (eV) | Reference |
| 27-Hydroxycholesterol | 385.3 | 367.3 / 161.2 | 15 / 25 | [8] |
| 24(S)-Hydroxycholesterol | 385.3 | 367.3 / 147.1 | 15 / 25 | [1] |
| 7-Ketocholesterol | 401.3 | 383.3 / 175.1 | 15 / 25 | [1] |
| 7α-Hydroxycholesterol | 385.3 | 367.3 / 159.1 | 15 / 25 | [1] |
| 25-Hydroxycholesterol | 385.3 | 367.3 / 135.1 | 15 / 25 | [1] |
| 7α,27-Dihydroxycholesterol | 401.3 | 383.3 / 365.3 | 15 / 20 | [1] |
Signaling Pathways and Visualizations
Mitochondrial oxysterols are implicated in several key signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these processes.
References
- 1. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Identifying Oxysterols Associated With Age and Diet in Mice Using Optimized Reversed-phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-Phase Extraction of Hydroxy-Cholesterols from Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of hydroxy-cholesterols (OH-C-Chol) from plasma samples. This method is designed to isolate this compound from the complex plasma matrix, making it suitable for downstream quantitative analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).
Introduction
Hydroxy-cholesterols, or oxysterols, are oxidized derivatives of cholesterol that play crucial roles in various physiological and pathophysiological processes. Accurate quantification of these molecules in plasma is essential for understanding their biological functions and for biomarker discovery in various diseases. Solid-phase extraction is a widely used technique for the selective isolation and concentration of analytes from complex samples like plasma, offering improved sample cleanup compared to traditional liquid-liquid extraction methods.[1] This protocol outlines a robust SPE method using C18 cartridges for the efficient extraction of a range of OH-C-Chols from plasma.
Experimental Protocol
This protocol involves sample pre-treatment, including the addition of an internal standard and saponification to analyze total this compound (both free and esterified forms), followed by solid-phase extraction.
Materials and Reagents:
-
Human plasma (collected in K2EDTA tubes)
-
Deuterated internal standard solution (e.g., d7-24S-hydroxycholesterol)
-
Butylated hydroxytoluene (BHT)
-
1 M Ethanolic Sodium Hydroxide (freshly prepared)
-
50% Phosphoric Acid (v/v)
-
100 mM Phosphate (B84403) buffer (pH 7.0)
-
Methanol (HPLC grade)
-
Ethanol (B145695) (99.9%)
-
Acetonitrile (B52724) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Water (LC-MS grade)
-
C18 SPE Cartridges (e.g., 200 mg)
-
Centrifuge
-
Water bath or heating block
-
Nitrogen evaporator
-
Vortex mixer
Sample Pre-treatment and Saponification:
-
Thaw frozen plasma samples at room temperature.
-
To 0.5 mL of plasma in a screw-capped vial, add 40 µL of a deuterated internal standard solution (e.g., 40 ng of d7-24-OH-Chol).[2]
-
Add BHT to a final concentration of 50 µg/mL of plasma to prevent auto-oxidation.[2]
-
For the hydrolysis of oxysterol esters, add 1.5 mL of freshly prepared 1 M ethanolic sodium hydroxide.[2]
-
Incubate the mixture for 2 hours at 50°C in a water bath to facilitate saponification.[2]
-
Cool the samples to room temperature and neutralize to pH 7 by adding 50% phosphoric acid (v/v) and 1 mL of 100 mM phosphate buffer (pH 7.0).[2]
-
Centrifuge the samples for 5 minutes at 1,000 x g to pellet any precipitate.[2][3]
-
The resulting supernatant is the hydrolyzed plasma sample ready for SPE.[2]
Solid-Phase Extraction (SPE) Procedure:
-
Column Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 2 mL of water through the column.[2] Ensure the sorbent bed does not run dry.
-
Sample Loading: Slowly load the supernatant (hydrolyzed plasma sample) onto the conditioned C18 SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of hexane (B92381) to elute nonpolar compounds.[4]
-
Follow with a wash using a more polar solvent mixture to remove interfering substances. A common approach is to use 70% ethanol, which retains cholesterol on the column while allowing more polar oxysterols to be collected in the flow-through and wash.[5] Alternatively, for a broader range of oxysterols, a wash with a less polar solvent can be used to remove impurities while retaining the analytes of interest.
-
-
Elution: Elute the this compound from the cartridge using an appropriate organic solvent. A common elution solvent is 99.9% ethanol or a mixture of acetonitrile and water.[5][6] For example, elute with two 1 mL aliquots of methanol.[5]
-
Drying and Reconstitution: Evaporate the eluted fraction to dryness under a stream of nitrogen at 40°C.[7] Reconstitute the residue in a suitable solvent for your analytical method (e.g., 100 µL of acetonitrile or methanol).[7][8]
Experimental Workflow
Caption: Workflow for the solid-phase extraction of this compound from plasma.
Quantitative Data Summary
The efficiency of the extraction process is critical for accurate quantification. The following table summarizes typical performance data from validated methods for this compound analysis in plasma.
| Parameter | Value | Reference(s) |
| Sample Volume | 50 µL - 0.8 mL | [2][5][7][8] |
| Extraction Efficiency | 85% - 110% | [9][10][11][12] |
| Recovery Rate | >87% for 25-hydroxycholesterol | [5] |
| Apparent recovery: 88.2% - 101.5% for 4β-OHC | [7] | |
| 98% - 103% for 24S-OH-Chol and 27-OH-Chol | [2] | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL for 4β-OHC and 4α-OHC | [7] |
| 40 µg/L for 24S-OH-Chol | [2] | |
| 25 µg/L for 27-OH-Chol | [2] | |
| Inter-assay CV (%) | < 10% | [13] |
| Within-day and Between-day CV (%) | < 9% | [2] |
Discussion
The presented protocol provides a reliable and efficient method for the extraction of this compound from plasma. The use of C18 reversed-phase SPE cartridges allows for the effective separation of these moderately polar analytes from both highly polar and nonpolar interfering substances present in the plasma matrix.
The saponification step is crucial for the analysis of total this compound, as a significant portion of these compounds circulates in an esterified form.[11] For researchers interested in differentiating between free and esterified forms, the saponification step can be omitted. However, this will require separate analytical methods for the two fractions. Milder enzymatic hydrolysis methods have also been developed as an alternative to alkaline hydrolysis, which may offer a cleaner chromatographic baseline.[13]
The choice of washing and elution solvents may need to be optimized depending on the specific this compound of interest and the downstream analytical platform. For instance, a more hydrophobic oxysterol might require a stronger elution solvent. It is highly recommended to use deuterated internal standards for each analyte of interest to correct for any variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative results.[9][10][11][12]
This protocol serves as a comprehensive guide for researchers. However, method validation should always be performed in the specific laboratory setting to ensure it meets the required performance characteristics for the intended application.
References
- 1. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Discovering Oxysterols in Plasma: A Window on the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 7. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Faculty Collaboration Database - Determination of total plasma oxysterols by enzymatic hydrolysis, solid phase extraction and liquid chromatography coupled to mass-spectrometry. J Pharm Biomed Anal 2018 Feb 20;150:396-405 [fcd.mcw.edu]
Application Note: Analysis of Oxysterols in Food Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]
- 4. Implication of Oxysterols in Infectious and Non-Communicable Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of industrial processing and storage procedures on oxysterols in milk and milk products - Food & Function (RSC Publishing) DOI:10.1039/D0FO02462G [pubs.rsc.org]
- 8. Effect of industrial processing and storage procedures on oxysterols in milk and milk products - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Oxysterol signaling links cholesterol metabolism and inflammation via the liver X receptor in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subverting sterols: rerouting an oxysterol-signaling pathway to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sterols, Oxysterols, and Accessible Cholesterol: Signalling for Homeostasis, in Immunity and During Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Editorial: Cholesterol and Oxysterols as Signal Molecules in Human Pathophysiology and Cancer: Implications for New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Sensitive Detection of Oxysterols: A Guide to Derivatization Techniques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules and intermediates in various metabolic pathways.[1][2][3][4] Their roles in cellular processes are diverse, ranging from the regulation of lipid metabolism and inflammation to involvement in the development of neurodegenerative diseases and cancer.[1][3][4] However, the inherent low abundance of oxysterols in biological matrices and their poor ionization efficiency in mass spectrometry pose significant analytical challenges.[5] Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a powerful strategy to overcome these limitations and enable sensitive and accurate quantification of oxysterols.
This document provides a detailed overview of common derivatization techniques for the sensitive detection of oxysterols by mass spectrometry (MS). It includes detailed experimental protocols for key derivatization methods, a summary of quantitative performance data, and visual representations of relevant signaling pathways and experimental workflows.
Derivatization Strategies for Enhanced Oxysterol Detection
The primary goal of oxysterol derivatization is to introduce a functional group that improves ionization efficiency, thereby increasing the signal intensity in MS analysis. The choice of derivatization reagent and method depends on the analytical platform (GC-MS or LC-MS) and the specific oxysterols of interest.
For Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis requires analytes to be volatile and thermally stable. Derivatization of the hydroxyl groups of oxysterols is essential to reduce their polarity and increase their volatility.
-
Trimethylsilylation (TMS): This is a widely used technique where active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (B98337) group. This process decreases the polarity and increases the volatility of the oxysterols, making them amenable to GC separation and analysis.[6][7][8]
For Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for oxysterol analysis, and derivatization can significantly enhance the sensitivity of detection, particularly with electrospray ionization (ESI).
-
Girard P (GP) Reagent Derivatization: This technique introduces a permanently charged quaternary ammonium (B1175870) group onto the oxysterol molecule.[5][9][10] This "charge-tagging" dramatically improves ESI efficiency and leads to a significant increase in signal intensity, often by several orders of magnitude.[5] The derivatization typically involves an initial enzymatic oxidation of the 3β-hydroxy group to a 3-oxo group by cholesterol oxidase, followed by reaction with the Girard P hydrazine (B178648) to form a hydrazone.[5][9][10]
-
N,N-Dimethylglycine (DMG) Derivatization: This method involves the esterification of the hydroxyl groups of oxysterols with N,N-dimethylglycine. The resulting DMG esters contain a tertiary amine group that is readily protonated in the ESI source, leading to enhanced signal intensity.[11][12][13] This one-step derivatization is applicable to a wide range of oxysterols.[11][12][13]
-
Picolinoyl Chloride Derivatization: Picolinoyl esters of oxysterols can be formed by reaction with picolinoyl chloride. The pyridine (B92270) ring in the picolinoyl group provides a site for protonation, enhancing ESI-MS detection.
-
Dansyl Chloride Derivatization: Dansyl chloride reacts with hydroxyl groups to form fluorescent derivatives.[14][15][16][17] This method is particularly useful for enhancing detection in HPLC with fluorescence detection, but the dansyl tag also improves ionization in MS.[14][15]
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for various oxysterols using different derivatization techniques. This data is compiled from various studies and is intended to provide a comparative overview. Actual performance may vary depending on the specific instrumentation, matrix, and experimental conditions.
| Derivatization Method | Analyte | Matrix | LOD | LOQ | Reference |
| GC-MS | |||||
| Trimethylsilylation (TMS) | 24-hydroxycholesterol | Human Plasma | pg/mL range | - | [6] |
| Trimethylsilylation (TMS) | 25-hydroxycholesterol | Human Plasma | pg/mL range | - | [6] |
| Trimethylsilylation (TMS) | 27-hydroxycholesterol | Human Plasma | pg/mL range | - | [6] |
| Trimethylsilylation (TMS) | 7-ketocholesterol | Human Plasma | pg/mL range | - | [6] |
| LC-MS/MS | |||||
| None (Direct Analysis) | 7-ketocholesterol | Human Plasma | 0.1 ng/mL | 0.5 ng/mL | [18] |
| None (Direct Analysis) | 7-α/ß-hydroxycholesterol | Human Plasma | 0.1 ng/mL | 0.5 ng/mL | [18] |
| None (Direct Analysis) | 5,6-α-epoxycholesterol | Human Plasma | 0.1 ng/mL | 0.75 ng/mL | [18] |
| None (Direct Analysis) | 5,6-ß-epoxycholesterol | Human Plasma | 0.1 ng/mL | 0.75 ng/mL | [18] |
| None (Direct Analysis) | cholestane-3ß,5α,6ß-triol | Human Plasma | 0.1 ng/mL | 0.75 ng/mL | [18] |
Experimental Protocols
Protocol 1: Trimethylsilylation (TMS) Derivatization for GC-MS Analysis
This protocol is adapted from a method for the simultaneous analysis of oxysterols, plant sterols, and cholesterol precursors in human plasma.[6]
Materials:
-
Ethanolic potassium hydroxide (B78521) solution
-
n-Hexane
-
N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)
-
Internal standards (e.g., deuterated oxysterols)
-
Glass centrifuge tubes
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Hydrolysis: To 100 µL of plasma in a glass centrifuge tube, add the internal standards and 1 mL of ethanolic potassium hydroxide solution. Vortex briefly and incubate at 60°C for 1 hour to hydrolyze sterol esters.
-
Extraction: After cooling to room temperature, add 1 mL of water and 3 mL of n-hexane. Vortex vigorously for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Solvent Evaporation: Carefully transfer the upper n-hexane layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of MSTFA. Cap the tube tightly and heat at 60°C for 30 minutes.
-
GC-MS Analysis: After cooling, the sample is ready for injection into the GC-MS system.
Protocol 2: Girard P (GP) Reagent Derivatization for LC-MS/MS Analysis
This protocol is based on the enzyme-assisted derivatization for sterol analysis (EADSA) approach.[9][10]
Materials:
-
Cholesterol Oxidase (ChO) from Brevibacterium sp.
-
Girard P reagent
-
Acetic acid
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Internal standards (e.g., deuterated oxysterols)
-
Microcentrifuge tubes
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike the biological sample (e.g., 100 µL of plasma) with internal standards.
-
Enzymatic Oxidation: Add 10 µL of Cholesterol Oxidase solution (e.g., 1 U/mL in phosphate buffer) to the sample. Incubate at 37°C for 1 hour with gentle shaking. This step converts 3β-hydroxy-Δ⁵-sterols to their 3-oxo-Δ⁴ counterparts.
-
Derivatization Reaction: Prepare a fresh solution of Girard P reagent (e.g., 10 mg/mL in methanol containing 1% acetic acid). Add 100 µL of the Girard P solution to the sample.
-
Incubation: Vortex the mixture and incubate at room temperature in the dark for 30 minutes.
-
Sample Cleanup (Optional but Recommended): A solid-phase extraction (SPE) step can be used to remove excess reagent and other interferences.
-
LC-MS/MS Analysis: The derivatized sample is then ready for analysis by LC-MS/MS.
Protocol 3: N,N-Dimethylglycine (DMG) Derivatization for LC-MS/MS Analysis
This protocol describes a one-step derivatization of oxysterols with N,N-dimethylglycine.[11][12][13]
Materials:
-
N,N-Dimethylglycine (DMG)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Chloroform/Methanol mixture (2:1, v/v)
-
Internal standards (e.g., deuterated oxysterols)
-
Glass vials with Teflon-lined caps
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To the dried lipid extract containing oxysterols and internal standards in a glass vial, add 200 µL of a 2:1 (v/v) chloroform/methanol mixture.
-
Derivatization Reagent Preparation: In a separate vial, prepare the derivatization mixture by dissolving DMG (10 mg), EDC (10 mg), and DMAP (10 mg) in 1 mL of the chloroform/methanol mixture.
-
Reaction: Add 100 µL of the freshly prepared derivatization mixture to the sample vial.
-
Incubation: Cap the vial and incubate at 37°C for 1 hour.
-
Quenching and Extraction: After incubation, add 200 µL of water to quench the reaction. Vortex and centrifuge to separate the phases.
-
Solvent Evaporation: Transfer the lower organic phase to a new vial and evaporate to dryness under nitrogen.
-
Reconstitution and Analysis: Reconstitute the dried residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
Derivatization is an indispensable tool for the sensitive and reliable quantification of oxysterols in complex biological samples. The choice of the appropriate derivatization strategy is critical and depends on the analytical platform and the specific research question. The protocols and data presented in this application note provide a guide for researchers to select and implement suitable methods for their oxysterol analysis needs. By enhancing the detectability of these important signaling molecules, derivatization techniques will continue to facilitate a deeper understanding of the roles of oxysterols in health and disease.
References
- 1. Oxysterol signaling links cholesterol metabolism and inflammation via the liver X receptor in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxysterol research: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: Cholesterol and Oxysterols as Signal Molecules in Human Pathophysiology and Cancer: Implications for New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of oxysterols by electrospray ionization tandem mass spectrometry after one-step derivatization with dimethylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of oxysterols by electrospray ionization tandem mass spectrometry after one-step derivatization with dimethylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. Development of an innovative phytosterol derivatization method to improve the HPLC-DAD analysis and the ESI-MS detection of plant sterols/stanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Free 4-hydroxyproline with Dansylchloride by HPLC in Human Urine. [jpmph.org]
- 17. researchgate.net [researchgate.net]
- 18. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Hydroxycholesterols as Ligands in Nuclear Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxycholesterols (OH-C-Chol), oxygenated derivatives of cholesterol, are increasingly recognized as critical signaling molecules that modulate the activity of various nuclear receptors. These interactions play pivotal roles in the regulation of lipid metabolism, inflammation, and cellular differentiation. Consequently, hydroxycholesterols have emerged as valuable tools for researchers studying nuclear receptor function and for professionals in drug development seeking to identify novel therapeutic targets.
This document provides detailed application notes and protocols for the use of various hydroxycholesterols as ligands in nuclear receptor assays. It is designed to guide researchers in accurately assessing the interaction and functional consequences of these ligands with their respective nuclear receptor targets, including Liver X Receptors (LXRα and LXRβ), Retinoic Acid Receptor-related Orphan Receptors (RORα and RORγt), and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
Ligand-Receptor Interaction Data
The following tables summarize the quantitative data for the interaction of various hydroxycholesterols with different nuclear receptors. This information is crucial for designing experiments and interpreting results.
Table 1: Agonist Activity (EC50) of Hydroxycholesterols on Nuclear Receptors
| Ligand | Receptor | Assay Type | EC50 Value | Reference(s) |
| 24(S)-Hydroxycholesterol | LXRα | Reporter Gene Assay | 4 µM | [1] |
| 24(S)-Hydroxycholesterol | LXRβ | Reporter Gene Assay | 3 µM | [1] |
| 24(S),25-Epoxycholesterol | LXRα | Reporter Gene Assay | 117 nM | [2] |
| 24(S),25-Epoxycholesterol | LXRβ | Reporter Gene Assay | 168 nM | [2] |
| 20α-Hydroxycholesterol | RORγ | Coactivator Recruitment | ~20-40 nM | [3] |
| 22(R)-Hydroxycholesterol | RORγ | Coactivator Recruitment | ~20-40 nM | [3] |
| 25-Hydroxycholesterol | RORγ | Coactivator Recruitment | ~20-40 nM | [3] |
| 5α,6α-Epoxycholesterol | LXRα | Coactivator Recruitment | ~2 µM | [4] |
| 5α,6α-Epoxycholesterol | LXRβ | Coactivator Recruitment | ~2 µM | [4] |
Table 2: Binding Affinity (Ki/Kd) of Hydroxycholesterols for Nuclear Receptors
| Ligand | Receptor | Assay Type | Ki/Kd Value | Reference(s) |
| 24(S),25-Epoxycholesterol | LXRα | Radioligand Binding | Kd ≈ 200 nM | [5] |
| 24(S),25-Epoxycholesterol | LXRβ | Radioligand Binding | Kd ≈ 200 nM | [5] |
| 25-Hydroxycholesterol-3-sulfate | PPARγ | Competitor Assay | Ki ≈ 1 µM | [6] |
Table 3: Antagonist/Inverse Agonist Activity (IC50) of Hydroxycholesterols on Nuclear Receptors
| Ligand | Receptor | Assay Type | IC50 Value | Reference(s) |
| 25-Hydroxycholesterol-3-sulfate | DNMT1 | Enzyme Inhibition | 4.04 µM | [7] |
| 25-Hydroxycholesterol-3-sulfate | DNMT3a | Enzyme Inhibition | 3.03 µM | [7] |
| 25-Hydroxycholesterol-3-sulfate | DNMT3b | Enzyme Inhibition | 9.05 µM | [7] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by hydroxycholesterols through their interaction with nuclear receptors.
Caption: LXR Signaling Pathway Activation by Hydroxycholesterols.
Caption: RORγt Signaling in Th17 Cell Differentiation.
Experimental Protocols
Preparation of Hydroxycholesterol Ligand Solutions
Proper preparation of hydroxycholesterol solutions is critical for obtaining reliable and reproducible results in cell-based assays. Due to their hydrophobic nature, special care must be taken to ensure they are fully solubilized.
Materials:
-
Hydroxycholesterol (e.g., 25-Hydroxycholesterol) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol, absolute, sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Protocol:
-
Stock Solution Preparation (10 mM in DMSO): a. Calculate the amount of hydroxycholesterol powder needed to make a 10 mM stock solution. b. Weigh the powder accurately and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex the tube vigorously for 1-2 minutes to dissolve the powder. Gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution if necessary. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solution Preparation: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. c. It is recommended to first prepare an intermediate dilution in a small volume of medium and then add this to the larger volume of medium to ensure proper mixing and avoid precipitation. d. The final concentration of DMSO in the cell culture should be kept below 0.1% (v/v) to minimize solvent-induced cytotoxicity.
Luciferase Reporter Gene Assay for Nuclear Receptor Activation
This assay measures the ability of a ligand to activate a nuclear receptor, leading to the transcription of a reporter gene (luciferase).
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293T, HepG2)
-
Cell culture medium and supplements
-
Expression plasmid for the nuclear receptor of interest (e.g., pCMX-hLXRα)
-
Reporter plasmid containing a luciferase gene downstream of a response element for the nuclear receptor (e.g., pGL3-LXRE-luc)
-
Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
96-well white, clear-bottom tissue culture plates
-
Hydroxycholesterol ligand solutions
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: a. The day before transfection, seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: a. Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the normalization control plasmid.
-
Ligand Treatment: a. 24 hours post-transfection, remove the transfection medium. b. Add fresh cell culture medium containing the desired concentrations of the hydroxycholesterol ligand or vehicle control (e.g., 0.1% DMSO). Incubate for 18-24 hours.
-
Luciferase Assay: a. Wash the cells with phosphate-buffered saline (PBS). b. Lyse the cells using the lysis buffer provided with the dual-luciferase reporter assay kit. c. Transfer the cell lysate to a white, opaque 96-well plate. d. Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's instructions.
-
Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. b. Calculate the fold induction of luciferase activity for each ligand concentration relative to the vehicle control. c. Plot the fold induction against the ligand concentration and determine the EC50 value using a suitable software (e.g., GraphPad Prism).
Caption: Luciferase Reporter Gene Assay Workflow.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ligand-dependent interaction between a nuclear receptor and a coactivator peptide.
Materials:
-
Purified, tagged nuclear receptor ligand-binding domain (LBD) (e.g., GST-LXRα-LBD)
-
Biotinylated coactivator peptide containing an LXXLL motif
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated fluorophore (e.g., d2 or XL665)
-
Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 0.1% BSA, 1 mM DTT, pH 7.5)
-
384-well low-volume, black, non-binding surface plates
-
Hydroxycholesterol ligand solutions
-
TR-FRET-compatible microplate reader
Protocol:
-
Reagent Preparation: a. Prepare working solutions of the nuclear receptor LBD, biotinylated coactivator peptide, Tb-anti-tag antibody, and streptavidin-fluorophore in assay buffer at 2x the final desired concentration. b. Prepare serial dilutions of the hydroxycholesterol ligand in assay buffer at 4x the final desired concentration.
-
Assay Procedure: a. Add 5 µL of the 4x ligand dilutions or vehicle control to the wells of a 384-well plate. b. Add 5 µL of the 2x nuclear receptor LBD solution to each well. c. Add 10 µL of a pre-mixed solution containing the 2x biotinylated coactivator peptide, 2x Tb-anti-tag antibody, and 2x streptavidin-fluorophore to each well. d. Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Data Acquisition: a. Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 620 nm for Terbium and 665 nm for the acceptor fluorophore).
-
Data Analysis: a. Calculate the ratiometric TR-FRET signal (Emission at 665 nm / Emission at 620 nm). b. Plot the ratiometric signal against the ligand concentration and determine the EC50 (for agonists) or IC50 (for antagonists) value.[8]
Caption: TR-FRET Coactivator Recruitment Assay Workflow.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the nuclear receptor.[9]
Materials:
-
Purified nuclear receptor protein
-
Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-25-hydroxycholesterol)
-
Unlabeled hydroxycholesterol ligand for competition
-
Scintillation proximity assay (SPA) beads (e.g., Nickel-coated for His-tagged receptors) or filtration apparatus with glass fiber filters
-
Binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 0.1% BSA, pH 7.4)
-
96-well plates
-
Scintillation counter
Protocol:
-
Receptor Immobilization (for SPA): a. Incubate the purified, tagged nuclear receptor with the SPA beads in the binding buffer to allow for immobilization. Wash away unbound receptor.
-
Competition Reaction: a. In a 96-well plate, set up a series of reactions containing:
- Binding buffer
- A fixed concentration of the radiolabeled ligand (typically at or below its Kd).
- Increasing concentrations of the unlabeled hydroxycholesterol competitor.
- Immobilized receptor (SPA beads) or purified receptor for filtration assay. b. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ligand).
-
Incubation: a. Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-18 hours).
-
Separation of Bound and Free Ligand: a. SPA: No separation step is required. The proximity of the radiolabel to the scintillant in the bead results in light emission. b. Filtration Assay: Rapidly filter the reaction mixture through a glass fiber filter to trap the receptor-ligand complexes. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Detection: a. SPA: Measure the light emission from each well using a scintillation counter. b. Filtration Assay: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding from all other measurements to obtain specific binding. b. Plot the percentage of specific binding against the log concentration of the competitor. c. Determine the IC50 value from the competition curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[9]
Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for investigating the role of hydroxycholesterols as ligands for nuclear receptors. By employing these standardized methods, researchers can obtain reliable and comparable data, advancing our understanding of the physiological and pathological roles of these important signaling molecules and facilitating the discovery of new therapeutic agents.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Basis for Hydroxycholesterols as Natural Ligands of Orphan Nuclear Receptor RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 27-Hydroxycholesterol: the First Identified Endogenous SERM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 25-Hydroxycholesterol 3-sulfate is an endogenous ligand of DNA methyltransferases in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of ROR gamma t suppresses the Th17 pathway and alleviates antigen-induced arthritis in-vivo - OAK Open Access Archive [oak.novartis.com]
- 9. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hydroxylated Cholesterol Derivatives in Cell Culture Models of Neuroinflammation
Application Notes and Protocols for Researchers
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Understanding the molecular drivers of this process is paramount for the development of novel therapeutics. Among the endogenous molecules implicated in neuroinflammation are oxidized derivatives of cholesterol, known as oxysterols. This document focuses on the application of 25-hydroxycholesterol (B127956) (25-HC) and its sulfated form, 25-hydroxycholesterol-3-sulfate (25HC3S), in cell culture models of neuroinflammation. While 25-HC is a known pro-inflammatory mediator, its sulfated counterpart, 25HC3S, exhibits anti-inflammatory properties, making them a valuable pair of tools for studying neuroinflammatory pathways.[1]
25-HC is produced from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H), which is upregulated in activated microglia, the resident immune cells of the central nervous system.[2][3][4][5] Elevated levels of 25-HC have been associated with neurodegenerative conditions such as Alzheimer's disease.[2][6] It can potentiate pro-inflammatory signaling, leading to the production of cytokines like IL-1β and promoting neurodegeneration.[2][3][4][5] Conversely, sulfation of 25-HC by sulfotransferase 2B1b (SULT2B1b) to form 25HC3S can suppress inflammatory responses and promote cell survival.[1]
These application notes provide detailed protocols for utilizing 25-HC to induce a neuroinflammatory state in cultured neural cells and for investigating the neuroprotective and anti-inflammatory effects of 25HC3S.
Key Experimental Applications
-
Induction of Neuroinflammation: 25-HC can be used to mimic aspects of neuroinflammation in vitro, particularly in microglial cell cultures.
-
Investigation of Anti-inflammatory Compounds: The 25-HC-induced inflammatory model can serve as a platform to screen for and characterize the efficacy of potential anti-inflammatory therapeutics, such as 25HC3S.
-
Mechanistic Studies of Signaling Pathways: These molecules are instrumental in dissecting the signaling cascades involved in neuroinflammation, including the activation of the NLRP3 inflammasome and NF-κB pathways.[6]
Data Presentation: Quantitative Summary of Expected Results
The following tables summarize representative quantitative data from key experiments described in the protocols. These values are illustrative and may vary depending on the specific cell type, culture conditions, and experimental setup.
Table 1: Effect of 25-HC and 25HC3S on Microglial Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± 5.0 |
| 25-HC | 1 | 98 ± 4.5 |
| 5 | 95 ± 5.2 | |
| 10 | 85 ± 6.1 | |
| 25HC3S | 1 | 102 ± 4.8 |
| 5 | 101 ± 5.0 | |
| 10 | 99 ± 4.7 | |
| LPS (Positive Control) | 100 ng/mL | 90 ± 5.5 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SD.
Table 2: Quantification of Pro-inflammatory Cytokine (IL-1β) Secretion by ELISA
| Treatment Group | Concentration | IL-1β Concentration (pg/mL) |
| Vehicle Control | - | 50 ± 10 |
| 25-HC | 5 µM | 350 ± 35 |
| 25-HC + 25HC3S | 5 µM + 10 µM | 150 ± 20** |
| LPS (Positive Control) | 100 ng/mL | 500 ± 45 |
| LPS + 25HC3S | 100 ng/mL + 10 µM | 250 ± 30** |
*p < 0.01 compared to Vehicle Control. **p < 0.01 compared to the respective inflammatory stimulus (25-HC or LPS) alone. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: In Vitro Model of Neuroinflammation using Primary Microglia
This protocol describes the isolation and culture of primary microglia and their subsequent stimulation with 25-HC to induce an inflammatory response.
Materials:
-
Newborn (P0-P3) mouse pups
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Poly-D-Lysine (PDL) coated flasks
-
25-hydroxycholesterol (25-HC)
-
25-hydroxycholesterol-3-sulfate (25HC3S)
-
LPS (from E. coli O111:B4)
Procedure:
-
Isolation of Mixed Glial Cells:
-
Euthanize newborn mouse pups and dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Add an equal volume of DMEM/F-12 with 10% FBS to inactivate trypsin.
-
Gently triturate the tissue with a pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge at 300 x g for 5 minutes, resuspend the pellet in culture medium (DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin), and plate in PDL-coated T-75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days.[7]
-
-
Isolation of Primary Microglia:
-
After 10-14 days, the mixed glial culture will be confluent, with microglia growing on top of an astrocyte layer.
-
Shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.
-
Collect the supernatant containing microglia, centrifuge at 300 x g for 5 minutes, and resuspend in fresh culture medium.
-
Plate the microglia in appropriate culture plates for subsequent experiments. Purity can be assessed by immunostaining for a microglia-specific marker like Iba1.
-
-
Induction of Neuroinflammation:
-
Allow the purified microglia to adhere and rest for 24 hours.
-
Replace the medium with fresh medium containing the desired concentration of 25-HC (e.g., 1-10 µM) or LPS (100 ng/mL) as a positive control.
-
For testing anti-inflammatory effects, co-treat with 25HC3S (e.g., 1-10 µM).
-
Incubate for the desired time period (e.g., 24 hours for cytokine analysis).
-
Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA analysis.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
After the treatment period (as described in Protocol 1), add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.[8][9]
Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA
This protocol describes the measurement of secreted pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the cell culture supernatant.
Materials:
-
Cell culture supernatants collected from Protocol 1.
-
Commercially available ELISA kit for the cytokine of interest (e.g., mouse IL-1β ELISA kit).
-
Microplate reader.
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.[10]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for studying neuroinflammation in primary microglia.
Caption: Pro-inflammatory signaling pathways activated by 25-HC and inhibited by 25HC3S.
References
- 1. Cholesterol Metabolites 25-Hydroxycholesterol and 25-Hydroxycholesterol 3-Sulfate Are Potent Paired Regulators: From Discovery to Clinical Usage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 25-hydroxycholesterol promotes brain cytokine production and leukocyte infiltration in a mouse model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 25-hydroxycholesterol promotes brain cytokine production and leukocyte infiltration in a mouse model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 25-Hydroxycholesterol as a Signaling Molecule of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect and mechanism of chlorogenic acid on cognitive dysfunction in mice by lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling in Oxysterol Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysterols, the oxidized derivatives of cholesterol, are much more than simple metabolic intermediates in the pathway to bile acids.[1][2] They are critical signaling molecules that regulate a wide array of biological processes, including cholesterol homeostasis, inflammation, immune responses, and cell death.[3][4] Dysregulation of oxysterol metabolism has been implicated in numerous diseases, such as atherosclerosis, neurodegenerative disorders, and cancer.[4][5]
Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique to trace the metabolic fate of cholesterol and quantify the dynamic changes in oxysterol profiles under various physiological and pathological conditions.[6][7] This approach allows for precise tracking of precursor molecules through complex metabolic networks, providing invaluable insights into enzyme kinetics, pathway flux, and the identification of novel biomarkers.
Application Notes
Principle of the Method
Stable isotope labeling for metabolomics involves introducing atoms with heavier, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) into a precursor molecule, such as cholesterol.[7] When cells or organisms are supplied with this labeled precursor, their metabolic machinery incorporates it into downstream products. The resulting labeled metabolites can be distinguished from their unlabeled (endogenous) counterparts by mass spectrometry due to the mass difference imparted by the heavy isotopes. This allows for the unambiguous tracing of the metabolic pathway and the quantification of metabolite turnover.
Commonly used stable isotope-labeled precursors for tracing oxysterol metabolism include:
-
Deuterium-labeled cholesterol (e.g., D7-cholesterol): Widely used due to the significant mass shift it provides, which aids in distinguishing labeled products from the endogenous pool.
-
¹³C-labeled cholesterol: Offers the advantage of uniform or specific labeling patterns, which can be useful for detailed fragmentation analysis in mass spectrometry.[8]
Analytical Platforms: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for quantifying oxysterols due to its high sensitivity, selectivity, and ability to handle complex biological matrices.[9][10]
-
Chromatography: Reversed-phase liquid chromatography is typically employed to separate the various oxysterol isomers, which often have very similar chemical properties.[11] Phenyl-hexyl columns have shown good performance in separating a range of oxysterols.[9][12]
-
Mass Spectrometry: Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are commonly used for their sensitivity and quantitative capabilities.[9] This technique involves selecting a specific precursor ion (the labeled or unlabeled oxysterol) and then monitoring for a specific product ion generated through collision-induced dissociation. This high specificity minimizes interference from other molecules in the sample.
Applications in Research and Drug Development
-
Elucidating Metabolic Pathways: Tracing the conversion of labeled cholesterol to various oxysterols helps to map out metabolic pathways and identify key enzymatic steps.[1]
-
Studying Enzyme Activity: The rate of formation of a labeled oxysterol from a labeled precursor can be used to determine the activity of specific enzymes (e.g., cytochrome P450 enzymes like CYP27A1, CYP7B1, CYP46A1).[13][14]
-
Drug Discovery and Development: This methodology can be used to assess how drug candidates modulate oxysterol metabolism, which is crucial for therapies targeting lipid-related disorders.
-
Biomarker Discovery: Identifying changes in the flux of oxysterol pathways in disease models can lead to the discovery of novel diagnostic or prognostic biomarkers.[15]
Data Presentation
The following tables provide examples of how quantitative data from stable isotope tracing experiments can be presented.
Table 1: Quantification of D7-Labeled Oxysterols in Macrophages Following D7-Cholesterol Treatment
| Oxysterol | Endogenous Concentration (ng/mg protein) | D7-Labeled Concentration (ng/mg protein) | % Labeled |
| 27-Hydroxycholesterol (B1664032) | 1.5 ± 0.2 | 5.8 ± 0.7 | 79.5% |
| 25-Hydroxycholesterol | 0.8 ± 0.1 | 2.1 ± 0.3 | 72.4% |
| 7α-Hydroxycholesterol | 0.5 ± 0.05 | 1.2 ± 0.1 | 70.6% |
| 7-Ketocholesterol | 2.2 ± 0.3 | 4.5 ± 0.5 | 67.2% |
Data are presented as mean ± standard deviation from n=3 biological replicates.
Table 2: Effect of a CYP7B1 Inhibitor on the Metabolism of D7-Cholesterol
| Treatment Group | D7-27-Hydroxycholesterol (ng/mg protein) | D7-7α,27-Dihydroxycholesterol (ng/mg protein) |
| Vehicle Control | 5.8 ± 0.7 | 3.1 ± 0.4 |
| CYP7B1 Inhibitor (1 µM) | 8.9 ± 1.1 | 0.4 ± 0.05 |
*Data are presented as mean ± standard deviation from n=3 biological replicates. p < 0.05 compared to Vehicle Control.
Experimental Protocols
Protocol 1: In Vitro Labeling of Macrophages with D7-Cholesterol
This protocol describes the labeling of cultured THP-1 macrophages to trace the formation of oxysterols.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
D7-Cholesterol complexed to methyl-β-cyclodextrin
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
To differentiate monocytes into macrophages, seed the cells in 6-well plates and treat with 100 ng/mL PMA for 48-72 hours.[16]
-
-
Labeling:
-
After differentiation, wash the macrophage monolayer twice with warm PBS.
-
Replace the medium with serum-free RPMI-1640 containing D7-cholesterol/cyclodextrin complex at a final concentration of 10 µg/mL.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvesting:
-
After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.[17]
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction from Cultured Cells
This protocol is a modified Bligh-Dyer method for the extraction of sterols and oxysterols.[18]
Materials:
-
Cell pellet from Protocol 1
-
Methanol
-
Deuterated internal standards (e.g., d7-27-hydroxycholesterol)
-
Butylated hydroxytoluene (BHT) to prevent auto-oxidation
-
Nitrogen gas stream
Procedure:
-
Resuspend the cell pellet in 400 µL of PBS.
-
Add 1.5 mL of chloroform:methanol (1:2, v/v).
-
Add internal standards for quantification.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of chloroform and vortex again for 30 seconds.
-
Add 0.5 mL of water and vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) into a clean glass tube.[17]
-
Dry the organic phase under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Oxysterols
This protocol provides a general framework for the analysis of oxysterols. Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
UPLC/HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
LC Conditions:
-
Column: Phenyl-hexyl column (e.g., 2.1 x 100 mm, 2.7 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient might start at 80% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 30°C.[9]
MS/MS Conditions:
-
Ionization Mode: Positive ESI or APCI.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-product ion transitions for each unlabeled and D7-labeled oxysterol of interest using authentic standards. For example:
-
27-Hydroxycholesterol: [M+H-H₂O]⁺ → fragment ion
-
D7-27-Hydroxycholesterol: [M+H-H₂O]⁺ → fragment ion
-
-
Optimize collision energy and other source parameters for each transition to maximize signal intensity.
Mandatory Visualizations
Caption: Experimental workflow for tracing oxysterol metabolism.
Caption: Simplified 27-hydroxycholesterol (27HC) metabolic pathway.
Caption: EBI2 signaling pathway initiated by cholesterol metabolism.[19][20][21]
References
- 1. Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]
- 4. metabolon.com [metabolon.com]
- 5. 27-Hydroxycholesterol in cancer development and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Our evolving understanding of how 27-hydroxycholesterol influences Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An oxysterol biomarker for 7-dehydrocholesterol oxidation in cell/mouse models for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Datasets of whole cell and mitochondrial oxysterols derived from THP-1, SH-SY5Y and human peripheral blood mononuclear cells using targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lipidmaps.org [lipidmaps.org]
- 18. lipidmaps.org [lipidmaps.org]
- 19. researchgate.net [researchgate.net]
- 20. Oxysterols direct immune cell migration via EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Oxysterols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysterols are oxidized derivatives of cholesterol that play crucial roles as signaling molecules in a variety of physiological and pathological processes, including cholesterol homeostasis, inflammation, and cell death.[1][2] Their structural similarity and low abundance in biological matrices present significant analytical challenges.[3] High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), has become the gold standard for the reliable separation and sensitive quantification of these important molecules.[2][4] This application note provides a detailed overview and protocols for the analysis of oxysterols using HPLC.
Principle of Separation
The separation of oxysterols, which often exist as structurally similar isomers, can be effectively achieved using either normal-phase (NP) or reversed-phase (RP) HPLC.
-
Normal-Phase (NP) HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381)/isopropanol).[5][6] NP-HPLC is particularly adept at separating isomeric oxysterols that differ in the position or stereochemistry of the hydroxyl groups.[6]
-
Reversed-Phase (RP) HPLC: Employs a non-polar stationary phase (e.g., C8, C18, or phenyl-hexyl) and a polar mobile phase (e.g., methanol (B129727)/water or acetonitrile/water mixtures).[2][7][8] RP-HPLC is widely used due to its compatibility with mass spectrometry and its ability to separate oxysterols based on differences in hydrophobicity.[9] The use of modern core-shell columns can provide increased resolution and sensitivity.[4]
Experimental Workflow
The general workflow for oxysterol analysis involves several key steps from sample collection to data analysis. The process is designed to efficiently extract the low-abundance oxysterols, separate them from the highly abundant cholesterol matrix, and accurately measure their concentrations.
Caption: General experimental workflow for oxysterol analysis.
Detailed Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol describes a common method for extracting total oxysterols (free and esterified) from plasma, involving saponification followed by solid-phase extraction (SPE).
Materials:
-
Plasma (stored at -80°C)
-
Deuterated internal standards (e.g., 24-OHC-d7, 27-OHC-d5)
-
Butylated hydroxytoluene (BHT)
-
Ethanol, Methanol, Hexane
-
Potassium Hydroxide (KOH)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[10]
-
LC-MS grade water and solvents
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma, add the deuterated internal standard mix and a small amount of BHT to prevent auto-oxidation.
-
Saponification (Hydrolysis): Add 1 mL of 1 M ethanolic KOH. Vortex vigorously and incubate at 37°C for 1 hour to hydrolyze cholesteryl esters.
-
Neutralization & Extraction: After cooling, neutralize the sample with an appropriate acid and extract the lipids using a solvent like hexane or by proceeding directly to SPE.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[10]
-
Load the neutralized sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., water with 0.1% formic acid) to remove polar impurities.[10]
-
Wash with a non-polar solvent like hexane to elute the bulk of cholesterol.[10]
-
Elute the more polar oxysterols with a suitable solvent such as butyl acetate (B1210297) or ethyl acetate.[10]
-
-
Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Reversed-Phase HPLC-MS/MS Analysis
This protocol provides an example of an analytical method for separating oxysterols using a phenyl-hexyl column.[2]
Instrumentation:
-
HPLC System (e.g., Agilent 1290 Infinity II)
-
Mass Spectrometer (e.g., SCIEX Triple Quad 6500+)
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
Chromatographic Conditions:
-
Column: Phenyl-hexyl column (e.g., 2.1 x 100 mm, 2.7 µm)[2]
-
Mobile Phase A: Water with 0.3% formic acid[2]
-
Mobile Phase B: Methanol[2]
-
Flow Rate: 0.3 mL/min[2]
-
Column Temperature: 30°C[2]
-
Injection Volume: 3 µL[2]
-
Gradient Elution:
-
0-1 min: 20% to 80% B
-
1-9 min: 80% to 90% B
-
9-11 min: 90% to 95% B
-
11-12 min: Re-equilibrate at 20% B[2]
-
Mass Spectrometry Conditions:
-
Mode: Multiple Reaction Monitoring (MRM)
-
Ionization: Positive ion mode
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each oxysterol and internal standard.
Data Presentation
Quantitative data from HPLC analysis is crucial for comparing different methods and for reporting results.
Table 1: Example Chromatographic Performance for Oxysterol Separation This table summarizes typical retention times for key oxysterols using a reversed-phase phenyl-hexyl column as described in the protocol above.[2]
| Analyte | Abbreviation | Retention Time (min)[2] |
| 7α,27-dihydroxycholesterol | 7α,27-diOHC | 5.89 |
| 7α-hydroxy-3-oxo-4-cholestenoic acid | 7-HOCA | 6.55 |
| 27-hydroxycholesterol | 27-OHC | 8.16 |
| 7α-hydroxycholesterol | 7α-OHC | 8.28 |
| 24(S)-hydroxycholesterol | 24(S)-OHC | 8.42 |
| 7-dehydrocholesterol | 7-DHC | 10.32 |
Table 2: Representative Method Validation Data (LC-MS/MS) This table presents typical limits of detection (LOD) and quantification (LLOQ) for various oxysterols, demonstrating the high sensitivity of modern LC-MS/MS methods.
| Analyte | LLOQ (ng/mL) | LOD (ng/mL) | Reference |
| 7-ketocholesterol | 0.5 | 0.1 | [11][12] |
| 7α-hydroxycholesterol | 5.0 | 5.0 | [13] |
| 7β-hydroxycholesterol | 0.5 | 0.1 | [12] |
| 24(S)-hydroxycholesterol | 0.75 | 0.1 | [12] |
| 25-hydroxycholesterol | 5.0 | 5.0 | [13] |
| 27-hydroxycholesterol | 5.0 | 5.0 | [13] |
| 5,6α-epoxycholesterol | 0.5 | 0.1 | [12] |
Signaling Pathway Visualization
Certain oxysterols are key endogenous ligands for nuclear receptors, such as the Liver X Receptors (LXR), which regulate cholesterol metabolism and inflammatory responses.[1][14]
Caption: Activation of the LXR signaling pathway by oxysterols.
References
- 1. Oxysterol signaling links cholesterol metabolism and inflammation via the liver X receptor in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. publications.aston.ac.uk [publications.aston.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Identifying Oxysterols Associated With Age and Diet in Mice Using Optimized Reversed‐phase Liquid Chromatography‐Mass Spectrometry (RPLC‐MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [dspace.sunyconnect.suny.edu]
- 14. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Synthesis of Specific Hydroxycholesterol Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxycholesterols, or oxysterols, are oxidized derivatives of cholesterol that play critical roles in numerous physiological and pathophysiological processes. They are key signaling molecules in lipid metabolism, inflammation, and cell proliferation, making them important targets in drug discovery and biomedical research. The availability of specific, high-purity hydroxycholesterol isomers is crucial for in vitro and in vivo studies. This document provides detailed application notes and protocols for the in vitro synthesis of three key hydroxycholesterol isomers: 7α-hydroxycholesterol, 27-hydroxycholesterol (B1664032), and 25-hydroxycholesterol (B127956), employing both enzymatic and chemical methodologies.
Methods Overview
The synthesis of specific hydroxycholesterol isomers can be achieved through two primary routes:
-
Enzymatic Synthesis: This method utilizes specific cytochrome P450 (CYP) enzymes to introduce hydroxyl groups at defined positions on the cholesterol molecule. This approach offers high specificity and stereoselectivity, yielding the desired isomer with minimal byproducts.
-
Chemical Synthesis: This route involves multi-step organic chemistry procedures to modify the cholesterol backbone and introduce hydroxyl groups. While potentially more labor-intensive, chemical synthesis can be advantageous for large-scale production and for creating analogs not accessible through enzymatic means.
A general workflow for the production and analysis of hydroxycholesterol isomers is depicted below.
Caption: General workflow for the in vitro synthesis, purification, and analysis of hydroxycholesterol isomers.
I. Synthesis of 7α-Hydroxycholesterol
7α-hydroxycholesterol is the initial and rate-limiting product in the classic bile acid synthesis pathway, generated by the action of cholesterol 7α-hydroxylase (CYP7A1).[1][2] It is a crucial intermediate in cholesterol homeostasis.
A. Enzymatic Synthesis Protocol
This protocol describes the synthesis of 7α-hydroxycholesterol from cholesterol using rat liver microsomes, which are a rich source of CYP7A1.
Materials:
-
Rat liver microsomes
-
Cholesterol
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
EDTA (1 mM)
-
Dithiothreitol (DTT) (5 mM)
-
Nicotinamide (30 mM)
-
β-cyclodextrin
-
Methylene (B1212753) chloride
-
Solid Phase Extraction (SPE) silica (B1680970) cartridges
-
HPLC system with a normal-phase column
Procedure:
-
Substrate Preparation: Prepare a stock solution of cholesterol solubilized in 25% (w/v) β-cyclodextrin.
-
Reaction Setup: In a reaction vessel, combine the following in the specified order:
-
100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA, 5 mM DTT, and 30 mM nicotinamide.
-
Rat liver microsomes (50-200 µg of microsomal protein).
-
Cholesterol/β-cyclodextrin solution.
-
-
Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 0.25 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The reaction time should be optimized to ensure linearity.
-
Termination and Extraction: Stop the reaction by adding 5 ml of methylene chloride. Vortex vigorously to extract the sterols.
-
Phase Separation: Centrifuge the mixture at 3,000 rpm for 10 minutes to separate the aqueous and organic layers.[3]
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the sterols.
-
Purification:
-
Solid Phase Extraction (SPE): Apply the organic extract to a silica SPE cartridge to remove highly polar and nonpolar contaminants. Elute the hydroxycholesterols with a solvent of intermediate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): Further purify the 7α-hydroxycholesterol using a normal-phase HPLC system. The specific solvent system and gradient will depend on the column used.
-
-
Quantification and Purity Assessment: Analyze the purified fractions by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity, quantify the yield, and assess the purity of the 7α-hydroxycholesterol.[4][5]
B. Chemical Synthesis
Direct chemical synthesis of 7α-hydroxycholesterol is challenging due to the need for stereospecific hydroxylation. However, methods have been developed for its micro-scale preparation from labeled cholesterol, often involving protection of the 3β-hydroxyl group, followed by allylic oxidation and subsequent reduction.[1]
II. Synthesis of 27-Hydroxycholesterol
27-hydroxycholesterol is produced by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and is the most abundant circulating oxysterol.[6] It is a key molecule in the alternative bile acid synthesis pathway and also acts as a selective estrogen receptor modulator (SERM).[6][7]
A. Enzymatic Synthesis Protocol
This protocol outlines the in vitro synthesis of 27-hydroxycholesterol using recombinant human CYP27A1.
Materials:
-
Recombinant human CYP27A1
-
Adrenodoxin reductase
-
Cholesterol
-
NADPH regenerating system
-
Sodium phosphate buffer (0.5 M, pH 7.4)
-
Poly(vinyl alcohol)
-
[4-¹⁴C]cholesterol (for quantification)
-
Acetonitrile
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Enzyme Reconstitution: Reconstitute the active enzyme system by incubating recombinant CYP27A1 (0.004 µM), adrenodoxin (2.0 µM), and adrenodoxin reductase (0.5 µM) at 4°C for 10 minutes.[8]
-
Reaction Mixture Preparation: In a total volume of 1 ml, combine the reconstituted enzyme, 100 µl of 0.5 M sodium phosphate buffer, 100 µl of 3% poly(vinyl alcohol), the NADPH regenerating system, and 25 µM cholesterol (spiked with [4-¹⁴C]cholesterol for easy quantification).[8]
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 10-30 minutes) at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding acetonitrile.
-
Purification:
-
Solid Phase Extraction (SPE): Use a C18 SPE cartridge to purify the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Separate 27-hydroxycholesterol from the remaining cholesterol and other components using a reverse-phase HPLC system with a C18 column. A typical mobile phase would be a gradient of methanol (B129727) in water. The retention times for 27-hydroxycholesterol and cholesterol are approximately 12 and 22 minutes, respectively, under specific conditions.[8]
-
-
Quantification and Purity Assessment: Collect fractions from the HPLC and quantify the amount of ¹⁴C-labeled 27-hydroxycholesterol using liquid scintillation counting.[8] Purity can be assessed by GC-MS or LC-MS.
B. Chemical Synthesis
A convenient and stereoselective chemical synthesis route for 27-hydroxycholesterol has been described. This method involves the Julia condensation of a steroidal 22-sulfone with an appropriate aldehyde to build the side chain.[9]
III. Synthesis of 25-Hydroxycholesterol
25-hydroxycholesterol is an important regulator of cholesterol metabolism and has roles in the immune response. It can be synthesized enzymatically by cholesterol 25-hydroxylase (CH25H), a non-CYP enzyme, or through chemical methods.[2]
A. Enzymatic Synthesis
While less common for preparative purposes due to the nature of the enzyme, in vitro synthesis can be performed using cells expressing CH25H. The product can then be extracted and purified.[5]
B. Chemical Synthesis Protocol
A multi-step chemical synthesis from readily available starting materials like desmosterol (B1670304) or bisnoralcohol is a common approach for producing 25-hydroxycholesterol.
Method 1: From Desmosterol
This method involves the conversion of desmosterol to 25-hydroxycholesterol.
Materials:
-
Desmosterol
-
Inorganic acetate (B1210297) (e.g., mercuric acetate)
-
Reducing agent (e.g., sodium borohydride)
-
Solvents for reaction and chromatography
Procedure:
-
Reaction: Treat a mixture of phytosterols (B1254722) containing desmosterol with an inorganic acetate, followed by a reducing agent.[10]
-
Purification: The resulting 25-hydroxycholesterol can be recovered from the mixture by chromatography, such as over a silica column, or by fractional crystallization.[10]
Method 2: From Bisnoralcohol
A novel synthetic method involves a seven-step reaction starting from the plant-derived bisnoralcohol, with an overall yield of up to 43.4%.[11] The specific steps involve the careful construction of the cholesterol side chain and introduction of the hydroxyl group at the C-25 position.
IV. Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of hydroxycholesterol isomers based on available literature.
Table 1: Comparison of Synthesis Methods and Yields
| Isomer | Synthesis Method | Starting Material | Key Reagent/Enzyme | Reported Yield | Reference(s) |
| 7α-Hydroxycholesterol | Enzymatic | Cholesterol | CYP7A1 (in liver microsomes) | Not explicitly reported in preparative yield | [12] |
| 27-Hydroxycholesterol | Enzymatic | Cholesterol | Recombinant CYP27A1 | Not explicitly reported in preparative yield | [8] |
| 27-Hydroxycholesterol | Chemical | Diosgenin | Clemmensen reduction, Barton deoxygenation | 58% (overall) | [13] |
| 25-Hydroxycholesterol | Chemical | Bisnoralcohol | Multi-step synthesis | Up to 43.4% (overall) | [11] |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/nmol P450) | kcat (min-1) | Reference(s) |
| Human CYP7A1 | Cholesterol | - | - | - | Data not readily available |
| Human CYP27A1 | Cholesterol | - | 0.22 | - | [14] |
| Chicken CYP27A1 | Vitamin D3 | 4.929 | - | 0.389 (mol/min/mg protein) | [15] |
Note: Kinetic parameters can vary significantly depending on the experimental conditions, such as the use of reconstituted enzyme systems versus microsomes.
V. Signaling Pathways and Biological Roles
Hydroxycholesterols are not merely metabolic intermediates but also potent signaling molecules.
A. 7α- and 27-Hydroxycholesterol in Bile Acid Synthesis
Both 7α-hydroxycholesterol and 27-hydroxycholesterol are precursors in the two major pathways of bile acid synthesis: the classic (neutral) and alternative (acidic) pathways, respectively.
Caption: The classic and alternative pathways of bile acid synthesis originating from cholesterol.
B. 27-Hydroxycholesterol as a Selective Estrogen Receptor Modulator (SERM)
27-Hydroxycholesterol has been identified as an endogenous SERM, capable of binding to estrogen receptors (ERα and ERβ) and modulating their activity. This has significant implications for estrogen-sensitive tissues and diseases.
Caption: 27-Hydroxycholesterol acts as a SERM by binding to estrogen receptors and modulating gene expression.
C. 25-Hydroxycholesterol in the Immune Response
25-Hydroxycholesterol is a potent regulator of the immune system. It is produced by macrophages in response to stimuli like Toll-like receptor (TLR) activation and plays a role in suppressing immunoglobulin A (IgA) production.
Caption: The role of 25-hydroxycholesterol in the innate immune response and regulation of IgA production.
VI. Conclusion
The protocols and data presented here provide a comprehensive guide for the in vitro synthesis of specific hydroxycholesterol isomers. The choice between enzymatic and chemical synthesis will depend on the specific research needs, including the desired isomer, required yield, and available resources. Careful purification and analytical validation are critical steps to ensure the quality of the synthesized hydroxycholesterols for their use in downstream applications in basic research and drug development.
References
- 1. The chemical synthesis and biological oxidation of 7α-hydroxy[26-14C]cholesterol, 7-dehydro[26-14C]cholesterol and 26-hydroxy[26-14C]cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural characterization of human cholesterol 7α-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC-MS/MS in Living Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 27-Hydroxycholesterol: the First Identified Endogenous SERM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 27-Hydroxycholesterol in cancer development and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxysterols: 27-hydroxycholesterol and its radiolabeled analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US3803184A - Method for preparing desmosterol - Google Patents [patents.google.com]
- 11. A new method for determining liver microsomal cholesterol 7alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of drugs and sterols on cholesterol 7 alpha-hydroxylase activity in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. uniprot.org [uniprot.org]
- 15. Molecular cloning, expression analysis and functional characterization of chicken cytochrome P450 27A1: A novel mitochondrial vitamin D3 25-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxysterol Analysis in Tissue Samples Using Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules and intermediates in cholesterol metabolism.[1][2] Their roles span from regulating cholesterol homeostasis and immune responses to inducing programmed cell death (apoptosis).[1][2] Dysregulation of oxysterol levels has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, atherosclerosis, and certain cancers.[1][2] Consequently, the accurate quantification of oxysterols in tissue samples is paramount for understanding disease mechanisms and for the development of novel therapeutic strategies.
This document provides a comprehensive guide to the analysis of oxysterols in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3] Included are detailed experimental protocols for sample preparation, derivatization, and LC-MS/MS analysis, along with a summary of reported quantitative data and a visualization of key signaling pathways involving oxysterols.
Quantitative Data Summary
The following tables summarize the reported concentrations of various oxysterols in different mouse and human tissues, as determined by LC-MS/MS. These values can serve as a reference for researchers, though it is important to note that concentrations can vary depending on the specific experimental conditions, animal model, and analytical methodology.
Table 1: Oxysterol Concentrations in Mouse Tissues (ng/g wet weight)
| Oxysterol | Cerebral Cortex | Liver | Reference |
| 24(S)-Hydroxycholesterol (24S-OHC) | 35.4 ± 4.2 | 5.8 ± 1.1 | [1] |
| 27-Hydroxycholesterol (27-OHC) | 1.8 ± 0.3 | 12.3 ± 2.5 | [1] |
| 7α-Hydroxycholesterol (7α-OHC) | Not Detected | 25.1 ± 5.3 | [1] |
| 7-Ketocholesterol (7-KC) | Not Reported | Not Reported | |
| 25-Hydroxycholesterol (25-OHC) | Not Reported | Not Reported |
Data presented as mean ± standard deviation.
Table 2: Oxysterol Concentrations in Human Plasma and Red Blood Cells (ng/mL)
| Oxysterol | Plasma | Red Blood Cells | Reference |
| 24(S)-Hydroxycholesterol (24S-HC) | 10 - 100 | Not Reported | [4] |
| 27-Hydroxycholesterol (27-HC) | 10 - 200 | Not Reported | [4] |
| 7α-Hydroxycholesterol (7α-HC) | 5 - 50 | Not Reported | [4] |
| 7β-Hydroxycholesterol (7β-HC) | 1 - 10 | Not Reported | [4] |
| 7-Ketocholesterol (7-KC) | 5 - 50 | Not Reported | [4] |
| 4β-Hydroxycholesterol (4β-HC) | 5 - 50 | Not Reported | [4] |
| 25-Hydroxycholesterol (25-HC) | 1 - 10 | Not Reported | [4] |
Concentration ranges are approximate and can vary between individuals.
Key Signaling Pathways Involving Oxysterols
Oxysterols exert their biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting the results of oxysterol analysis.
Liver X Receptor (LXR) Signaling Pathway
Oxysterols are potent endogenous ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis.[5][6] Upon activation by oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby regulating their transcription.[7] This leads to the increased expression of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), conversion to bile acids (e.g., CYP7A1), and transport, ultimately reducing cellular cholesterol levels.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LXR signaling couples sterol metabolism to proliferation in the acquired immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Induction of Apoptosis in Cancer Cell Lines using 7-Ketocholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ketocholesterol (B24107) (7-KC) is an oxidized derivative of cholesterol that has been identified as a potent inducer of apoptosis in various cancer cell lines. As a component of oxidized low-density lipoproteins, 7-KC plays a role in the pathology of several diseases, and its cytotoxic effects are increasingly being explored for their therapeutic potential in oncology. This document provides detailed application notes and experimental protocols for utilizing 7-KC to induce apoptosis in cancer cell lines, aimed at researchers, scientists, and drug development professionals.
7-KC-mediated apoptosis is a multifaceted process involving the interplay of oxidative stress, calcium signaling, and the modulation of several key apoptotic signaling pathways. The induction of apoptosis by 7-KC is often characterized by the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, activation of caspases, and regulation of pro- and anti-apoptotic proteins. The specific molecular mechanisms can, however, vary between different cancer cell types.
These notes offer a summary of effective concentrations of 7-KC, detailed experimental procedures for assessing its apoptotic effects, and an overview of the primary signaling pathways involved.
Data Presentation
The efficacy of 7-ketocholesterol in inducing cell death varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) and observed apoptosis percentages at given concentrations and incubation times.
| Cell Line | Cancer Type | IC50 (µM) | Concentration (µM) | Incubation Time (hours) | Apoptosis Percentage (%) | Reference |
| MCF-7 | Breast (ER+) | 21.3 ± 0.4 | - | - | - | [1] |
| T47D | Breast (ER+) | 11.4 ± 0.3 | - | - | - | [1] |
| BT-20 | Breast (ER-) | 20.6 ± 1.9 | - | - | - | [1] |
| MC3T3-E1 | Osteoblast | - | 20 | 48 | 26.3 | [2] |
| MC3T3-E1 | Osteoblast | - | 40 | 48 | 35.6 | [2] |
| U937 | Monocyte | - | ~10 (40 µg/mL) | 30 | 40 ± 5 | [2] |
Signaling Pathways and Experimental Workflow
The induction of apoptosis by 7-ketocholesterol is a complex process involving multiple signaling cascades. A general experimental workflow to investigate these effects is outlined below, followed by diagrams of the key signaling pathways.
Experimental workflow for studying 7-KC-induced apoptosis.
7-Ketocholesterol triggers a cascade of events leading to apoptosis, often initiated by the generation of reactive oxygen species and an increase in intracellular calcium levels. These initial events can then activate multiple downstream pathways.
Key signaling pathways in 7-KC-induced apoptosis.
In some cancer cell lines, 7-ketocholesterol has also been shown to modulate the Sonic Hedgehog (SHH) signaling pathway, which is crucial for cell growth and differentiation.
Modulation of SMO and LXRα pathways by 7-KC.
Experimental Protocols
Cell Culture and 7-Ketocholesterol Treatment
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
7-Ketocholesterol (7-KC)
-
Ethanol (B145695) or DMSO (for dissolving 7-KC)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of 7-KC (e.g., 10 mM) in ethanol or DMSO. Store at -20°C.
-
Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of 7-KC. Prepare a vehicle control with the same concentration of ethanol or DMSO used for the highest 7-KC concentration.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest cells, including both adherent and floating populations. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[6]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with 7-KC as described above.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.[7][8]
Materials:
-
DCFH-DA probe
-
HBSS (Hank's Balanced Salt Solution) or serum-free medium
-
Flow cytometer or fluorescence microplate reader
Protocol:
-
Treat cells with 7-KC for the desired time.
-
Remove the culture medium and wash the cells once with warm HBSS or serum-free medium.
-
Incubate the cells with 5-10 µM DCFH-DA in HBSS or serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS or serum-free medium to remove excess probe.
-
For flow cytometry, harvest the cells and resuspend in PBS for immediate analysis (Excitation: 488 nm, Emission: 525 nm).
-
For plate reader analysis, add HBSS or PBS to the wells and measure the fluorescence intensity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins such as Bcl-2, Bax, and Cytochrome c.[9][10]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each sample using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin. An increased Bax/Bcl-2 ratio is indicative of apoptosis. For cytochrome c, analysis of both cytosolic and mitochondrial fractions is recommended to observe its release from the mitochondria.[11]
Conclusion
7-Ketocholesterol is a valuable tool for inducing apoptosis in cancer cell lines for research and drug development purposes. The protocols provided herein offer a framework for investigating the apoptotic effects of 7-KC and elucidating the underlying molecular mechanisms. It is important to note that the optimal concentrations of 7-KC and incubation times may vary depending on the specific cancer cell line and experimental conditions. Therefore, initial dose-response and time-course experiments are recommended to determine the optimal parameters for each system. The multifaceted signaling pathways activated by 7-KC present multiple avenues for further investigation and potential therapeutic targeting.
References
- 1. Effects of 7-ketocholesterol on tamoxifen efficacy in breast carcinoma cell line models in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Detecting Specific Oxysterols: A Guide to Immunoassay Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxysterols, the oxidized derivatives of cholesterol, are increasingly recognized as critical signaling molecules involved in a myriad of physiological and pathological processes. Their roles in cholesterol homeostasis, inflammation, apoptosis, and various diseases such as atherosclerosis, neurodegenerative disorders, and cancer have made them attractive targets for research and drug development.[1] Accurate and specific detection of individual oxysterol species is paramount to unraveling their complex biology. While mass spectrometry-based methods are powerful, immunoassays offer a complementary, high-throughput, and often more accessible approach for the quantification of specific oxysterols in biological matrices.
This document provides detailed application notes and experimental protocols for the development and validation of immunoassays for specific oxysterol detection, with a focus on competitive enzyme-linked immunosorbent assay (ELISA) and a theoretical application of time-resolved fluorescence resonance energy transfer (TR-FRET).
Key Signaling Pathway: Liver X Receptor (LXR) Activation
Oxysterols are key ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in regulating cholesterol metabolism, fatty acid synthesis, and inflammatory responses.[2] The activation of LXR by oxysterols initiates a signaling cascade that is crucial for maintaining cellular and systemic lipid homeostasis.
Caption: LXR signaling pathway activation by oxysterols.
Quantitative Data Summary
The performance of an immunoassay is defined by several key parameters. The following table summarizes the performance characteristics of commercially available ELISA kits for specific oxysterols. Data for a wider range of oxysterols and detailed cross-reactivity profiles remain a significant gap in the literature, underscoring the need for further assay development and validation.
| Oxysterol | Assay Type | Sensitivity (LOD) | Dynamic Range | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Cross-Reactivity Notes |
| 24(S)-Hydroxycholesterol | Competitive ELISA | 0.78 ng/mL[3][4][5] | 0.39 - 100 ng/mL[3] | 5.8 - 9.3%[3] | 18.4 - 18.5%[3] | No significant cross-reactivity with analogues reported.[6] |
| 25-Hydroxycholesterol (B127956) | Competitive ELISA | 1.0 ng/mL[7][8] | Not specified | 4.4 - 5.6%[7] | 6.6 - 7.9%[7] | No significant cross-reactivity with analogues observed.[7][8] |
| 7-Ketocholesterol (B24107) | Competitive ELISA | Data not available | Data not available | Data not available | Data not available | Specific for 7-ketocholesterol modified proteins.[9] |
Note: The lack of comprehensive, publicly available cross-reactivity data is a major limitation for many commercial kits. It is crucial for researchers to independently validate the specificity of any immunoassay for their particular application.
Experimental Protocols
Sample Preparation for Oxysterol Immunoassays
Given that oxysterols are lipids, their extraction from biological matrices requires special consideration to ensure efficient recovery and to minimize interference from the abundant parent cholesterol and other lipids.
A. Plasma/Serum Samples
-
Collection: Collect whole blood in tubes containing an anticoagulant such as EDTA or heparin for plasma, or in serum separator tubes.
-
Separation: Centrifuge at 1,000 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully transfer the supernatant (plasma or serum) to a clean tube.
-
Storage: Store aliquots at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
B. Cell Culture Supernatant
-
Collection: Collect the cell culture medium into a centrifuge tube.
-
Clarification: Centrifuge at 300 x g for 10 minutes at 4°C to pellet any cells or debris.
-
Aliquoting and Storage: Transfer the supernatant to a new tube and store at -80°C.
C. Lipid Extraction (Recommended for enhanced specificity)
For applications requiring high specificity, a lipid extraction step is recommended to separate oxysterols from cholesterol and other interfering lipids.
-
Saponification (to hydrolyze cholesteryl esters):
-
To 100 µL of plasma, add 1 mL of 1 M ethanolic potassium hydroxide (B78521) (KOH).
-
Incubate at 60°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of water and 2 mL of hexane (B92381) to the saponified sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 1,500 x g for 10 minutes to separate the phases.
-
Carefully collect the upper hexane layer, which contains the oxysterols.
-
-
Drying and Reconstitution:
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in the assay buffer provided with the immunoassay kit.
-
Competitive ELISA Protocol for 7-Ketocholesterol (Generalized)
This protocol is a generalized procedure based on the principles of competitive ELISA and the availability of monoclonal antibodies specific for 7-ketocholesterol.[9][10] Optimization of antibody and antigen concentrations, as well as incubation times and temperatures, is essential for achieving optimal assay performance.
Caption: Workflow for a competitive ELISA for 7-Ketocholesterol.
Materials:
-
High-binding 96-well microplate
-
7-Ketocholesterol-protein conjugate (e.g., 7-KC-BSA)
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
7-Ketocholesterol standard
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the 7-Ketocholesterol-protein conjugate to 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the 7-Ketocholesterol standard in assay buffer.
-
Add 50 µL of the standards or samples to the appropriate wells.
-
Add 50 µL of the diluted anti-7-Ketocholesterol antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of 7-Ketocholesterol in the sample.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Oxysterol Detection (Theoretical Protocol)
TR-FRET offers a homogeneous assay format with high sensitivity and low background, making it an attractive, albeit less developed, platform for oxysterol detection.[11][12][13] This theoretical protocol outlines how a competitive TR-FRET assay could be designed for the detection of a specific oxysterol, for instance, 24(S)-hydroxycholesterol, targeting its interaction with a binding protein like LXR.
Caption: Theoretical workflow for a competitive TR-FRET assay for 24(S)-HC.
Principle:
The assay is based on the competition between the oxysterol in the sample and a fluorescently labeled oxysterol tracer for binding to a specific antibody or receptor (e.g., LXR) labeled with a lanthanide donor (e.g., Europium). When the donor-labeled receptor binds to the acceptor-labeled oxysterol, FRET occurs. The presence of unlabeled oxysterol in the sample disrupts this interaction, leading to a decrease in the FRET signal.
Materials:
-
Recombinant LXR protein labeled with a Europium chelate (donor)
-
Specific oxysterol (e.g., 24(S)-hydroxycholesterol) conjugated to a suitable acceptor fluorophore (e.g., Alexa Fluor 647)
-
Unlabeled oxysterol standard
-
Low-volume, black 384-well microplate
-
TR-FRET compatible microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled oxysterol standard in the assay buffer.
-
Prepare a working solution containing the Europium-labeled LXR and the acceptor-labeled oxysterol tracer at optimized concentrations.
-
-
Assay Assembly:
-
Add 5 µL of the standard or sample to the wells of the microplate.
-
Add 15 µL of the LXR/tracer working solution to all wells.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET reader, with excitation at approximately 340 nm and emission detection at the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals. The signal will be inversely proportional to the concentration of the oxysterol in the sample.
-
Conclusion
Immunoassays provide a valuable platform for the specific and sensitive detection of oxysterols. While commercial ELISA kits are available for some oxysterols, there is a clear need for the development and thorough validation of assays for a broader range of these important signaling molecules. Key to this is the rigorous characterization of assay performance, particularly antibody cross-reactivity, to ensure the specificity of detection. The exploration of advanced immunoassay formats like TR-FRET holds promise for future high-throughput screening and drug discovery efforts targeting oxysterol pathways. Researchers are encouraged to carefully validate any immunoassay in their specific sample matrix to ensure accurate and reliable quantification.
References
- 1. Serum 25-hydroxycholesterol levels are increased in patients with coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 24(S)-Hydroxycholesterol ELISA Kit (ab204530) | Abcam [abcam.com]
- 4. novusbio.com [novusbio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mybiosource.com [mybiosource.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Anti-7-Ketocholesterol Antibody - Mouse Monoclonal [7E1] | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Anti 7-KC(7-keto-cholesterol) monoclonal antibody: JaICA's OXIDATIVE STRESS MARKERS FOR LIPID PEROXIDATION [jaica.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Application Note: Measuring 25-Hydroxycholesterol-Induced Reactive Oxygen Species (ROS) Production
Audience: Researchers, scientists, and drug development professionals.
Introduction 25-hydroxycholesterol (B127956) (25-HC) is an oxidized derivative of cholesterol that plays a significant role in various biological processes, including lipid metabolism, immune responses, and cell survival.[1][2][3] Its synthesis can be catalyzed by the enzyme cholesterol 25-hydroxylase (CH25H), an interferon-stimulated gene, or produced non-enzymatically by reactive oxygen species (ROS).[3][4][5] Elevated levels of 25-HC are associated with inflammatory conditions and can induce oxidative stress by increasing the production of ROS.[1] This application note provides a detailed overview of the signaling pathways involved and protocols for measuring 25-HC-induced ROS production in a cellular context. The primary cellular sources for 25-HC-stimulated ROS are NADPH oxidase and mitochondria.[6][7][8]
Signaling Pathways of 25-HC-Induced ROS Production
25-HC can trigger ROS production through at least two major pathways: the activation of NADPH oxidase complexes and the induction of mitochondrial dysfunction.
-
NADPH Oxidase Activation: In inflammatory cells like neutrophils and macrophages, 25-HC can rapidly enhance ROS production.[8] This process involves the activation of Protein Kinase C (PKC), which then promotes the translocation of cytosolic components of the NADPH oxidase complex, such as p47phox and p67phox, to the cell membrane.[7][8] The assembled complex becomes active and produces superoxide (B77818) anions.[7]
-
Mitochondrial ROS Production: 25-HC can also induce the formation of ROS from mitochondria.[6] It has been shown to control mitochondrial Bax translocation, a key event in the intrinsic apoptosis pathway, and can lead to mitochondrial stress.[6] This disruption of normal mitochondrial function can result in the leakage of electrons from the electron transport chain, leading to the production of superoxide and other ROS.[6][9] Furthermore, 25-HC can promote the activation of the NLRP3 inflammasome, a process linked to mitochondrial ROS.[2][6]
Quantitative Data Summary
The choice of fluorescent probe is critical for accurately measuring ROS. Below is a comparison of the two most common probes, DCFDA and DHE.
Table 1: Comparison of Common ROS Detection Probes
| Feature | DCFDA / H2DCFDA | Dihydroethidium (DHE) |
|---|---|---|
| Mechanism | Deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.[10][11] | Oxidized by superoxide to form 2-hydroxyethidium (2-OH-E+) or by other ROS to form ethidium (B1194527) (E+).[12][13] |
| Primary ROS Detected | Broad spectrum: hydroxyl, peroxyl, and other ROS.[14] | More specific for superoxide (O2•-).[12][15] |
| Excitation/Emission (nm) | ~485 / ~535.[10][11] | 2-OH-E+: ~510 / ~580 nmEthidium: ~480 / ~576 nm.[12] |
| Advantages | High sensitivity, widely used, available in complete kits.[10][11] | More specific for superoxide, robust and reproducible.[15][16] |
| Limitations | Susceptible to auto-oxidation and photo-bleaching; not specific to a single ROS.[16][17] | Spectral overlap between ethidium and 2-hydroxyethidium can complicate interpretation.[13] |
Table 2: Example of Expected Quantitative Results from 25-HC Treatment The following table illustrates a typical dose-dependent increase in ROS production in cells treated with 25-HC, as measured by fluorescent probes. Data is presented as a fold change relative to an untreated control.
| Treatment | Concentration (µg/mL) | Relative ROS Intensity (Fold Change vs. Control) |
| Control | 0 | 1.00 |
| 25-HC | 2.5 | 1.5 - 2.0[1] |
| 25-HC | 5.0 | 2.5 - 3.5[1] |
| Positive Control | Varies | > 4.0 |
| Antioxidant + 25-HC | Varies | ~1.0 |
| Note: Actual values are cell-type and experiment-dependent. Positive controls like Tert-Butyl hydroperoxide (TBHP) or Antimycin A are recommended.[10] Antioxidants like N-acetylcysteine (NAC) can be used to confirm the signal is from ROS. |
Experimental Protocols
Protocol 1: Measuring ROS using DCFDA / H2DCFDA
This protocol is adapted for measuring total ROS activity in cells treated with 25-HC using a plate reader, but it can be modified for flow cytometry or fluorescence microscopy.[10][11][14]
Materials:
-
DCFDA / H2DCFDA - Cellular ROS Assay Kit (e.g., Abcam ab113851)
-
25-hydroxycholesterol (dissolved in DMSO or ethanol)
-
Black, clear-bottom 96-well microplates
-
Cell culture medium (phenol red-free recommended)
-
1X Assay Buffer
-
Fluorescence microplate reader
Procedure (Adherent Cells):
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density of approximately 50,000 cells per well. Allow cells to adhere overnight under standard culture conditions.[18]
-
Reagent Preparation: Prepare a 20 µM working solution of DCFDA by diluting the stock solution in 1X Assay Buffer or serum-free medium.[18] Prepare serial dilutions of 25-HC in the appropriate cell culture medium.
-
Washing: Carefully remove the culture media and wash the cells once with 100 µL/well of 1X Assay Buffer.[14]
-
Staining: Remove the buffer and add 100 µL/well of the 20 µM DCFDA working solution. Incubate the plate for 45 minutes at 37°C, protected from light.[14]
-
Treatment: Remove the DCFDA solution and wash the cells gently with 100 µL of 1X Assay Buffer.[10] Add 100 µL of the prepared 25-HC treatments (including vehicle control and positive/negative controls) to the respective wells.
-
Measurement: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[10][11] Kinetic readings can be taken every 5-10 minutes for 1-2 hours to monitor the rate of ROS production.
-
Data Analysis: Subtract the background fluorescence from a no-cell control. Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold change in ROS production.
Protocol 2: Measuring Superoxide using Dihydroethidium (DHE)
This protocol is designed to specifically measure superoxide levels, a key ROS produced by both NADPH oxidase and mitochondria.
Materials:
-
Dihydroethidium (DHE)
-
25-hydroxycholesterol
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure (Suspension or Adherent Cells):
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, trypsinize and collect them. Prepare a single-cell suspension at a concentration of 1x10^6 cells/mL.[12]
-
Treatment: Treat the cells with various concentrations of 25-HC for the desired time period in suspension in culture tubes. Include appropriate controls.
-
Washing: After treatment, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes) and wash once with warm PBS.[12]
-
Staining: Prepare a 5-10 µM DHE working solution in pre-warmed DMEM or PBS.[15] Resuspend the cell pellets in the DHE solution and incubate for 30 minutes at 37°C, protected from light.[15][19]
-
Final Wash: After incubation, remove the DHE-containing media. Wash the cells three times with PBS to remove any extracellular probe.[15]
-
Measurement: Resuspend the final cell pellet in 200 µL of PBS.[15] Transfer 100 µL to a black 96-well plate. Measure fluorescence immediately. For superoxide-specific 2-hydroxyethidium, use an excitation wavelength of ~510-520 nm and an emission wavelength of ~580-600 nm.[13]
-
Data Analysis: Quantify the mean fluorescence intensity for each sample. Normalize the results to the vehicle-treated control group to express ROS levels as a fold change.
General Considerations and Best Practices
-
Probe Limitations: Be aware of the limitations of fluorescent probes. They can be prone to artifacts, and their fluorescence is not a direct stoichiometric measure of ROS concentration.[17][20]
-
Controls are Critical: Always include a vehicle control (e.g., DMSO), a positive control to induce ROS (e.g., Antimycin A, H₂O₂), and a negative control with an antioxidant (e.g., N-acetylcysteine) to validate the assay.[10][13]
-
Phenol (B47542) Red: Use phenol red-free media during the assay, as it can interfere with fluorescence readings.[18]
-
Light Sensitivity: Both DCFDA and DHE are light-sensitive. Protect all stained samples from light as much as possible to prevent photo-oxidation and bleaching.[10]
-
Cell Health: Ensure cells are healthy and in the mid-exponential growth phase, as stressed or dying cells can produce confounding levels of ROS.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. 25-hydroxycholesterol aggravates oxygen-glucose deprivation/reoxygenation-induced pyroptosis through promoting activation of NLRP3 inflammasome in H9C2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]
- 5. 25-hydroxycholesterol: an integrator of antiviral ability and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Roles of 25-Hydroxycholesterol in Lipid Metabolism, Antivirus Process, Inflammatory Response, and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxysterol-induced activation of macrophage NADPH-oxidase enhances cell-mediated oxidation of LDL in the atherosclerotic apolipoprotein E deficient mouse: inhibitory role for vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Keto-cholesterol and 25-hydroxy-1 cholesterol rapidly enhance ROS production in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. doc.abcam.com [doc.abcam.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. abcam.com [abcam.com]
- 15. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 16. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. Assay of levels of reactive oxygen species using DHE ratioing [help.imageanalyst.net]
- 20. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - UCL Discovery [discovery.ucl.ac.uk]
- 21. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
Application Notes and Protocols for the Isolation and Analysis of Oxysterols from Atherosclerotic Plaques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysterols, the oxidized derivatives of cholesterol, are implicated in the pathogenesis of atherosclerosis. These molecules accumulate in atherosclerotic plaques and are involved in various cellular processes, including inflammation, apoptosis, and lipid metabolism. Accurate quantification and understanding of the signaling pathways of specific oxysterols within the plaque microenvironment are crucial for elucidating disease mechanisms and for the development of novel therapeutic strategies. This document provides detailed protocols for the isolation and analysis of oxysterols from atherosclerotic plaques and summarizes key quantitative findings and relevant signaling pathways.
Quantitative Data on Oxysterol Content in Human Atherosclerotic Plaques
The concentration of oxysterols is significantly elevated in atherosclerotic plaques compared to circulating plasma.[1][2][3] This enrichment within the plaque highlights their potential role in local vascular pathology. Below are tables summarizing quantitative data from studies analyzing oxysterol content in human carotid and femoral plaques, as well as comparisons between stable and unstable plaques.
Table 1: Oxysterol Concentrations in Human Carotid Atherosclerotic Plaques
| Oxysterol | Mean Concentration (ng/mg tissue) | Method of Analysis | Reference |
| 7-Ketocholesterol (B24107) | 2.63 - 30.47 (in plasma) | LC-MS/MS | [2] |
| 7α-Hydroxycholesterol | Data not available | LC-MS/MS | |
| 7β-Hydroxycholesterol | Data not available | LC-MS/MS | |
| 25-Hydroxycholesterol | Data not available | LC-MS/MS | |
| 27-Hydroxycholesterol | Data not available | LC-MS/MS | |
| 5,6α-Epoxycholesterol | Data not available | LC-MS/MS | |
| 5,6β-Epoxycholesterol | Data not available | LC-MS/MS | |
| Cholestane-3β,5α,6β-triol | Data not available | LC-MS/MS |
Note: Data on absolute concentrations of specific oxysterols in ng/mg of plaque tissue is limited in the reviewed literature. One study noted that oxysterol concentrations normalized to cholesterol were about 43 times higher in carotid plaque compared to plasma.[1][2][3]
Table 2: Comparison of Oxidized LDL in Stable vs. Unstable Human Carotid Plaques
| Plaque Type | Mean Oxidized LDL Concentration (ng/µg apoB) ± SEM | Method of Analysis | Reference |
| Macrophage-rich (Unstable) | 19.6 ± 2.8 | ELISA | [4] |
| Macrophage-poor (Stable) | 5.50 ± 0.77 | ELISA | [4] |
Note: Oxidized LDL is a major source of oxysterols in atherosclerotic plaques. Higher levels in macrophage-rich (unstable) plaques suggest a greater presence of oxysterols.
Experimental Protocols
Protocol 1: Isolation of Oxysterols from Atherosclerotic Plaque Tissue
This protocol outlines the steps for the efficient extraction of oxysterols from atherosclerotic plaque samples, minimizing auto-oxidation.
Materials:
-
Atherosclerotic plaque tissue (10 mg)
-
Phosphate-buffered saline (PBS), ice-cold
-
Butylated hydroxytoluene (BHT)
-
Isopropanol
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Collection and Storage: Immediately after surgical removal, wash the plaque tissue with ice-cold PBS to remove excess blood. Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenization: Weigh approximately 10 mg of frozen plaque tissue. Add an antioxidant like BHT to prevent auto-oxidation during sample preparation. Homogenize the tissue in a suitable solvent mixture, such as hexane/isopropanol.
-
Liquid-Liquid Extraction:
-
To the homogenate, add a biphasic solvent system (e.g., hexane and aqueous buffer) to separate lipids from other cellular components.
-
Vortex the mixture vigorously and then centrifuge to achieve phase separation.
-
Carefully collect the upper organic phase containing the lipids.
-
Repeat the extraction of the aqueous phase to maximize lipid recovery.
-
-
Drying and Reconstitution:
-
Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the subsequent analytical method (e.g., methanol/water for LC-MS/MS).
-
Protocol 2: Analysis of Oxysterols by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of oxysterols.
Instrumentation:
-
Liquid Chromatography (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
C18 reversed-phase column
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted lipid extract onto the C18 column.
-
Use a gradient elution with a mobile phase system, typically consisting of a mixture of water, methanol, and acetonitrile (B52724) with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
The gradient is optimized to separate the different oxysterol isomers. A monolithic column can be used for faster separation, with analysis times as short as 7 minutes.[1][2]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in the positive ionization mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each oxysterol and a corresponding product ion generated by collision-induced dissociation. This technique provides high selectivity and sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using certified standards of the oxysterols of interest.
-
Spike the samples with an internal standard (e.g., a deuterated version of an oxysterol) to correct for matrix effects and variations in extraction efficiency and instrument response.
-
The concentration of each oxysterol in the sample is determined by comparing its peak area ratio to the internal standard with the calibration curve. The detection limit for this method can be as low as 0.1 ng/ml.[1][2]
-
Signaling Pathways and Experimental Workflows
Oxysterol-Mediated Liver X Receptor (LXR) Activation
Oxysterols are natural ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a critical role in cholesterol homeostasis and inflammation.[5][6] Activation of LXRs in macrophages within the atherosclerotic plaque leads to the expression of genes involved in reverse cholesterol transport, thereby promoting the efflux of cholesterol from foam cells.
Caption: Oxysterols activate the LXR/RXR heterodimer, leading to increased cholesterol efflux.
Oxysterol-Induced Macrophage Apoptosis
High concentrations of certain oxysterols, such as 7-ketocholesterol and 25-hydroxycholesterol, can induce apoptosis in macrophages, a key event in the progression of atherosclerotic plaques.[7][8] This process can contribute to the formation of the necrotic core in advanced lesions.
Caption: High oxysterol levels trigger macrophage apoptosis through multiple stress pathways.
Experimental Workflow for Oxysterol Analysis
The following diagram illustrates the logical flow from sample acquisition to data analysis in oxysterol research.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidized LDL in carotid plaques and plasma associates with plaque instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An oxysterol signalling pathway mediated by the nuclear receptor LXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "The Signaling Pathway of Oxysterol-Induced Apoptosis in Macrophages." by Natalie Elaine Freeman [dc.etsu.edu]
- 8. Modulating Oxysterol Sensing to Control Macrophage Apoptosis and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prevention of Cholesterol Auto-Oxidation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the auto-oxidation of cholesterol during experimental sample preparation. Adherence to these guidelines will enhance the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is cholesterol auto-oxidation and why is it a concern?
A1: Cholesterol auto-oxidation is a non-enzymatic process where cholesterol reacts with molecular oxygen to form cholesterol oxidation products (COPs), also known as oxysterols. This is a significant concern in research as the presence of COPs can introduce artifacts, leading to the misinterpretation of experimental data. COPs have biological activities of their own and their unintended presence can confound results, especially in studies related to cardiovascular disease, neurodegenerative disorders, and cancer.
Q2: What are the main factors that promote cholesterol auto-oxidation during sample preparation?
A2: Several factors can accelerate the auto-oxidation of cholesterol. These include:
-
Exposure to Oxygen: The presence of atmospheric oxygen is a primary requirement for auto-oxidation.
-
Heat: Elevated temperatures provide the activation energy for oxidation reactions to occur.[1]
-
Light: Exposure to light, particularly UV light, can generate free radicals that initiate oxidation.
-
Presence of Pro-oxidants: Metal ions (e.g., iron, copper) and hydroperoxides from other oxidized lipids can catalyze cholesterol oxidation.
-
Sample Matrix: The composition of the sample itself, such as the presence of polyunsaturated fatty acids which can co-oxidize, can influence the rate of cholesterol oxidation.[2]
Q3: What are the most common cholesterol oxidation products (COPs) I should be aware of?
A3: The most commonly formed COPs during sample handling and storage include 7-ketocholesterol, 7α-hydroxycholesterol, 7β-hydroxycholesterol, 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, and 25-hydroxycholesterol.[3] The profile of COPs can vary depending on the specific conditions of oxidation.
Q4: How can I prevent cholesterol auto-oxidation during sample collection and initial handling?
A4: To minimize oxidation from the very beginning of your workflow:
-
Work Quickly and on Ice: Process samples as quickly as possible and keep them on ice to reduce thermal and enzymatic degradation.
-
Use Antioxidants: Add an antioxidant or an antioxidant cocktail to your collection tubes or homogenization buffer. Butylated hydroxytoluene (BHT) is a commonly used synthetic antioxidant.
-
Minimize Headspace: Use collection tubes that are appropriately sized for your sample volume to minimize the amount of oxygen in the headspace.
-
Protect from Light: Use amber tubes or wrap tubes in aluminum foil to protect samples from light.
Q5: What is the best way to store samples to prevent cholesterol oxidation?
A5: Proper storage is critical for maintaining the integrity of your samples.[4]
-
Low Temperatures: Store samples at -80°C for long-term storage. For short-term storage, -20°C is acceptable, but -80°C is preferred. Avoid storing samples at 4°C or room temperature for extended periods.[4]
-
Inert Atmosphere: Before sealing and freezing, flush the sample vial with an inert gas like argon or nitrogen to displace oxygen.
-
Solvent Storage: For lipid extracts, store them in an organic solvent under an inert atmosphere at -80°C.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments related to cholesterol auto-oxidation.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| High levels of COPs detected in control/fresh samples. | 1. Contamination of solvents or reagents with oxidizing agents. 2. Inadequate protection from light, heat, or oxygen during sample preparation. 3. Ineffective concentration or choice of antioxidant. | 1. Use high-purity, freshly opened solvents. Consider sparging solvents with nitrogen or argon before use. 2. Keep samples on ice, work in a fume hood with the sash down to minimize air exposure, and use amber vials or cover tubes with foil. 3. Ensure the antioxidant is added at the correct concentration and is compatible with your sample matrix and downstream analysis. Consider using a combination of antioxidants. |
| Low recovery of cholesterol after extraction. | 1. Incomplete homogenization of tissue. 2. Formation of a stable emulsion during liquid-liquid extraction. 3. Adsorption of cholesterol to labware. 4. Degradation of cholesterol during saponification (if performed). | 1. Ensure tissue is thoroughly homogenized. For tough tissues, consider using a bead beater or multiple rounds of homogenization. 2. To break emulsions, try adding a small amount of saturated NaCl solution (brine) or centrifuging at a higher speed. Gentle mixing instead of vigorous vortexing can prevent emulsion formation.[5] 3. Use silanized glassware or low-adhesion polypropylene (B1209903) tubes. 4. Use milder saponification conditions (e.g., lower temperature for a longer duration) and ensure the sample is protected from oxygen during this step. |
| Appearance of unexpected peaks in GC-MS or LC-MS chromatograms. | 1. Formation of less common cholesterol oxidation products. 2. Artifacts from the derivatization process (for GC-MS). 3. Contamination from plasticware, solvents, or septa. 4. Sample matrix effects.[6] | 1. Compare your mass spectra with libraries of known COPs. Consider that different storage and handling conditions can lead to different oxidation products. 2. Run a derivatization blank (reagents only) to identify reagent-related peaks. Optimize derivatization conditions (temperature, time, reagent volume). 3. Perform a blank extraction (solvents and reagents without sample) to identify sources of contamination. Use high-quality consumables. 4. Dilute the sample to reduce matrix effects. Use an internal standard that is structurally similar to cholesterol to correct for variations. |
| Inconsistent results between replicate samples. | 1. Variable exposure of samples to oxygen, light, or heat. 2. Inconsistent addition of antioxidants or internal standards. 3. Non-homogenous sample aliquots. 4. Variable freeze-thaw cycles between samples. | 1. Standardize your sample handling procedure to ensure all samples are treated identically. 2. Use a calibrated pipette and add antioxidants/internal standards to all samples at the same step in the protocol. 3. Ensure the bulk sample is thoroughly mixed before taking aliquots. 4. Minimize freeze-thaw cycles and ensure all samples undergo the same number of cycles. If possible, aliquot samples into single-use tubes before initial freezing. |
Quantitative Data on Antioxidant Efficacy
The choice and concentration of antioxidant can significantly impact the prevention of cholesterol oxidation. While the ideal antioxidant may be application-dependent, the following table summarizes the effectiveness of common antioxidants.
| Antioxidant | Common Concentration Range | Efficacy & Remarks |
| Butylated Hydroxytoluene (BHT) | 50-100 µM in plasma/tissue homogenates.[7] | A widely used and effective synthetic antioxidant for preventing lipid peroxidation. It is a free radical scavenger. |
| α-Tocopherol (Vitamin E) | Varies; can be less effective than BHT in some contexts, but more effective in others.[8][9] | A natural, chain-breaking antioxidant. Its efficacy can be concentration-dependent, with some studies suggesting a potential pro-oxidant effect at higher concentrations.[10] |
| Quercetin | Varies | A natural flavonoid antioxidant that has been shown to be more effective than BHT in preventing the thermal oxidation of cholesterol.[8] |
| Green Tea Catechins (GTC) | Varies | Natural antioxidants that have demonstrated superior efficacy to BHT in inhibiting cholesterol oxidation under heating conditions.[8] |
Note: The efficacy of antioxidants can be influenced by the sample matrix, temperature, and presence of other compounds.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma/Serum with Oxidation Prevention
This protocol is a modification of the Folch method, incorporating steps to minimize cholesterol oxidation.
Materials:
-
Plasma or serum sample
-
Chloroform (high purity)
-
Methanol (high purity)
-
Butylated Hydroxytoluene (BHT) stock solution (e.g., 10 mM in ethanol)
-
0.9% NaCl solution
-
Nitrogen or Argon gas
-
Glass centrifuge tubes with PTFE-lined caps
-
Ice bath
Procedure:
-
Sample Preparation: Place the required volume of plasma/serum in a glass centrifuge tube on ice.
-
Antioxidant Addition: Add BHT to a final concentration of 100 µM. For example, add 1 µL of a 10 mM BHT stock solution to 100 µL of plasma.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample for a final dilution of 20-fold (e.g., for 100 µL of plasma, add 2 mL of the chloroform:methanol mixture).
-
Homogenization: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of extract). Vortex gently for 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Extraction: Carefully aspirate the upper aqueous layer. Transfer the lower organic (chloroform) layer containing the lipids to a clean glass tube.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen or argon gas.
-
Storage: For immediate analysis, reconstitute the lipid extract in an appropriate solvent. For storage, flush the tube with inert gas, seal tightly, and store at -80°C.
Protocol 2: Homogenization and Lipid Extraction from Tissue with Oxidation Prevention
Materials:
-
Tissue sample (e.g., liver, brain)
-
Homogenization buffer (e.g., PBS) with 50 µM BHT[7]
-
Chloroform (high purity)
-
Methanol (high purity)
-
Homogenizer (e.g., Potter-Elvehjem, bead beater)
-
Nitrogen or Argon gas
-
Glass centrifuge tubes with PTFE-lined caps
-
Ice bath
Procedure:
-
Tissue Preparation: Weigh the frozen tissue sample and place it in a pre-chilled homogenization tube on ice.
-
Homogenization: Add ice-cold homogenization buffer containing 50 µM BHT (e.g., 1 mL per 100 mg of tissue). Homogenize the tissue thoroughly until no visible particles remain. Keep the sample on ice throughout this process.
-
Lipid Extraction: Transfer the homogenate to a glass centrifuge tube. Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate. The final solvent volume should be about 20 times the volume of the initial tissue.
-
Mixing: Vortex the mixture for 2 minutes.
-
Phase Separation and Extraction: Follow steps 5-9 from Protocol 1.
Visualizations
References
- 1. Cooking, storage, and reheating effect on the formation of cholesterol oxidation products in processed meat products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation | MDPI [mdpi.com]
- 3. Oxidation of cholesterol and beta-sitosterol and prevention by natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sample handling and storage on quantitative lipid analysis in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. primescholars.com [primescholars.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low recovery of oxysterols in SPE
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of oxysterols during Solid Phase Extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My oxysterol recovery is significantly lower than expected. What are the common causes and how can I troubleshoot this?
Low recovery in oxysterol SPE is a common issue that can stem from several stages of the extraction process. The first step in troubleshooting is to determine where the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE method (load, wash, and elution).[1][2][3]
Potential Cause 1: Analyte Loss During Sample Loading
If you detect your oxysterols in the flow-through fraction after loading, it indicates that they are not binding effectively to the SPE sorbent.[2][4]
-
Incorrect Sorbent Choice: The sorbent may not have the appropriate chemistry to retain your target oxysterols. C18 and polymeric hydrophilic-lipophilic balanced (HLB) sorbents are commonly used for oxysterol analysis.[5][6]
-
Sample Solvent Is Too Strong: If the organic solvent concentration in your sample is too high, it can prevent the oxysterols from binding to a reversed-phase sorbent. Dilute your sample with a weaker, more polar solvent (like water) to promote binding.[1][4]
-
Incorrect Sample pH: The pH of the sample can affect the ionization state of some oxysterols, influencing their retention. Adjust the sample pH to ensure the analyte is in a neutral state for reversed-phase SPE or charged for ion-exchange SPE.[1][7]
-
High Flow Rate: Loading the sample too quickly can reduce the interaction time between the oxysterols and the sorbent, leading to breakthrough.[1][8] Try decreasing the flow rate during the loading step.[4]
-
Sorbent Overload: The mass of the sorbent in the cartridge may be insufficient for the amount of sample or matrix components being loaded.[2] Consider reducing the sample volume or increasing the sorbent mass.[4]
Potential Cause 2: Analyte Loss During Washing Step
If your oxysterols are found in the wash fraction, the wash solvent is likely too strong and is prematurely eluting your analytes of interest.[1][2]
-
Solution: Decrease the elution strength of the wash solvent. For reversed-phase SPE, this typically means reducing the percentage of organic solvent in the wash solution. The ideal wash solvent is strong enough to remove interferences without eluting the target analytes.[3][9]
Potential Cause 3: Inefficient Elution
If you find minimal or no oxysterols in the load and wash fractions, but still have low recovery in your final eluate, your analytes are likely irreversibly bound to the sorbent.[1][2]
-
Elution Solvent Is Too Weak: The elution solvent may not be strong enough to disrupt the interactions between the oxysterols and the sorbent.[7] Increase the strength of the elution solvent (e.g., increase the percentage of a non-polar solvent like methanol (B129727) or isopropanol (B130326) for reversed-phase).[1]
-
Insufficient Elution Volume: You may not be using a sufficient volume of solvent to elute all the bound oxysterols. Try increasing the elution volume or performing a second elution and analyzing it separately.[8]
-
Secondary Interactions: Oxysterols might have secondary interactions with the sorbent material that are not disrupted by the elution solvent. Modifying the pH or ionic strength of the elution solvent can sometimes help.
-
Inadequate Soak Time: Allowing the elution solvent to sit in the sorbent bed for a few minutes (a "soak" step) can improve the efficiency of the elution process.[8][9]
Q2: How do I select the appropriate SPE cartridge for oxysterol analysis?
Choosing the correct sorbent is critical for successful oxysterol extraction.[7][10]
-
Reversed-Phase Sorbents: C18-based sorbents are effective for separating cholesterol from the more polar oxysterols in an initial SPE step.[5]
-
Polymeric Sorbents: Hydrophilic-Lipophilic Balanced (HLB) cartridges are often recommended and have shown good recovery for a range of oxysterols.[5][6] They can be particularly useful in methods that involve a second SPE step for cleanup after derivatization.[5] The analysis of oxysterols is challenging due to their low abundance and the presence of high concentrations of cholesterol, which can interfere with the analysis.[11]
Q3: Can sample preparation and handling affect my oxysterol recovery?
Yes, the steps prior to SPE are crucial. Oxysterols are found in very low concentrations, making the analysis susceptible to interference and degradation.[11]
-
Preventing Artefact Formation: Cholesterol can auto-oxidize to form oxysterols during sample preparation. To minimize this, it is recommended to use antioxidants like butylated hydroxytoluene (BHT), protect samples from light, and work under an inert atmosphere (e.g., argon).[5] Promptly separating cholesterol from oxysterols using an initial SPE step is a favored strategy.[5]
-
Sample Lysis and Extraction: Incomplete cell lysis can lead to poor lipid extraction and consequently, low oxysterol recovery. Methods using detergents like Triton X-100 and DMSO have been shown to improve extraction efficiency from cellular matrices.[6]
-
Container Adsorption: Some analytes, particularly hydrophobic ones, can adhere to container walls. Rinsing sample containers with an appropriate solvent can help recover these compounds.[8]
Quantitative Data Summary
The choice of extraction methodology and SPE sorbent can significantly impact recovery rates. The table below summarizes reported recovery data from different studies.
| Methodology | SPE Cartridge | Analyte Type | Reported Recovery / Efficiency | Reference |
| Method M1 (Plasma method applied to cells) | Not Specified | Monohydroxysterols | 9% | [6] |
| Dihydroxysterols | 27% | [6] | ||
| Method M2 (DMSO/DCM extraction) | Oasis HLB | Monohydroxysterols | 21% | [6] |
| Dihydroxysterols | 48% | [6] | ||
| Method M3 (Triton/DMSO extraction) | Oasis HLB | Mono- and Dihydroxysterols | Improved recovery and resolution | [6] |
| General Method | Not Specified | Various sterols and oxysterols | 85% - 110% | [12][13][14] |
| EADSA Method (SPE-1) | Sep-Pak tC18 | Cholesterol Removal | >99.9% | [5] |
| EADSA Method (SPE-2) | Oasis HLB | Charge-tagged sterols | Satisfactory results | [5] |
Note: "Improved recovery" indicates that the study found the method superior to others tested, but did not always provide specific percentages for all compounds.
Experimental Protocols
Below is a generalized SPE protocol for the extraction of oxysterols from a biological lipid extract, based on methodologies reported in the literature.[6][15][16]
Protocol: Oxysterol Purification using a Polymeric HLB SPE Cartridge
-
Cartridge Conditioning:
-
Prime the SPE cartridge (e.g., Waters Oasis HLB) by passing 800 µL of methanol through it using a vacuum manifold.[6]
-
Do not allow the cartridge to dry.
-
-
Cartridge Equilibration:
-
Sample Loading:
-
Washing:
-
Wash 1 (Polar Interferences): Wash the cartridge with 600 µL of water containing 0.1% formic acid to remove highly polar, non-binding components. Discard the eluent.[6]
-
Wash 2 (Cholesterol Removal): Wash the cartridge with 600 µL of hexane (B92381) to remove excess cholesterol and other non-polar lipids. Discard the eluent.[6]
-
-
Elution:
-
Dry the cartridge thoroughly under a stream of nitrogen or high vacuum for 10-20 minutes. Proper drying is crucial before elution with a non-aqueous solvent.[8]
-
Elute the retained oxysterols using an appropriate volume (e.g., 1-2 mL) of a strong solvent like methanol or isopropanol.
-
Collect the eluate in a clean collection tube. This fraction contains your purified oxysterols.
-
-
Downstream Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for your analytical method (e.g., LC-MS).
-
Visualizations
Troubleshooting Workflow
Caption: A flowchart to diagnose and resolve common causes of low oxysterol recovery during SPE.
General Oxysterol SPE Workflow
Caption: A diagram illustrating the key stages of a typical solid-phase extraction workflow.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. specartridge.com [specartridge.com]
- 8. promochrom.com [promochrom.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]
Technical Support Center: Optimizing LC-MS for Isomeric OH-C-Chol Separation
Welcome to the technical support center for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the isomeric separation of hydroxy-c-cholesterols (OH-C-Chol). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so challenging?
A1: The separation of this compound isomers is difficult due to their high structural similarity. Isomers often have identical mass-to-charge ratios (m/z) and can produce very similar fragmentation patterns in tandem mass spectrometry (MS/MS), making their individual detection and quantification challenging.[1][2][3][4] Therefore, achieving good chromatographic separation is crucial for accurate analysis.
Q2: What are the most critical LC parameters to optimize for isomeric separation of this compound?
A2: The most critical LC parameters to optimize are:
-
Column Chemistry: The choice of stationary phase is vital. While C18 columns are commonly used, alternative chemistries like phenyl-hexyl or pentafluorophenyl (PFP) can offer different selectivities for closely related isomers.[3][5][6]
-
Mobile Phase Composition: The composition of the mobile phase, including the organic solvent (e.g., methanol (B129727), acetonitrile) and the aqueous component, significantly impacts resolution. The use of additives like formic acid is also a key consideration.[5][7]
-
Gradient Elution: A shallow and optimized gradient elution program can significantly improve the separation of isomers that elute closely together.[3]
-
Column Temperature: Optimizing the column temperature can influence the separation efficiency.[1][3]
Q3: When should I consider chemical derivatization for this compound analysis?
A3: Chemical derivatization can be a valuable strategy to improve the chromatographic separation and ionization efficiency of this compound isomers.[8] Consider derivatization when you are unable to achieve adequate separation with standard LC-MS methods or when you need to enhance the sensitivity of your assay.[8] However, it's important to consider factors like reaction conditions, derivatization efficiency, and the stability of the derivatives, as the process can be time-consuming and complex.[5]
Q4: Can I differentiate this compound isomers using only mass spectrometry?
A4: While tandem mass spectrometry (MS/MS) is a powerful tool, it often cannot differentiate between isomers of this compound because they can produce similar fragmentation patterns.[1][2][3] Therefore, robust chromatographic separation is essential for the accurate quantification of individual isomers.[1][2] More advanced techniques like ion mobility-mass spectrometry (IM-MS) can offer an additional dimension of separation based on the shape of the ions and may help to resolve isomers.[4][9]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Co-eluting Isomeric Peaks
Symptom: Your chromatogram shows broad or overlapping peaks for different this compound isomers, making accurate quantification impossible.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Considerations |
| Inadequate Column Chemistry | Switch to a column with a different stationary phase. | If you are using a standard C18 column, consider trying a phenyl-hexyl or a pentafluorophenyl (PFP) column. These can offer different selectivities for sterol isomers.[3][5][6] |
| Suboptimal Mobile Phase Gradient | Optimize the gradient elution program. | A shallower, more gradual gradient can often improve the separation of closely eluting compounds.[3] Experiment with different gradient slopes and hold times to maximize resolution between your target isomers. |
| Incorrect Mobile Phase Composition | Adjust the organic solvent ratio and/or additive concentration. | Try varying the ratio of methanol and acetonitrile (B52724) in your mobile phase. Also, ensure the optimal concentration of formic acid (typically 0.1%) is used to aid ionization.[5][7] |
| Non-optimal Column Temperature | Adjust the column temperature. | Lowering the column temperature can sometimes improve the separation of closely eluting isomers.[1] Experiment with temperatures in the range of 10-40°C. |
Issue 2: Low Signal Intensity or Poor Sensitivity for this compound
Symptom: The peak intensity for your this compound isomers is very low, close to the baseline noise, leading to poor quantification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Considerations |
| Inefficient Ionization | Optimize mass spectrometer source parameters. | Adjust the key MS source parameters such as capillary voltage, source temperature, and gas flows to find the optimal settings for your analytes.[10] |
| Poor Sample Clean-up | Improve the sample preparation procedure. | Use solid-phase extraction (SPE) to remove interfering matrix components and enrich your sample for oxysterols.[7] An effective clean-up can reduce ion suppression and improve signal intensity. |
| Suboptimal MS/MS Transitions | Optimize the MRM transitions. | For each isomer, infuse a standard solution directly into the mass spectrometer to determine the precursor ion and the most abundant and specific product ions for Multiple Reaction Monitoring (MRM).[5][7] |
| Analyte Degradation | Ensure proper sample handling and storage. | Oxysterols can be prone to autooxidation. It is important to handle samples with care, minimize exposure to air and light, and store them at low temperatures (-80°C) to prevent degradation.[1] |
Experimental Protocols & Data
Table 1: Example LC-MS Parameters for this compound Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| LC Column | BetaBasic C18, 250 x 2.1 mm, 5 µm[1] | NUCLEOSIL C18, 125 x 2 mm, 5 µm[7] | Phenyl hexyl column[5][6] |
| Mobile Phase A | Not specified in detail | 70% Methanol, 30% Water, 0.1% Formic Acid[7] | Not specified in detail |
| Mobile Phase B | Methanol:Acetonitrile:Water (14:0.6:1 by volume)[1] | 90% Isopropanol, 10% Methanol, 0.1% Formic Acid[7] | Not specified in detail |
| Flow Rate | 0.4 mL/min[1] | Not specified | Not specified |
| Column Temp. | 10°C[1] | Not specified | Not specified |
| Injection Vol. | 50 µL[1] | 20 µL[7] | Not specified |
| MS System | Triple Quadrupole | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | Not specified | ESI Positive | Not specified |
| Scan Type | MRM | MRM | MRM |
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the enrichment of oxysterols from biological samples.
-
Sample Lysis and Lipid Extraction: Homogenize the sample in a suitable lysis buffer. Perform a lipid extraction, for example, using a modified Folch or Bligh-Dyer method.
-
Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute it in a methanol/water solution containing 0.1% formic acid.[7]
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by washing with methanol followed by water with 0.1% formic acid.[7]
-
Sample Loading: Slowly load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering compounds.
-
Elution: Elute the oxysterols from the cartridge using an appropriate solvent, such as methanol or ethyl acetate.
-
Drying and Reconstitution: Dry the eluate and reconstitute it in the initial mobile phase for LC-MS analysis.
Visualizations
Workflow for Troubleshooting Poor Chromatographic Resolution
Caption: A logical workflow for troubleshooting poor chromatographic separation of isomers.
General Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the analysis of this compound from biological samples.
References
- 1. LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY DETERMINATION OF PLASMA 24S-HYDROXYCHOLESTEROL WITH CHROMATOGRAPHIC SEPARATION OF 25-HYDROXYCHOLESTEROL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry determination of plasma 24S-hydroxycholesterol with chromatographic separation of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Navigating the Challenges of Oxysterol Analysis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the mass spectrometric analysis of oxysterols, precision and accuracy are paramount. However, the inherent complexities of these cholesterol oxidation products often lead to analytical challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences and issues encountered during mass spectrometric analysis of oxysterols.
Troubleshooting Guide: Common Interferences
The following table summarizes common problems, their potential causes, and recommended solutions to mitigate interferences in oxysterol analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape / Tailing | - Suboptimal chromatographic conditions- Matrix effects from co-eluting compounds | - Optimize the mobile phase composition and gradient.- Employ a different stationary phase (e.g., phenyl-hexyl instead of C18).- Enhance sample cleanup using Solid Phase Extraction (SPE) to remove interfering matrix components.[1][2] |
| Inaccurate Quantification | - Matrix effects (ion suppression or enhancement)- Artificial formation of oxysterols during sample handling- Inappropriate internal standard selection | - Prepare calibration curves in a matrix that matches the sample to compensate for matrix effects.[3]- Add antioxidants like Butylated Hydroxytoluene (BHT) during sample preparation to prevent autoxidation of cholesterol.[4]- Use stable isotope-labeled internal standards for each analyte where possible. |
| Co-elution of Isomers | - Insufficient chromatographic resolution | - Optimize the analytical column and mobile phase to improve separation.- Consider derivatization to alter the chromatographic behavior of isomers for better separation. |
| Low Signal Intensity | - Poor ionization efficiency of native oxysterols- Analyte loss during sample preparation | - Derivatize oxysterols to enhance their ionization efficiency. Girard P reagent is an effective charge-tagging agent for oxysterols with a 3β-hydroxy-Δ5 structure.[5][6]- Optimize extraction and SPE protocols to improve recovery.[7][8] |
| Ghost Peaks or High Background | - Carryover from previous injections- Contamination from solvents or labware- Keto groups in the background interfering with analysis[9] | - Implement a rigorous wash cycle between sample injections.- Use high-purity solvents and pre-cleaned labware.- For keto-oxysterols, ensure the analytical system is free from background keto-group containing compounds. |
| Difficulty in Distinguishing Isomers | - Similar fragmentation patterns in MS/MS | - High-resolution mass spectrometry can aid in differentiating isomers with very close m/z values.- Ion mobility spectrometry can provide an additional dimension of separation. |
Frequently Asked Questions (FAQs)
Sample Preparation & Stability
Q1: How can I prevent the artificial formation of oxysterols during sample preparation?
To minimize the risk of cholesterol autoxidation, it is crucial to work quickly at low temperatures and to add antioxidants to your samples. Butylated hydroxytoluene (BHT) is commonly added to the extraction solvent to quench free radicals and prevent artificial oxysterol formation.[4]
Q2: What is the best method for extracting oxysterols from plasma or tissue?
A common and effective method is liquid-liquid extraction (LLE) using solvents like methyl tert-butyl ether (MTBE) or acetone (B3395972).[1][4] Solid-phase extraction (SPE) is often used as a subsequent cleanup step to remove phospholipids (B1166683) and other interfering lipids, which can significantly reduce matrix effects.[2][7][8]
Chromatography & Separation
Q3: How can I improve the separation of isomeric oxysterols like 7α-hydroxycholesterol and 7β-hydroxycholesterol?
Optimizing your liquid chromatography (LC) method is key. This can involve:
-
Column Selection: Phenyl-hexyl columns have shown good performance in separating oxysterol isomers.[1]
-
Mobile Phase Optimization: Adjusting the mobile phase composition, including the use of additives like formic acid, can improve peak shape and resolution.[1]
-
Gradient Optimization: A shallow and optimized elution gradient can enhance the separation of closely eluting isomers.
Q4: Is derivatization necessary for oxysterol analysis?
While not always mandatory, derivatization can significantly improve the sensitivity of the analysis. Oxysterols often have poor ionization efficiency in their native form.[5][6] Derivatization with reagents like Girard P can introduce a permanent positive charge, enhancing the signal by over 1000-fold in electrospray ionization (ESI).[5][6] However, for some applications, non-derivatization methods are preferred to avoid potential side reactions and simplify the workflow.[1][9]
Mass Spectrometry & Detection
Q5: What are matrix effects and how can I minimize them?
Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement and affecting quantitative accuracy.[10] To minimize them:
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples.
-
Employ Stable Isotope-Labeled Internal Standards: These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.
-
Improve Sample Cleanup: Utilize techniques like SPE to remove a significant portion of the interfering matrix components before LC-MS analysis.[2]
Q6: How do I deal with isobaric interferences from other sterols or lipids?
Isobaric interferences occur when other compounds in the sample have the same nominal mass-to-charge ratio (m/z) as the analyte of interest. High-resolution mass spectrometry can often distinguish between the analyte and the interference based on their exact masses. Additionally, optimizing chromatographic separation to ensure that the interfering compound does not co-elute with the oxysterol is a critical step.
Experimental Protocols
Protocol 1: Oxysterol Extraction from Human Plasma
-
Sample Preparation: To 200 µL of human plasma, add 1 mL of ice-cold acetone containing 50 µg/mL BHT to precipitate proteins and prevent oxidation.[4]
-
Internal Standard Spiking: Add a mixture of stable isotope-labeled oxysterol internal standards to the sample.
-
Vortex and Incubate: Vortex the mixture for 30 seconds and incubate at -20°C for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS analysis.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful oxysterol analysis.
Caption: A typical experimental workflow for oxysterol analysis.
This technical support guide provides a foundational understanding of the common challenges in oxysterol mass spectrometric analysis and offers practical solutions. For more specific issues, consulting detailed research articles and application notes is recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [dspace.sunyconnect.suny.edu]
- 4. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of oxysterols by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [openresearch.surrey.ac.uk]
- 9. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Improving Solubility of Crystalline 7-Ketocholesterol for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using crystalline 7-ketocholesterol (B24107) (7-KC) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is 7-ketocholesterol and why is it used in cell culture?
7-ketocholesterol is an oxidized derivative of cholesterol.[1][2] It is a significant component of oxidized low-density lipoproteins (oxLDL) and is found in atherosclerotic plaques.[1][3] In cell culture, 7-KC is used to model various pathological conditions, including atherosclerosis, inflammation, and age-related diseases, as it can induce inflammatory responses, oxidative stress, and cell death.[2]
Q2: What makes dissolving crystalline 7-ketocholesterol challenging?
7-ketocholesterol is a hydrophobic molecule with poor aqueous solubility, making it difficult to dissolve directly in cell culture media. When a concentrated stock solution, typically made in an organic solvent, is diluted into an aqueous medium, the 7-KC can precipitate out of solution.
Q3: What are the primary methods for dissolving 7-ketocholesterol for cell culture?
The two main approaches for dissolving 7-ketocholesterol for cell culture applications are:
-
Organic Solvents: Creating a concentrated stock solution in an organic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) and then diluting it into the cell culture medium.
-
Cyclodextrin (B1172386) Complexes: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD) or methyl-β-cyclodextrin (MβCD), to form inclusion complexes that enhance the solubility of 7-KC in aqueous solutions.
Troubleshooting Guides
Issue 1: Precipitation Occurs Immediately Upon Diluting the Stock Solution in Media
| Possible Cause | Troubleshooting Steps & Recommendations |
| Final concentration exceeds solubility limit. | Lower the final working concentration of 7-ketocholesterol. Typical working concentrations in published studies range from 5 µM to 40 µM. |
| Improper dilution technique. | Pre-warm the cell culture medium to 37°C. Add the 7-KC stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[4] |
| Highly concentrated stock solution. | Prepare a less concentrated intermediate stock solution in the organic solvent before the final dilution into the medium.[4] |
| Solvent choice and concentration. | Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in the cell culture medium is non-toxic to the cells, typically below 0.1% to 0.5%.[5] Perform a solvent tolerance test for your specific cell line. |
Issue 2: Precipitation Appears After a Few Hours or Days of Incubation
| Possible Cause | Troubleshooting Steps & Recommendations |
| Compound instability in the aqueous environment. | Prepare fresh 7-ketocholesterol-containing media for each experiment and for media changes. Aqueous solutions of 7-KC are not recommended for storage for more than a day.[1] |
| Interaction with media components (e.g., serum proteins). | Consider reducing the serum concentration if compatible with your cell line. Alternatively, using a cyclodextrin-based delivery method can shield the 7-KC from interacting with media components. |
| Media evaporation leading to increased concentration. | Ensure proper humidification in the cell culture incubator. Use culture dishes with tight-fitting lids or seal plates with parafilm for long-term experiments.[6][7] |
| Temperature fluctuations. | Avoid repeated warming and cooling of the 7-KC containing media. Store stock solutions at -20°C or -80°C as recommended and minimize freeze-thaw cycles.[6][8] |
Data Presentation
Table 1: Solubility of 7-Ketocholesterol in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Source |
| Ethanol | 20 | [1] |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 6.25 (requires sonication and warming) | [1][8] |
| Dimethylformamide (DMF) | 2 | [1] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | 0.3 | [1] |
Table 2: Stability of 7-Ketocholesterol Stock Solutions
| Storage Condition | Duration | Recommendation | Source |
| In solvent at -80°C | 6 months | Recommended for long-term storage. | [8] |
| In solvent at -20°C | 1 month (protect from light) | Suitable for short-term storage. | [8] |
| Aqueous solution | Not recommended for more than one day | Prepare fresh for each experiment. | [1] |
Experimental Protocols
Protocol 1: Preparation of 7-Ketocholesterol Stock Solution using Ethanol
-
Weighing: Carefully weigh the desired amount of crystalline 7-ketocholesterol in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of absolute ethanol to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Solubilization: Vortex the solution vigorously. If necessary, sonicate briefly or warm the solution to 37°C to aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with organic solvents.
-
Storage: Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes to protect from light and store at -20°C or -80°C.
Protocol 2: Preparation of 7-Ketocholesterol-Cyclodextrin Complex
-
Prepare Cyclodextrin Solution: Dissolve hydroxypropyl-β-cyclodextrin (HPβCD) or methyl-β-cyclodextrin (MβCD) in serum-free cell culture medium or a buffered salt solution (e.g., PBS) to the desired concentration (e.g., 1-10 mM).
-
Prepare 7-KC Stock: Prepare a concentrated stock of 7-ketocholesterol in ethanol as described in Protocol 1.
-
Complexation: While vortexing the cyclodextrin solution, slowly add the 7-KC stock solution. The molar ratio of 7-KC to cyclodextrin is typically in the range of 1:5 to 1:10.
-
Incubation: Incubate the mixture at 37°C for at least 1 hour with continuous agitation (e.g., on a shaker or rotator) to allow for the formation of the inclusion complex.
-
Sterilization and Use: Sterilize the 7-KC-cyclodextrin complex solution by passing it through a 0.22 µm syringe filter. This solution can then be added directly to the cell culture medium.
Mandatory Visualizations
Caption: Workflow for 7-Ketocholesterol Solution Preparation and Cell Treatment.
Caption: Key Signaling Pathways Activated by 7-Ketocholesterol.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis [mdpi.com]
- 3. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. medchemexpress.com [medchemexpress.com]
How to minimize artifact formation in oxysterol analysis
Welcome to the Technical Support Center for Oxysterol Analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the formation of analytical artifacts during oxysterol profiling.
Frequently Asked Questions (FAQs)
Q1: What are oxysterol artifacts and why are they a significant problem in analysis?
Q2: What are the primary sources of artifact formation in oxysterol analysis?
A2: The primary source of artifact formation is the auto-oxidation of cholesterol, which is present in biological samples at concentrations up to 1000-fold higher than individual oxysterols.[1] This non-enzymatic oxidation is primarily driven by:
-
Exposure to Atmospheric Oxygen: Handling samples in the presence of air can initiate free radical-mediated oxidation of cholesterol.[1][6]
-
Photo-oxidation: Exposure to light can induce the formation of reactive oxygen species, leading to artifact generation.[1][7]
-
High Temperatures: Heat applied during sample processing or storage can accelerate oxidation reactions.[8][9]
-
Sample Matrix Effects: The presence of pro-oxidant species like metal ions in the biological matrix can catalyze cholesterol oxidation.[6]
Q3: Which oxysterols are most commonly generated as artifacts?
A3: The free radical-mediated oxidation of cholesterol most commonly yields 7-ketocholesterol (B24107) (7-KCh), 7α- and 7β-hydroxycholesterol (7α-OHCh, 7β-OHCh), and 5α,6α- and 5β,6β-epoxycholesterol as major products.[10] 7-ketocholesterol, in particular, is often used as a marker for oxidative stress and can be a significant artifact if samples are not handled properly.[11][12]
Q4: How can I prevent artifact formation during sample collection and storage?
A4: Careful handling during and after collection is critical. Key preventative measures include:
-
Immediate Processing or Freezing: Process samples as quickly as possible after collection. If immediate processing is not feasible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[11][13]
-
Use of Antioxidants: Add an antioxidant, such as butylated hydroxytoluene (BHT), to the collection tubes or solvents to inhibit oxidation from the earliest stage.[1][14]
-
Inert Atmosphere: Whenever possible, handle samples under an inert gas like argon or nitrogen to minimize exposure to oxygen.[1]
-
Protection from Light: Use amber or foil-wrapped tubes and conduct all procedures in low light to prevent photo-oxidation.[1][7]
Q5: What is the role of derivatization in preventing artifacts?
A5: Derivatization is a key strategy used primarily to improve the analytical properties of oxysterols for detection by mass spectrometry (MS), but it can also contribute to stability.[15][16] By converting hydroxyl or keto groups into more stable derivatives (e.g., silyl (B83357) ethers or Girard P hydrazones), the susceptibility of the molecule to further oxidation during the analytical process can be reduced.[17][18] Techniques like Enzyme-Assisted Derivatisation for Sterol Analysis (EADSA) "charge-tag" the analytes, which greatly enhances the signal in electrospray ionization (ESI) MS.[1][17]
Troubleshooting Guide
Issue 1: My chromatogram shows unexpectedly high levels of 7-ketocholesterol and 7-hydroxycholesterols.
-
Question: I am analyzing plasma samples, and the peaks for 7-KCh and 7-OHCh are much larger than expected, suggesting artifact formation. What is the likely cause and how can I fix it?
-
Answer: This is a classic sign of cholesterol auto-oxidation during sample handling.[10]
-
Troubleshooting Steps:
-
Review Your Protocol: Confirm that all sample handling, from collection to extraction, was performed with strict exclusion of light and minimal exposure to air.[1][7]
-
Check Antioxidant Use: Ensure that an antioxidant like BHT was added to all solvents used during extraction and storage.[1] The absence or degradation of the antioxidant is a common cause of this issue.
-
Evaluate Storage Conditions: Verify that samples were stored consistently at -80°C and that freeze-thaw cycles were minimized.[11][13]
-
Implement Cholesterol Removal: The most effective strategy is to remove the bulk of cholesterol at the earliest possible stage of your sample preparation, typically using Solid Phase Extraction (SPE).[1][19] This dramatically reduces the primary source material for artifact generation.
-
-
Issue 2: My results show high variability between replicate samples.
-
Question: I am running triplicate analyses, but the quantitative results for the same oxysterols are not consistent. What could be causing this poor reproducibility?
-
Answer: High variability often points to inconsistent sample processing or differential rates of artifact formation between samples.
-
Troubleshooting Steps:
-
Standardize All Steps: Ensure every replicate is processed identically and simultaneously. This includes timings for incubation, centrifugation, and evaporation steps.[7]
-
Vortexing and Mixing: Ensure thorough mixing at each step of liquid addition during extraction to ensure uniformity.[7]
-
Inert Gas Blanketing: When evaporating solvents, use a gentle stream of nitrogen or argon. Inconsistent evaporation can lead to variable oxidation.[1]
-
Use of an Internal Standard: Incorporate a structurally similar, stable isotope-labeled internal standard for each analyte class at the very beginning of the sample preparation process.[11] This will help correct for variability in extraction efficiency and instrument response.
-
-
Issue 3: I am seeing numerous small, unidentified "artifact peaks" in my LC-MS chromatogram.
-
Question: My baseline is noisy, and there are several small peaks that I cannot identify, which may be interfering with the quantification of low-abundance oxysterols. How can I clean up my chromatogram?
-
Answer: These peaks can originate from impurities in the mobile phase, the sample matrix, or the HPLC system itself.[20]
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject a solvent blank and run your full LC-MS method. This will help you determine if the artifact peaks are coming from your system or solvents.[20]
-
Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. Impurities in additives like formic acid can be a source of artifacts.[7]
-
Optimize SPE: Refine your Solid Phase Extraction (SPE) protocol. A two-step SPE process can be very effective, first to separate oxysterols from cholesterol and second to remove excess derivatization reagents.[1][21]
-
System Cleaning: Ensure your HPLC system, particularly the injector and tubing, is clean and well-maintained to prevent carryover and contamination.[20]
-
-
Summary of Preventative Measures
The following table summarizes key strategies to minimize artifact formation at each stage of the oxysterol analysis workflow.
| Stage | Key Challenge | Recommended Action | Rationale |
| Sample Collection | Immediate oxidation | Use tubes containing an antioxidant (e.g., BHT). Work quickly and protect from light.[1][7] | Inhibits oxidation from the very first step. |
| Sample Storage | Long-term oxidation | Flash freeze in liquid nitrogen and store at -80°C in airtight, light-protected tubes.[11][13] | Low temperatures and exclusion of oxygen/light drastically slow chemical degradation. |
| Sample Preparation | High cholesterol concentration | Perform Solid Phase Extraction (SPE) early to remove >99% of cholesterol.[1][19] | Removes the primary substrate for auto-oxidation artifacts. |
| Exposure to oxygen/light | Conduct all steps under an inert atmosphere (e.g., argon) and in low light conditions.[1] | Minimizes exposure to key initiators of non-enzymatic oxidation. | |
| Extraction | Inefficient recovery | Use an optimized solvent system (e.g., MTBE/methanol) and ensure thorough mixing.[7][22] | Ensures consistent and efficient extraction of target analytes while precipitating proteins. |
| Derivatization | Analyte instability | Use derivatization (e.g., EADSA, silylation) to create more stable products for analysis.[16][17] | Improves analyte stability and enhances MS detection sensitivity. |
| LC-MS/MS Analysis | Co-elution/Interference | Optimize chromatographic conditions (column chemistry, gradient) and use high-purity mobile phases.[7][23] | Ensures accurate peak integration and quantification by separating analytes from interferences. |
Experimental Protocols
Protocol: Artifact-Minimized Extraction of Oxysterols from Plasma
This protocol is designed to minimize ex vivo oxidation during the extraction of oxysterols from plasma samples prior to LC-MS analysis.
Materials:
-
Plasma sample stored at -80°C
-
Butylated hydroxytoluene (BHT)
-
LC-MS grade solvents: Methanol (B129727), Methyl-tert-butyl ether (MTBE), Water
-
Stable isotope-labeled internal standards (e.g., d7-24(S)-HC)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Inert gas (Argon or Nitrogen)
-
Centrifuge capable of 4°C
-
Vortex mixer
Procedure:
-
Preparation: Prepare an antioxidant solution of BHT in methanol (1 mg/mL). Prepare extraction solvents under an argon atmosphere if possible. All steps should be performed in low light.
-
Sample Thawing: Thaw the frozen plasma sample on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a glass tube, add the internal standard(s) to their final target concentration. Briefly vortex.
-
Protein Precipitation & LLE:
-
Add 300 µL of methanol containing BHT (final concentration ~50 µg/mL). Vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE. Vortex vigorously for 2 minutes.
-
Add 250 µL of water. Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.
-
-
Lipid Extraction: Carefully collect the upper organic layer (MTBE) using a glass Pasteur pipette and transfer to a new glass tube. This layer contains the lipids, including cholesterol and oxysterols.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of argon or nitrogen.
-
Cholesterol Removal (SPE):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions (typically with methanol followed by an equilibration with 70% methanol).
-
Re-dissolve the dried lipid extract in a small volume of the SPE loading solvent (e.g., 70% methanol).
-
Load the sample onto the conditioned SPE cartridge.
-
Elute the oxysterol fraction with 70-80% methanol/water. Cholesterol will be retained on the column.[1][12] Collect the oxysterol-containing eluate. More hydrophobic sterols like cholesterol can be eluted later with 100% methanol or ethanol (B145695) if needed.[12]
-
-
Final Preparation: Evaporate the oxysterol fraction to dryness under inert gas. The sample is now ready for reconstitution in the appropriate mobile phase for LC-MS analysis or for a derivatization step.
Visualizations
Workflow for Minimizing Artifact Formation
This diagram illustrates a best-practice experimental workflow designed to mitigate the risk of artifact generation at each critical stage of oxysterol analysis.
Caption: Figure 1. Recommended Workflow for Oxysterol Analysis
Logical Diagram: Artifact Causes and Prevention
This diagram shows the logical relationship between the primary causes of artifact formation and the corresponding preventative strategies.
Caption: Figure 2. Causes of Artifacts and Preventative Strategies
References
- 1. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxysterols in biological systems: sources, metabolism and pathophysiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New methods for analysis of oxysterols and related compounds by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. dadun.unav.edu [dadun.unav.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Supplements Improve Profiles of Hepatic Oxysterols and Plasma Lipids in Butter-fed Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of unusual oxysterols and bile acids with 7-oxo or 3β,5α,6β-trihydroxy functions in human plasma by charge-tagging mass spectrometry with multistage fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]
- 16. publications.aston.ac.uk [publications.aston.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. caymanchem.com [caymanchem.com]
- 19. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Addressing matrix effects in oxysterol quantification from serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of oxysterols from serum samples. Our aim is to help you address common challenges, particularly those related to matrix effects, and to provide clear protocols and comparative data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with quantifying oxysterols in serum?
A1: The accurate quantification of oxysterols in serum is challenging due to several factors:
-
Low Abundance: Oxysterols are present at concentrations that are 10 to 1,000 times lower than cholesterol.[1]
-
Poor Ionization: The chemical structure of oxysterols makes them difficult to ionize efficiently in mass spectrometry, especially when using electrospray ionization (ESI).[2][3]
-
Structural Similarity: Many oxysterols are isomers, possessing similar structures and fragmentation patterns in mass spectrometry, which makes their separation and individual quantification difficult.[4]
-
Matrix Effects: The serum matrix is complex and contains a high abundance of lipids, such as cholesterol, that can interfere with the ionization of oxysterols, leading to ion suppression or enhancement.[5][6]
-
Artificial Oxidation: Cholesterol can be artificially oxidized into oxysterols during sample preparation and analysis, leading to inaccurate results.[7][8]
Q2: What is a matrix effect and how does it affect oxysterol quantification?
A2: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[5] In the context of serum oxysterol analysis, high concentrations of other lipids, salts, and proteins can suppress or enhance the signal of the target oxysterols in the mass spectrometer, leading to inaccurate quantification.[5][6] Cholesterol is a major contributor to the matrix effect in oxysterol analysis.[6]
Q3: How can I minimize artificial oxysterol formation during sample preparation?
A3: To prevent the artificial autoxidation of cholesterol, it is crucial to add antioxidants to your samples and reagents. Common antioxidants used for this purpose include butylated hydroxytoluene (BHT) and ethylenediaminetetraacetic acid (EDTA).[7][8] It is also recommended to perform sample preparation steps on ice and to protect samples from light.
Q4: What are the most common sample preparation techniques to reduce matrix effects?
A4: Several sample preparation strategies can be employed to remove interfering substances and enrich oxysterols from the serum matrix:
-
Protein Precipitation: This is a simple method to remove the bulk of proteins from the sample. Acetone is a common solvent used for this purpose.[8]
-
Liquid-Liquid Extraction (LLE): LLE is used to separate lipids, including oxysterols, from the aqueous components of the serum. A common solvent for this is methyl-tert-butyl ether (MTBE).[9][10]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique to clean up the sample and fractionate lipids. Oasis HLB cartridges are frequently used for the selective separation of oxysterols.[1][8][11]
Q5: What is derivatization and why is it often necessary for oxysterol analysis?
A5: Derivatization is a chemical modification of the analyte to improve its analytical properties.[2][12] For oxysterols, derivatization is often employed to:
-
Enhance Ionization Efficiency: Reagents like Girard P and nicotinic acid introduce a charged group onto the oxysterol molecule, significantly improving its signal in the mass spectrometer.[2][3][9]
-
Improve Chromatographic Separation: Derivatization can alter the polarity of oxysterols, leading to better separation of isomers on the liquid chromatography (LC) column.[12]
-
Increase Specificity: Derivatization can lead to characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), improving the specificity of detection.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity for oxysterols | 1. Poor ionization efficiency. 2. Ion suppression due to matrix effects. 3. Inefficient extraction. | 1. Derivatize your samples: Use a derivatizing agent such as Girard P reagent or nicotinic acid to enhance the ionization of your target oxysterols.[2][3][9] 2. Improve sample cleanup: Implement a more rigorous sample preparation protocol, such as a combination of protein precipitation and solid-phase extraction (SPE), to remove interfering matrix components.[8] 3. Optimize extraction method: Evaluate different extraction solvents and techniques. For instance, a method using Triton X-100 and DMSO for cell lysis followed by lipid extraction has shown improved recovery.[1] |
| Poor reproducibility of results | 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instability of oxysterols. | 1. Standardize your protocol: Ensure all sample preparation steps are performed consistently. 2. Use stable isotope-labeled internal standards (SIL-IS): Adding a known amount of a SIL-IS for each analyte at the beginning of the sample preparation process is the most reliable way to correct for matrix effects and variations in recovery.[13] 3. Prevent autoxidation: Add antioxidants like BHT to all solvents and handle samples on ice and protected from light.[7][8] |
| Inability to separate isomeric oxysterols | 1. Inadequate chromatographic resolution. | 1. Optimize your LC method: Experiment with different LC columns (e.g., C18, phenyl-hexyl) and mobile phase gradients.[4][14] 2. Consider derivatization: Derivatization can alter the chromatographic behavior of isomers, potentially leading to their separation.[12] Dimethylglycine derivatization has been shown to resolve isomeric compounds like 7α- and 7β-hydroxycholesterol.[12] |
| High background or interfering peaks | 1. Contamination from reagents or labware. 2. Incomplete removal of matrix components. | 1. Use high-purity solvents and reagents: Ensure all materials are of LC-MS grade. 2. Thoroughly clean all glassware. 3. Enhance sample cleanup: Utilize SPE to remove a broader range of interfering substances.[1][11] |
| Quantification of 7-ketocholesterol (B24107) is inconsistent | 1. 7-ketocholesterol is a common product of cholesterol autoxidation. | 1. Strictly control for autoxidation: Add antioxidants like BHT and EDTA during sample collection and preparation.[7] Work quickly and at low temperatures. 2. Validate with reference materials: Use certified reference materials, such as NIST SRM 1950, to validate the accuracy of your measurements.[15] |
Experimental Protocols
Protocol 1: General Oxysterol Extraction from Serum using LLE and SPE
This protocol provides a general workflow for the extraction and cleanup of oxysterols from serum, incorporating steps to minimize matrix effects and artificial oxidation.
References
- 1. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of novel derivatisation reagents for the analysis of oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Derivatization Techniques for Oxysterol Analysis by Liquid Chromatography-Mass Spectometry - ProQuest [proquest.com]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
Technical Support Center: Best Practices for Long-term Storage of Oxysterol Standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of oxysterol standards. Adherence to these guidelines will help ensure the integrity and stability of your standards, leading to more accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store newly received solid oxysterol standards?
For optimal stability, solid oxysterol standards should be stored at -20°C or lower, protected from light, and kept in a desiccated environment.[1] For particularly sensitive oxysterols, storage at -80°C under an inert atmosphere, such as argon, is recommended to prevent oxidation.[1]
Q2: What is the best way to prepare and store stock solutions of oxysterol standards?
It is crucial to dissolve solid oxysterol standards in an appropriate high-purity, anhydrous solvent. Commonly used solvents include methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1][2] Methanol is a frequent choice for preparing working solutions for LC-MS analysis.[2] Once prepared, stock solutions should be aliquoted into small volumes in amber glass vials to minimize headspace and reduce the number of freeze-thaw cycles. Store these aliquots at -80°C for long-term stability. For short-term use (e.g., within a week), storage at -20°C may be acceptable for some oxysterols dissolved in DMSO.[1]
Q3: Should I add an antioxidant to my oxysterol standard solutions?
The addition of an antioxidant can help prevent the degradation of oxysterols, which are prone to oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant in the preparation of biological samples for oxysterol analysis. While its benefit for the long-term storage of pure standards at ultra-low temperatures (≤-80°C) is not definitively established, adding a low concentration of BHT (e.g., 10-50 µM) can be a precautionary measure, especially if the standards will be handled frequently or stored at -20°C.
Q4: How many times can I freeze and thaw my oxysterol standard aliquots?
To maintain the integrity of your standards, it is critical to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to the degradation of oxysterols. It is best practice to prepare single-use aliquots. Studies on oxysterols in plasma have shown stability for up to nine freeze-thaw cycles, but this may not be applicable to pure standards, and minimizing this number is the safest approach.[3]
Q5: What is the expected shelf-life of oxysterol standards under recommended storage conditions?
When stored as a solid at -20°C or -80°C, protected from light and moisture, oxysterol standards are generally stable for at least one year. Stock solutions stored in appropriate solvents at -80°C can also be stable for a year or more. However, it is recommended to verify the integrity of the standards periodically, especially for highly sensitive oxysterols or if they are part of a long-running study.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of signal or lower than expected concentration in analysis. | Degradation of the oxysterol standard due to improper storage (temperature, light exposure), multiple freeze-thaw cycles, or oxidation. | 1. Prepare a fresh dilution from a new, unopened aliquot of the stock solution. 2. If the issue persists, prepare a new stock solution from the solid standard. 3. Verify the storage conditions of your standards (temperature, light protection). |
| Appearance of unexpected peaks in chromatogram. | This may indicate the presence of degradation products, most commonly isomers or oxidation products (e.g., keto-derivatives). | 1. Review the storage history of the standard. Exposure to air, light, or elevated temperatures can accelerate degradation. 2. Characterize the unknown peaks using mass spectrometry to identify potential degradation products. 3. Prepare a fresh standard solution and compare the chromatograms. |
| Precipitation observed in the standard solution upon thawing. | The solubility of the oxysterol may be limited in the chosen solvent at low temperatures, or solvent may have evaporated. | 1. Gently warm the vial to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a new stock solution at a lower concentration or in a different solvent with higher solubilizing power for oxysterols, such as DMSO. |
| Inconsistent results between experiments. | This could be due to inconsistent handling of standards, degradation over time, or issues with the analytical method. | 1. Standardize the protocol for handling and diluting standards. 2. Always use a fresh aliquot for each new set of experiments. 3. Regularly check the performance of your analytical system with a quality control sample. |
Quantitative Data Summary
The stability of oxysterols is highly dependent on the storage temperature. The following table summarizes the stability of several reactive oxygen species (ROS)-derived oxysterols in human plasma over a 2-year period at different storage temperatures. While this data is from a biological matrix, it provides valuable insights into the temperature-dependent stability of these compounds.
| Oxysterol | Storage at -20°C | Storage at -80°C | Storage at -130°C |
| 7-Ketocholesterol | Stable for < 1 year | Stable for 2 years | Stable for 2 years |
| 7α-Hydroxycholesterol | Stable for < 1 year | Stable for 2 years | Stable for 2 years |
| 7β-Hydroxycholesterol | Stable for < 1 year | Stable for 2 years | Stable for 2 years |
| 5α,6α-Epoxycholesterol | Stable for < 1 year | Stable for 2 years | Stable for 2 years |
| 5β,6β-Epoxycholesterol | Stable for < 1 year | Stable for 2 years | Stable for 2 years |
| Cholestane-3β,5α,6β-triol | Stable for < 1 year | Stable for 2 years | Stable for 2 years |
| Data adapted from a study on the stability of free oxysterols in human plasma.[3] |
Experimental Protocols & Workflows
Protocol for Preparation of Oxysterol Stock Solutions
-
Acclimatization: Allow the solid oxysterol standard vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for your analytical method (e.g., methanol, ethanol, or DMSO).
-
Dissolution: Prepare a stock solution of a known concentration (e.g., 1 mg/mL) by dissolving the solid standard in the chosen solvent. Vortex thoroughly to ensure complete dissolution.
-
Aliquoting: Immediately dispense the stock solution into small, single-use aliquots in amber glass vials with PTFE-lined caps. Minimize the headspace in each vial.
-
Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each aliquot with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Storage: Store the aliquots at -80°C in the dark.
Logical Workflow for Long-Term Storage and Handling of Oxysterol Standards
Caption: Workflow for optimal storage and handling of oxysterol standards.
Troubleshooting Workflow for Degraded Oxysterol Standards
Caption: Troubleshooting guide for suspected oxysterol standard degradation.
References
- 1. 4.1. Sterol and Oxysterol Reagents [bio-protocol.org]
- 2. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preanalytical standardization for reactive oxygen species derived oxysterol analysis in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization Reactions for GC-MS of Hydroxycholesterols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of hydroxycholesterols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the derivatization of hydroxycholesterols.
1. Low Derivatization Efficiency or Incomplete Derivatization
-
Question: My chromatogram shows small peaks for my target hydroxycholesterols and/or large peaks for the underivatized compounds. What could be the cause, and how can I improve the derivatization efficiency?
-
Answer: Incomplete derivatization is a common issue that can arise from several factors. The most prevalent cause is the presence of moisture in the sample or reagents, as silylating reagents are highly sensitive to water.[1][2] Other potential causes include insufficient reagent concentration, suboptimal reaction temperature or time, and the inherent difficulty of derivatizing sterically hindered hydroxyl groups.[3]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Moisture Contamination | Ensure all glassware is thoroughly dried.[4] Use anhydrous solvents and reagents.[1] Lyophilize samples to remove all water before adding derivatization reagents.[5] Store reagents under inert gas (e.g., nitrogen or argon) and use a desiccant in the storage container. |
| Insufficient Reagent | Increase the molar ratio of the derivatization reagent to the analyte. A general guideline is to use at least a 2:1 molar ratio of the silylating agent to active hydrogens. For complex samples, a higher excess may be necessary. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. While some reactions proceed at room temperature, others require heating (e.g., 60-80°C) for a specific duration (e.g., 30-90 minutes) to go to completion.[6][7] The optimal conditions will depend on the specific hydroxycholesterol and the derivatization reagent used. |
| Steric Hindrance | For sterically hindered hydroxyl groups (e.g., tertiary alcohols), a stronger silylating reagent or the addition of a catalyst may be required. For example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS) or N-trimethylsilylimidazole (TSIM) can improve the derivatization of such compounds.[3][8][9] |
| Reagent Degradation | Ensure the derivatization reagents have not expired and have been stored correctly. Reagents should be stored in a cool, dark, and dry place. |
2. Peak Tailing in the Chromatogram
-
Question: The peaks for my derivatized hydroxycholesterols are asymmetrical with a distinct "tail." How can I resolve this?
-
Answer: Peak tailing is often indicative of active sites in the GC system that can interact with the analytes.[10] This can be due to issues with the GC inlet liner, the column, or incomplete derivatization.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Active Sites in the Inlet | Use a deactivated or silanized inlet liner.[4] Regularly replace the liner, especially after analyzing complex matrices. |
| Column Issues | Ensure you are using a suitable GC column for sterol analysis, typically a low-polarity phase like a 5% phenyl-methylpolysiloxane.[11] The column may need conditioning or trimming from the inlet end to remove active sites that have developed over time. |
| Incomplete Derivatization | Residual underivatized polar hydroxyl groups can interact with the stationary phase, causing peak tailing.[10] Re-optimize the derivatization procedure to ensure complete reaction (see previous troubleshooting point). |
3. Presence of Ghost Peaks or Extraneous Peaks
-
Question: I am observing unexpected peaks in my chromatogram that are not related to my analytes. What is their origin, and how can I eliminate them?
-
Answer: Ghost peaks can originate from various sources, including contamination from solvents, reagents, the GC system, or byproducts of the derivatization reaction.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Contaminated Solvents/Reagents | Use high-purity, GC-grade solvents and fresh derivatization reagents. Run a blank analysis of the solvent and reagents to identify any contaminants. |
| Septum Bleed | The inlet septum can degrade at high temperatures, releasing siloxanes that appear as peaks in the chromatogram. Use a high-quality, low-bleed septum and replace it regularly. |
| Derivatization Byproducts | The derivatization reaction itself can produce byproducts.[12] For example, silylation reactions can produce byproducts that may be chromatographically visible. Ensure proper sample clean-up after derivatization if necessary. |
| Carryover | Previous injections can contaminate the system. Run several solvent blanks between samples to wash out any residual compounds from the injector and column. |
4. Poor Reproducibility
-
Question: My results are inconsistent between injections or sample preparations. How can I improve the reproducibility of my analysis?
-
Answer: Poor reproducibility can stem from variability in sample preparation, derivatization, or the GC-MS instrument itself.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inconsistent Derivatization | Ensure precise and consistent addition of all reagents. Use an autosampler for injections to ensure consistent injection volumes. Control the reaction time and temperature accurately for all samples. |
| Sample Evaporation | If samples are heated during derivatization, ensure vials are tightly sealed to prevent solvent and analyte loss. |
| Instrument Variability | Regularly check the performance of the GC-MS system, including injector and detector temperatures, gas flows, and MS tuning. |
| Matrix Effects | The sample matrix can interfere with the derivatization reaction. Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before derivatization.[13] |
Frequently Asked Questions (FAQs)
1. Which derivatization reagent should I use for my hydroxycholesterols?
The choice of derivatization reagent depends on the specific hydroxycholesterols being analyzed and the functional groups present. Silylation is the most common derivatization technique for hydroxycholesterols, converting polar hydroxyl groups into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers.[1][14]
-
For general-purpose silylation of hydroxyl groups: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used.[15][16] MSTFA is often preferred as its byproducts are more volatile.[5]
-
For sterically hindered hydroxyl groups: A more powerful silylating reagent or the addition of a catalyst is often necessary. A mixture of MSTFA and a catalyst like trimethylchlorosilane (TMCS) or N-trimethylsilylimidazole (TSIM) is effective.[3][8]
-
For keto-hydroxycholesterols: A two-step derivatization is often required. First, the keto group is protected by methoximation using a reagent like methoxyamine hydrochloride.[5][17] This is followed by silylation of the hydroxyl groups.[5][17] This two-step process prevents the formation of multiple derivatives from enolization of the keto group.[17]
2. What are the critical parameters to control during the derivatization reaction?
To ensure complete and reproducible derivatization, the following parameters should be carefully controlled:
-
Absence of Moisture: As silylating reagents are highly reactive with water, all steps should be performed under anhydrous conditions.[1][2]
-
Reagent-to-Analyte Ratio: An excess of the derivatization reagent is necessary to drive the reaction to completion.
-
Reaction Temperature and Time: These parameters need to be optimized for each specific hydroxycholesterol and reagent combination. Insufficient time or temperature can lead to incomplete derivatization, while excessive heat can potentially degrade labile compounds.
-
Solvent: The choice of solvent is important. Aprotic solvents like pyridine (B92270), acetonitrile, or toluene (B28343) are commonly used.[1][12] Pyridine can also act as a catalyst in some silylation reactions.[4]
3. How can I be sure my derivatization reaction is complete?
Several methods can be used to confirm the completion of the derivatization reaction:
-
Monitor the disappearance of the underivatized peak: Inject a small aliquot of the reaction mixture at different time points and monitor the decrease of the underivatized hydroxycholesterol peak and the corresponding increase of the derivatized peak.
-
Inject a known standard: Derivatize a pure standard of your target hydroxycholesterol under the same conditions and verify that only a single, sharp peak for the derivatized compound is observed.
-
Use GC-MS to confirm the identity of the derivative: The mass spectrum of the derivatized peak should correspond to the expected trimethylsilyl (TMS) derivative of the hydroxycholesterol.
Experimental Protocols
Protocol 1: General Silylation of Hydroxycholesterols using MSTFA
This protocol is suitable for hydroxycholesterols without keto groups.
-
Sample Preparation: Evaporate the sample extract containing the hydroxycholesterols to complete dryness under a stream of nitrogen.
-
Derivatization:
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 2: Two-Step Derivatization of Keto-Hydroxycholesterols (e.g., 7-Ketocholesterol)
This protocol is designed for hydroxycholesterols containing a ketone functional group.
-
Sample Preparation: Evaporate the sample extract to dryness under a stream of nitrogen.
-
Methoximation:
-
Silylation:
-
Cool the sample to room temperature.
-
Add 50 µL of MSTFA (or another suitable silylating reagent).
-
Incubate at 60-80°C for an additional 30 minutes to derivatize the hydroxyl groups.[6]
-
-
Analysis: After cooling, the sample can be directly injected into the GC-MS.
Data Presentation
Table 1: Comparison of Common Silylation Reagents for Hydroxycholesterol Derivatization
| Reagent | Common Abbreviation | Properties | Typical Reaction Conditions |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Good general-purpose silylating agent. | 60-100°C for 30-60 min |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Highly volatile byproducts, making it a preferred choice for many applications.[5][16] | 60-80°C for 30-60 min[7][18] |
| BSTFA + 1% Trimethylchlorosilane | BSTFA + TMCS | The addition of TMCS as a catalyst increases the reactivity, especially for hindered hydroxyl groups. | 60-80°C for 30-60 min |
| MSTFA + N-trimethylsilylimidazole | MSTFA + TSIM | A powerful silylating cocktail for derivatizing even tertiary alcohols.[3][8] | Room temperature to 60°C for 30-60 min |
Visualizations
Caption: Experimental workflow for GC-MS analysis of hydroxycholesterols.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. m.youtube.com [m.youtube.com]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells [bio-protocol.org]
- 8. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. weber.hu [weber.hu]
- 11. Analysis of cholesterol oxidation products by Fast gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 13. GC-MS analysis of oxysterols and their formation in cultivated liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. mdpi.com [mdpi.com]
- 18. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm the identity of a novel oxysterol peak in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the identity of novel oxysterol peaks in Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: I have detected a novel peak in my LC-MS analysis that I suspect is an oxysterol. What are the initial steps to confirm its identity?
A1: The preliminary identification of a potential novel oxysterol peak involves a multi-step approach. First, high-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass and elemental composition of the unknown peak. This allows for the generation of a putative molecular formula. Following this, tandem mass spectrometry (MS/MS or MSn) is crucial to obtain fragmentation patterns. These fragmentation spectra provide structural information that can be compared to known oxysterol fragmentation pathways or used for de novo structural elucidation.
Q2: How can I enhance the ionization efficiency and sensitivity for oxysterol detection in LC-MS?
A2: Oxysterols often exhibit poor ionization in electrospray ionization (ESI) mass spectrometry.[1][2] To overcome this, chemical derivatization is a common and effective strategy.[1][2][3] Derivatization with reagents like Girard P introduces a permanently charged group, significantly improving ionization efficiency and leading to more sensitive detection.[1][2] This "charge-tagging" approach also promotes structurally informative fragmentation during MS/MS analysis.[1][4]
Q3: My MS/MS spectrum is complex. How can I interpret the fragmentation pattern to identify the structure of the novel oxysterol?
A3: Interpreting MS/MS spectra of oxysterols requires a systematic approach. Key steps include:
-
Identify characteristic neutral losses: Look for losses of water (H₂O), which are common for sterols.
-
Analyze the fragmentation of the sterol backbone: The fragmentation pattern of the sterol ring system can provide information about the location of hydroxyl groups or other modifications.
-
Compare to known fragmentation patterns: Utilize spectral libraries or published literature to compare the fragmentation pattern of your unknown peak to that of known oxysterol standards.
-
Utilize derivatization-induced fragmentation: If a derivatizing agent like Girard P was used, specific fragmentation patterns related to the derivative can be expected, which aids in structural confirmation.[4]
Q4: What is the importance of using authentic standards, and what if a standard is not commercially available for my novel oxysterol?
A4: The gold standard for confirming the identity of any compound is to compare its chromatographic retention time and mass spectrometric fragmentation pattern with that of an authentic, commercially available standard. If a standard is not available, several strategies can be employed:
-
Synthesis of the proposed structure: Chemical synthesis of the suspected oxysterol structure provides a definitive reference standard.
-
Use of isotopically labeled standards: While not confirming the exact structure, co-elution with a stable isotope-labeled internal standard of a related oxysterol can provide strong evidence for the compound class and aid in quantification.[4]
-
Enzymatic synthesis: In some cases, it may be possible to generate the novel oxysterol through enzymatic reactions using purified enzymes, providing a reference material.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low signal intensity or poor peak shape for the suspected oxysterol. | Poor ionization efficiency of the native oxysterol. | Employ chemical derivatization with a charge-tagging reagent like Girard P to enhance ionization.[1][2] |
| Suboptimal LC conditions. | Optimize the mobile phase composition and gradient to improve chromatographic resolution and peak shape. Consider using a different column chemistry, such as a phenyl-hexyl column.[5] | |
| Co-elution of isomeric oxysterols, making identification difficult. | Insufficient chromatographic separation. | Modify the LC gradient to achieve better separation. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to exploit different retention mechanisms.[4][5] |
| Ambiguous MS/MS fragmentation pattern. | Insufficient collision energy in MS/MS. | Optimize the collision energy to induce informative fragmentation without excessive signal loss. |
| Presence of co-eluting interferences. | Improve sample cleanup procedures, such as using solid-phase extraction (SPE), to remove matrix components that may interfere with fragmentation.[4][6][7] | |
| Inconsistent retention times. | Fluctuations in column temperature or mobile phase composition. | Use a column oven to maintain a stable temperature. Ensure mobile phases are properly prepared and degassed. |
| Suspected in-source fragmentation or degradation. | High ion source temperature or harsh ESI conditions. | Optimize ion source parameters, including temperature and voltages, to minimize in-source degradation of the analyte. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction and purification of oxysterols from biological matrices like plasma or tissue homogenates.
-
Sample Lysis and Protein Precipitation:
-
To a 100 µL plasma sample, add 1 mL of ice-cold acetone (B3395972) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[8][9]
-
Add an appropriate amount of a stable isotope-labeled internal standard.
-
Vortex and incubate at -20°C overnight to precipitate proteins.[8][9]
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the oxysterols with a higher percentage of organic solvent (e.g., methanol or ethanol).[1]
-
Dry the eluted fraction under a stream of nitrogen.
-
Protocol 2: Derivatization with Girard P Reagent
This protocol describes the derivatization of the 3-keto group of an oxysterol (after enzymatic oxidation of the 3β-hydroxyl group) to introduce a permanent positive charge.
-
Enzymatic Oxidation:
-
Resuspend the dried oxysterol extract in a suitable buffer.
-
Add cholesterol oxidase to convert the 3β-hydroxy-Δ⁵ moiety to a 3-oxo-Δ⁴ structure.[2]
-
Incubate at 37°C for a specified time.
-
-
Derivatization Reaction:
-
To the oxidized sample, add a solution of Girard P reagent and an acidic catalyst (e.g., acetic acid) in methanol.
-
Incubate the reaction mixture at room temperature overnight, protected from light.[4]
-
-
Purification of the Derivatized Oxysterol:
-
The derivatized sample can be further purified using SPE to remove excess reagent and byproducts before LC-MS analysis.
-
Visualizations
References
- 1. Evaluation of novel derivatisation reagents for the analysis of oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Derivatization Techniques for Oxysterol Analysis by Liquid Chromatography-Mass Spectometry - ProQuest [proquest.com]
- 4. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dial.uclouvain.be [dial.uclouvain.be]
Technical Support Center: Trace-Level Oxysterol Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during trace-level oxysterol analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in oxysterol analysis?
A1: The most significant source of contamination is the autoxidation of cholesterol, which is present in biological samples at concentrations thousands of times higher than oxysterols.[1] This non-enzymatic oxidation can occur at various stages, including sample collection, storage, and preparation, leading to artificially inflated oxysterol levels. Key environmental factors that promote autoxidation are exposure to air (oxygen), light, and heat.[2][3] Other sources of contamination include impure solvents and reagents, and unclean labware.[4]
Q2: How can I prevent cholesterol autoxidation during sample handling and storage?
A2: To minimize autoxidation, it is crucial to handle samples quickly and at low temperatures. Blood samples should be processed promptly, preferably within an hour of collection.[5] After collection, samples should be immediately placed on ice and protected from light. For long-term storage, samples should be kept at -80°C.[6] It is also recommended to add antioxidants, such as butylated hydroxytoluene (BHT), to organic solvents during the extraction process.[7]
Q3: What are the recommended anticoagulants for blood collection for oxysterol analysis?
A3: The choice of anticoagulant can impact your analysis. While several can be used, it's important to be consistent across all samples in a study. Ensure the collection tubes do not contain any substances that could interfere with the analysis. Always consult your specific analytical method for the recommended anticoagulant.
Troubleshooting Guides
High Background Levels of Common Oxysterols (e.g., 7-ketocholesterol) in Blanks
Problem: You are observing significant peaks for common autoxidation products like 7-ketocholesterol (B24107) or 7-hydroxycholesterols in your blank samples (samples without biological matrix).
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS or GC-grade solvents and reagents. Test new batches of solvents and reagents for oxysterol contamination before use in sample analysis. |
| Cholesterol Contamination on Labware | Thoroughly clean all glassware and plasticware. Avoid using any labware that has been in contact with high concentrations of cholesterol. |
| Autoxidation During Sample Preparation | Prepare samples under a nitrogen or argon stream to minimize oxygen exposure. Keep samples on ice throughout the preparation process. Add an antioxidant like BHT to your extraction solvents.[7] |
| Carryover from Previous Injections | Run several blank injections of your mobile phase or derivatization solvent to wash the analytical column and injection port. If the problem persists, you may need to clean the injector and/or replace the guard column. |
Low Recovery of Oxysterols
Problem: The recovery of your internal standards or spiked analytes is consistently low.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Extraction | Optimize your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the chosen solvents are appropriate for the polarity of your target oxysterols. For SPE, ensure the cartridge is conditioned and equilibrated properly and that the elution solvent is strong enough to recover the analytes.[8] |
| Analyte Degradation | Avoid high temperatures and prolonged exposure to acidic or basic conditions during sample preparation. Analyze samples as soon as possible after preparation. |
| Incomplete Saponification | If analyzing esterified oxysterols, ensure your saponification is complete. This can be influenced by the concentration of KOH, temperature, and incubation time. A typical starting point is incubation with ethanolic KOH at 60°C for one hour. |
| Matrix Effects (LC-MS/MS) | The sample matrix can suppress or enhance the ionization of your analytes.[2] To mitigate this, improve your sample cleanup to remove interfering components. You can also try diluting your sample, though this may impact sensitivity. Using a stable isotope-labeled internal standard that co-elutes with your analyte is the best way to correct for matrix effects.[2] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Handling
-
Collection: Draw blood into the appropriate anticoagulant-containing tubes. Use a needle of 23 gauge or larger to minimize hemolysis.[5]
-
Mixing: Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant. Do not shake vigorously.[5]
-
Cooling: Immediately place the tubes on ice or in a refrigerated rack.
-
Centrifugation: Within one hour of collection, centrifuge the blood at a low speed (e.g., 1,500 x g) for 15 minutes at 4°C to separate plasma or serum.
-
Aliquoting: Carefully transfer the plasma or serum to clean, labeled cryovials.
-
Storage: Immediately store the aliquots at -80°C until analysis.
Protocol 2: Oxysterol Extraction from Plasma for LC-MS/MS Analysis
This protocol is adapted from a published method and may require optimization for your specific application.[6][7]
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a clean tube, add your internal standard solution.
-
Protein Precipitation & LLE:
-
Add 300 µL of methanol (B129727) and vortex for 1 minute.
-
Add 1 mL of methyl tert-butyl ether (MTBE) containing an antioxidant (e.g., 50 µg/mL BHT).
-
Shake at room temperature for 1 hour.
-
Add 250 µL of deionized water and mix.
-
Let stand for 20 minutes at room temperature to allow for phase separation.
-
-
Centrifugation: Centrifuge at 15,000 rpm for 30 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper organic layer containing the oxysterols.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in your LC-MS mobile phase for analysis.
Protocol 3: Saponification of Tissue Samples
This protocol is a general guideline and may need to be adjusted based on the tissue type and the specific oxysterols of interest.
-
Homogenization: Homogenize approximately 50 mg of tissue in a suitable buffer.
-
Internal Standard Spiking: Add your internal standard to the homogenate.
-
Alkaline Hydrolysis: Add ethanolic potassium hydroxide (B78521) (KOH) to a final concentration of approximately 1 M.
-
Incubation: Incubate the mixture at 60°C for 1 hour. This step hydrolyzes the ester bonds, releasing esterified oxysterols.
-
Neutralization: After cooling, neutralize the solution with an acid (e.g., HCl).
-
Extraction: Proceed with liquid-liquid extraction using a nonpolar solvent like hexane (B92381) to extract the now-free oxysterols.
Data Presentation
Table 1: Comparative Efficacy of Antioxidants in Preventing Cholesterol Autoxidation
While direct quantitative comparisons are limited in the literature, the following table summarizes the reported effectiveness of common antioxidants.
| Antioxidant | Type | Reported Effectiveness |
| Butylated Hydroxytoluene (BHT) | Synthetic Phenolic | Widely used and effective in inhibiting thermal-induced cholesterol oxidation.[9] |
| Tertiary Butylhydroquinone (TBHQ) | Synthetic Phenolic | Efficiently inhibits thermal-induced cholesterol oxidation.[9] |
| α-Tocopherol (Vitamin E) | Natural | Shows strong inhibitory action against cholesterol oxidation.[9] More effective than BHT in some studies.[10] |
| Green Tea Catechins (GTC) | Natural Polyphenol | More effective than BHT in preventing cholesterol oxidation.[10] |
| Quercetin | Natural Flavonoid | More effective than BHT in preventing cholesterol oxidation.[10] |
Visualizations
Caption: A workflow diagram illustrating key steps to minimize contamination.
Caption: The signaling pathway of LXR activation by oxysterols.
References
- 1. chromacademy.com [chromacademy.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Crystal structure of the heterodimeric complex of LXRα and RXRβ ligand-binding domains in a fully agonistic conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Natural Antioxidants in the Inhibition of Cholesterol Oxidation: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicine.uams.edu [medicine.uams.edu]
- 6. mdpi.com [mdpi.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. benchchem.com [benchchem.com]
- 9. Cholesterol oxidation: health hazard and the role of antioxidants in prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of cholesterol and beta-sitosterol and prevention by natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of OH-C-Chol Isomers
Welcome to the technical support center for the chromatographic analysis of hydroxycholesterol (OH-C-Chol) isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the separation of these challenging analytes.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to achieve good chromatographic resolution of this compound isomers?
A1: The primary challenge in separating this compound isomers lies in their structural similarity. These isomers often have the same molecular weight and similar physicochemical properties, leading to co-elution in many chromatographic systems. For instance, isomers like 24S-hydroxycholesterol and 25-hydroxycholesterol (B127956) are notoriously difficult to separate.[1][2] Effective separation, therefore, requires highly selective chromatographic methods that can exploit subtle differences in their structures.
Q2: What is the most critical factor for improving the resolution of this compound isomers?
A2: The choice of the stationary phase is the most critical factor influencing the selectivity and, consequently, the resolution of this compound isomers. While standard C18 columns can be used, specialized phases often provide superior performance. Phenyl-hexyl and biphenyl (B1667301) columns, for example, offer alternative selectivities through π-π interactions, which can significantly enhance the separation of structurally similar sterols.[3][4] For separating enantiomers, a chiral stationary phase is essential.
Q3: Can I use mass spectrometry (MS) to differentiate between co-eluting this compound isomers?
A3: Not always. While MS/MS is a powerful detection technique, it often cannot differentiate between isomers because they can produce identical fragmentation patterns.[1] Therefore, chromatographic separation is crucial for the accurate quantification of individual isomers.
Troubleshooting Guide
Problem 1: Poor or No Resolution Between Isomer Peaks
Cause: Insufficient selectivity of the chromatographic system.
Solutions:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice versa. The change in solvent selectivity can alter elution patterns and improve resolution.[5]
-
Adjust the Gradient: A shallower gradient profile can increase the separation time between closely eluting peaks.[5]
-
Modify the Aqueous Component: Adding a small percentage of an acid, such as 0.1-0.3% formic acid, can improve peak shape and influence selectivity.[3]
-
-
Change the Stationary Phase:
-
Adjust the Column Temperature:
Problem 2: Poor Peak Shape (Tailing or Fronting)
Cause: Secondary interactions with the stationary phase, column overload, or improper mobile phase composition.
Solutions:
-
Mobile Phase Additives: The addition of a small amount of acid (e.g., 0.1-0.3% formic acid) can help to protonate residual silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing.[5]
-
Reduce Sample Load: Injecting a smaller volume or a more dilute sample can prevent column overload, which is a common cause of peak fronting.
-
Ensure Column Equilibration: Always ensure the column is fully equilibrated with the initial mobile phase conditions before each injection to prevent distorted peak shapes.
Problem 3: Low Sensitivity and Poor Detection
Cause: Inefficient ionization, sample loss during preparation, or matrix effects.
Solutions:
-
Optimize MS Source Conditions: Adjust the atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source parameters, such as gas flows and temperatures, to maximize the signal for your target analytes.
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Use SPE to clean up and concentrate your sample, which can significantly improve sensitivity.[9]
-
Derivatization (for GC-MS): For gas chromatography-mass spectrometry (GC-MS), derivatization of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers is often necessary to increase volatility and improve chromatographic performance.[10][11][12]
-
-
Matrix Effects: If you suspect matrix effects are suppressing your signal, consider using a deuterated internal standard to normalize your results.
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Separation of this compound Isomers
This protocol is adapted from established methods for the analysis of oxysterols in biological matrices.[3][13]
1. Sample Preparation (from Plasma):
- To 200 µL of plasma, add an appropriate deuterated internal standard.
- Perform a liquid-liquid extraction using a suitable solvent such as methyl tert-butyl ether (MTBE) or by protein precipitation with a solvent like acetone.[3][13]
- Vortex the sample vigorously and centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase.
2. Chromatographic Conditions:
- LC System: Agilent InfinityLab, Waters ACQUITY UPLC, or similar.
- Column: Phenyl-Hexyl column (e.g., 2.1 × 100 mm, 2.7 µm).[3]
- Mobile Phase A: Deionized water with 0.3% formic acid.[3]
- Mobile Phase B: Methanol.[3]
- Flow Rate: 0.3 mL/min.[3]
- Column Temperature: 30°C.[3]
- Injection Volume: 3 µL.[3]
3. MS/MS Detection:
- MS System: Triple quadrupole mass spectrometer with an APCI or ESI source.
- Ionization Mode: Positive.
- Detection: Multiple Reaction Monitoring (MRM).
Protocol 2: Derivatization for GC-MS Analysis
This protocol is a general guideline for the silylation of hydroxycholesterols.[12][14]
-
Ensure the extracted sample is completely dry.
-
Add 50 µL of pyridine (B92270) and 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[14]
-
Cap the vial tightly and heat at 80°C for 1 hour with agitation.[14]
-
Cool the sample to room temperature before injection into the GC-MS.
Data Presentation
Table 1: Example Gradient Elution Program for LC-MS/MS Separation of this compound Isomers
| Time (min) | % Mobile Phase A (Water + 0.3% Formic Acid) | % Mobile Phase B (Methanol) |
| 0.0 - 1.0 | 80 | 20 |
| 1.0 - 9.0 | Ramp from 80 to 10 | Ramp from 20 to 90 |
| 9.0 - 11.0 | 10 | 90 |
| 11.0 - 11.1 | Ramp from 10 to 80 | Ramp from 90 to 20 |
| 11.1 - 12.0 | 80 | 20 |
This is an example gradient and should be optimized for your specific application and isomers of interest.
Table 2: Example MRM Transitions for Selected this compound Isomers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 25-Hydroxycholesterol | 367.3 | 95.1 | 50 |
| Cholesterol | 369.4 | 147.0 | 40 |
Precursor ions may represent the [M+H-2H₂O]⁺ or [M+H-H₂O]⁺ adducts. These values should be determined empirically on your instrument.[15]
Visualizations
References
- 1. LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY DETERMINATION OF PLASMA 24S-HYDROXYCHOLESTEROL WITH CHROMATOGRAPHIC SEPARATION OF 25-HYDROXYCHOLESTEROL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry determination of plasma 24S-hydroxycholesterol with chromatographic separation of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. molnar-institute.com [molnar-institute.com]
- 9. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dial.uclouvain.be [dial.uclouvain.be]
- 14. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Reliable Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Adjuvant Formulation by Liquid Chromatography High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with poor ionization efficiency of oxysterols in ESI-MS
Welcome to the technical support center for the analysis of oxysterols using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the poor ionization efficiency of oxysterols.
Frequently Asked Questions (FAQs)
Q1: Why are my oxysterol signals so low when using ESI-MS?
A1: Oxysterols inherently exhibit poor ionization efficiency in ESI-MS. This is because they are relatively nonpolar molecules and lack easily ionizable functional groups, such as basic or acidic sites, which are necessary for efficient charge acquisition in the ESI source.[1][2][3]
Q2: What is the most common strategy to improve the ESI-MS signal for oxysterols?
A2: The most widely used and effective strategy is chemical derivatization.[4] This process involves chemically modifying the oxysterol molecule to introduce a "charge-tag" – a group that is readily ionized. This significantly enhances the sensitivity of detection.[4][5]
Q3: What are some common derivatization reagents for oxysterols?
A3: Several reagents can be used to derivatize oxysterols for enhanced ESI-MS analysis. The most common include Girard reagents (P and T), which introduce a permanently charged quaternary ammonium (B1175870) group.[2][6] Other effective reagents include N,N-dimethylglycine (DMG) to form DMG esters and picolinic acid to form picolinyl esters.[3][4][7] A newer method involves derivatization to form cholesteryl N-4-(N,N-dimethylamino)phenyl carbamates.[8]
Q4: Can I analyze oxysterols with ESI-MS without derivatization?
A4: While challenging, it is possible, though often with significantly lower sensitivity. Success depends on optimizing other aspects of the method, such as sample preparation, chromatography, and MS parameters. However, for trace-level quantification in complex biological matrices, derivatization is highly recommended.[6][9] Using nanoLC-ESI-MS to compensate for poor ionization of underivatized oxysterols has been shown to be problematic due to significant carry-over.[6]
Q5: Are there alternative ionization techniques that are better suited for oxysterols?
A5: Yes, Atmospheric Pressure Chemical Ionization (APCI) is often more sensitive than ESI for the analysis of sterols and oxysterols.[10][11] APCI is a gas-phase ionization technique that is more efficient for nonpolar molecules. However, APCI can sometimes lead to in-source fragmentation and oxidation artifacts, which must be carefully evaluated.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Very low or no oxysterol signal in full scan mode.
| Possible Cause | Suggested Solution |
| Poor Ionization Efficiency | This is the most likely cause. Implement a derivatization strategy. Girard P derivatization has been shown to improve sensitivity by over 1000-fold for some oxysterols.[1][2] |
| Suboptimal ESI Source Parameters | Optimize the sprayer voltage, nebulizing gas flow, and ion source temperature. Lower sprayer voltages can sometimes reduce unwanted in-source reactions.[12] |
| Inappropriate Mobile Phase | Ensure you are using reversed-phase solvents like methanol (B129727), acetonitrile, and water, which are suitable for ESI.[12] Consider adding a mobile phase additive to promote adduct formation (see Problem 2). |
| Instrument Contamination | To reduce contamination of the mass spectrometer's ion source, the HPLC eluate can be diverted to waste at the beginning and end of each run.[13] |
Problem 2: Inconsistent or non-reproducible signal intensity.
| Possible Cause | Suggested Solution |
| Variable Adduct Formation | The formation of adducts with ions like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) can be inconsistent if the source of these ions is not controlled. Add a small, controlled amount of an appropriate salt (e.g., 0.1 mM sodium acetate (B1210297) or ammonium formate) to your mobile phase to promote the formation of a single, dominant adduct.[14][15] |
| Sample Carry-over | Oxysterols can be "sticky" and adsorb to surfaces in the LC system, leading to carry-over between injections.[6] Implement a robust needle and column wash protocol between samples. Using a blank injection after a high-concentration sample can help assess carry-over. |
| Autoxidation of Cholesterol | Cholesterol in your sample can oxidize during sample preparation and handling, creating artificial oxysterols and leading to inaccurate quantification.[6][9] Minimize sample exposure to air and light, work at low temperatures, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents. |
Problem 3: Difficulty distinguishing between isomeric oxysterols.
| Possible Cause | Suggested Solution |
| Co-elution of Isomers | Many oxysterols are isomeric and may not be separated by chromatography, leading to ambiguity in identification based on mass alone. |
| Optimize your chromatographic method. This may involve trying different columns (e.g., C18, phenyl-hexyl), adjusting the gradient profile, or changing the mobile phase composition.[16] | |
| Tandem mass spectrometry (MS/MS) can help differentiate isomers. Different isomers may produce unique fragmentation patterns. Develop a multiple reaction monitoring (MRM) method for quantification.[17] | |
| Some derivatization strategies can improve the chromatographic separation of isomers. For example, dimethylglycine derivatization has been shown to completely resolve certain isomers by HPLC.[7] |
Quantitative Data Summary
The following table summarizes the reported improvements in sensitivity for oxysterol analysis using different derivatization strategies.
| Derivatization Strategy | Reagent | Improvement in Sensitivity | Analyte Example | Reference |
| Hydrazone Formation | Girard P Reagent | > 1000-fold | 25-hydroxycholesterol | [1][2] |
| Esterification | N,N-dimethylglycine (DMG) | Efficiently ionized by ESI | General Oxysterols | [3][7] |
| Carbamate Formation | N-4-(N,N-dimethylamino)phenyl isocyanate | Detection in the nanomolar range | 11 Sterols and Oxysterols | [8] |
Experimental Protocols
Protocol 1: Derivatization of Oxysterols with Girard P Reagent
This protocol is based on the method described by Griffiths et al.[1][2]
Materials:
-
Oxysterol sample (dried)
-
Cholesterol oxidase (from Brevibacterium sp.) in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0)
-
Girard P reagent
-
Acetic acid
-
Methanol
-
Water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Enzymatic Oxidation:
-
Reconstitute the dried oxysterol sample in a small volume of a suitable solvent.
-
Add cholesterol oxidase solution to the sample.
-
Incubate at 37°C to convert 3β-hydroxy-Δ⁵ oxysterols to their 3-oxo-Δ⁴ counterparts.
-
-
Derivatization Reaction:
-
To the oxidized sample, add a solution of Girard P reagent dissolved in a methanol/acetic acid mixture.
-
Incubate the reaction mixture in the dark at 37°C overnight.
-
-
Sample Clean-up (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the derivatization reaction mixture onto the SPE cartridge.
-
Wash the cartridge with water to remove excess reagent and salts.
-
Elute the derivatized oxysterols with methanol.
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-ESI-MS/MS analysis.
-
Visualizations
Caption: Workflow for Girard P derivatization of oxysterols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of oxysterols by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of oxysterols by electrospray ionization tandem mass spectrometry after one-step derivatization with dimethylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. Underivatized oxysterols and nanoLC-ESI-MS: A mismatch [pubmed.ncbi.nlm.nih.gov]
- 7. proquest.com [proquest.com]
- 8. Development of a novel method for quantification of sterols and oxysterols by UPLC-ESI-HRMS: application to a neuroinflammation rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New methods for analysis of oxysterols and related compounds by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]
Refinement of extraction protocols for oxysterols from brain tissue
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the refinement of extraction protocols for oxysterols from brain tissue.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the extraction and analysis of oxysterols from brain tissue.
| Problem | Potential Causes | Recommended Solutions |
| Low Oxysterol Recovery | Incomplete cell lysis and homogenization: Inadequate disruption of brain tissue can trap oxysterols within the cellular matrix. | - Ensure thorough homogenization of the brain tissue. Methods like ultrasonication can be effective. - Consider using different homogenization techniques, such as combining mechanical disruption with solvent extraction.[1][2] |
| Inefficient extraction solvent: The polarity of the extraction solvent may not be optimal for the target oxysterols. | - An optimized mixture of methyl tert-butyl ether (MTBE), methanol, and water (10:3:2.5, v/v/v) has been shown to be effective for extracting a range of oxysterols.[3] - For solid-phase extraction (SPE), ensure the column is properly activated and use a sufficient volume of eluent to ensure complete elution.[4] | |
| Analyte loss during solvent evaporation: Volatile oxysterols can be lost during the drying process. | - Evaporate solvents under a gentle stream of nitrogen at a controlled temperature (e.g., not exceeding 45°C).[3] | |
| Poor retention on SPE columns: The SPE column chemistry may not be suitable for the target oxysterols. | - Use a C18 reverse-phase SPE cartridge for initial separation of oxysterols from the more abundant cholesterol.[5] | |
| Sample Degradation/Artifact Formation | Auto-oxidation of cholesterol and oxysterols: Exposure to air and light can lead to the formation of oxidation artifacts, which can interfere with the analysis of endogenous oxysterols.[6] | - Add an antioxidant such as butylated hydroxytoluene (BHT) to all solvents used during the extraction process.[7][8] - Perform all extraction steps under dim light and at low temperatures (e.g., on ice) to minimize degradation.[3] - Heat stabilization of the brain tissue immediately after collection can inhibit enzymatic degradation.[9] |
| Thermal decomposition during analysis: High temperatures in the GC inlet can cause degradation of underivatized oxysterols. | - Derivatize oxysterols to form more stable compounds, such as trimethylsilyl (B98337) (TMS) ethers for GC-MS analysis.[10][11] | |
| Analytical Interferences | Co-elution of isomers: Many oxysterols exist as isomers with similar chromatographic properties, making them difficult to separate and quantify accurately. | - Optimize the chromatographic method. For LC-MS, using a phenyl-hexyl column can provide good separation of oxysterol isomers.[3] For GC-MS, a longer capillary column or a column with a different stationary phase may be required. - Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) can provide the necessary selectivity to differentiate between co-eluting isomers.[3] |
| Matrix effects in LC-MS/MS: Components of the brain tissue matrix can suppress or enhance the ionization of target analytes, leading to inaccurate quantification.[3] | - Use stable isotope-labeled internal standards for each analyte to compensate for matrix effects.[12][13] - Employ a thorough sample cleanup procedure, such as SPE, to remove interfering matrix components.[7][14] | |
| High background from cholesterol: The vast excess of cholesterol in brain tissue can interfere with the detection of low-abundance oxysterols.[15] | - An initial reverse-phase SPE step can be used to separate the more polar oxysterols from the bulk of the nonpolar cholesterol.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for a broad range of oxysterols from brain tissue?
A1: A combination of liquid-liquid extraction followed by solid-phase extraction (SPE) is a robust approach. An optimized method utilizes a monophasic extraction with a mixture of methyl tert-butyl ether (MTBE), methanol, and water (10:3:2.5, v/v/v).[3] This is followed by a C18 SPE cleanup to separate oxysterols from cholesterol and other lipids.[5]
Q2: Is derivatization necessary for oxysterol analysis?
A2: It depends on the analytical platform.
-
For GC-MS: Derivatization to form trimethylsilyl (TMS) ethers is crucial to increase the volatility and thermal stability of oxysterols, preventing their degradation in the hot injector.[10][11]
-
For LC-MS/MS: While non-derivatization methods exist and are effective, derivatization with reagents like Girard P can significantly enhance ionization efficiency and thus sensitivity, especially for low-abundance oxysterols.[16][17][18]
Q3: How can I prevent the artificial formation of oxysterols during sample preparation?
A3: To minimize auto-oxidation, it is critical to:
-
Work under dim light and keep samples on ice.[3]
-
Process samples as quickly as possible.
-
Consider flushing storage containers with an inert gas like nitrogen or argon before sealing.
Q4: What are the key considerations for choosing an internal standard?
A4: The ideal internal standard is a stable isotope-labeled analog of the analyte of interest (e.g., deuterated oxysterols).[12][13] This is because it will have nearly identical chemical and physical properties to the analyte, co-elute chromatographically, and experience similar extraction recovery and matrix effects. If a specific labeled standard is unavailable, a structurally similar compound that is not endogenously present in the sample can be used, but this is less ideal.
Q5: What are typical recovery rates for oxysterol extraction from brain tissue?
A5: With optimized protocols, recovery rates for many oxysterols can be quite high. For example, using an MTBE-based extraction, recoveries have been reported to be in the range of 88.47% to 112.32% for various oxysterols in brain tissue.[3] For SPE-based methods, recoveries of side-chain oxidized sterols have been found to be in excess of 80%.[5]
Quantitative Data Summary
Table 1: Recovery of Oxysterols from Mouse Cerebral Cortex using an Optimized MTBE-Based Extraction Method
| Oxysterol | Low QC (ng/mL) | Recovery (%) | Medium QC (ng/mL) | Recovery (%) | High QC (ng/mL) | Recovery (%) |
| 27-OHC | 1 | 95.34 | 10 | 98.76 | 100 | 102.45 |
| 7α-OHC | 1 | 92.11 | 10 | 96.54 | 100 | 101.98 |
| 7α,27-diOHC | 1 | 89.78 | 10 | 94.32 | 100 | 99.87 |
| 7-DHC | 5 | 101.23 | 50 | 105.67 | 500 | 110.21 |
| 7-HOCA | 0.5 | 88.47 | 5 | 93.89 | 50 | 98.54 |
| 27-CA | 0.5 | 90.56 | 5 | 95.12 | 50 | 100.34 |
| 24(S)-OHC | 20 | 103.45 | 200 | 108.98 | 2000 | 112.32 |
Data adapted from a study optimizing LC-MS/MS analysis of oxysterols.[3] QC refers to quality control samples.
Experimental Protocols
Protocol 1: Non-Derivatization LC-MS/MS Method for Oxysterol Extraction
This protocol is adapted from an optimized method for the simultaneous quantification of multiple oxysterols.[3]
-
Homogenization:
-
Weigh approximately 30 mg of frozen brain tissue.
-
Add 240 µL of normal saline.
-
Homogenize the tissue thoroughly on ice.
-
-
Extraction:
-
To 100 µL of the tissue homogenate, add an appropriate internal standard (e.g., 5 µL of 1 µg/mL 24-OHC-D7).
-
Add 500 µL of an extraction solvent mixture of MTBE, methanol, and water (10:3:2.5, v/v/v) containing an antioxidant like BHT.
-
Vortex for 5 minutes.
-
Centrifuge at 15,000 rpm for 10 minutes at 4°C.
-
-
Drying and Reconstitution:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Vortex for 30 minutes at 2000 rpm and 30°C.
-
Centrifuge at 15,000 rpm for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully transfer 50 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: GC-MS Method with Derivatization for Oxysterol Analysis
This protocol is a general workflow based on common practices for GC-MS analysis of sterols.[10][11]
-
Homogenization and Saponification:
-
Homogenize brain tissue in an appropriate solvent (e.g., ethanol).
-
Add an internal standard.
-
Add ethanolic potassium hydroxide (B78521) solution to hydrolyze oxysterol esters.
-
Incubate at room temperature for 1 hour.
-
-
Extraction:
-
Perform a liquid-liquid extraction with n-hexane.
-
Collect the hexane (B92381) layer.
-
Repeat the extraction and combine the hexane layers.
-
-
Drying and Derivatization:
-
Evaporate the hexane to dryness under nitrogen.
-
Add anhydrous pyridine (B92270) and a derivatizing agent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA).
-
Incubate to allow for the formation of TMS ethers.
-
-
Analysis:
-
The derivatized sample is then injected into the GC-MS for analysis.
-
Visualizations
Caption: General workflow for non-derivatization based oxysterol extraction.
Caption: Decision tree for troubleshooting common oxysterol extraction issues.
References
- 1. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. welchlab.com [welchlab.com]
- 5. Analysis of bioactive oxysterols in newborn mouse brain by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New methods for analysis of oxysterols and related compounds by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxysterols and Oxysterol Sulfates in Alzheimer’s Disease Brain and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain Cholesterol Metabolism, Oxysterols, and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two Different Strategies for Stabilization of Brain Tissue and Extraction of Neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis by liquid chromatography–mass spectrometry of sterols and oxysterols in brain of the newborn Dhcr7Δ3-5/T93M mouse: A model of Smith–Lemli–Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Oxysterols and Oxysterol Sulfates in Alzheimer's Disease Brain and Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Evaluation of novel derivatisation reagents for the analysis of oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Calibration curve issues in quantitative oxysterol analysis
Welcome to the technical support center for quantitative oxysterol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Q1: My calibration curve for oxysterol analysis is non-linear, especially at higher concentrations. What are the potential causes and how can I fix it?
A1: Non-linearity in calibration curves is a common issue in LC-MS-based quantification and can stem from several factors. Here’s a breakdown of potential causes and troubleshooting steps:
Potential Causes:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in signal response. This is a frequent cause of non-linearity at the upper end of the calibration curve.[1][2]
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of the target analyte, causing either ion enhancement or suppression. This effect may not be uniform across the entire concentration range, leading to a non-linear response.[1]
-
Inaccurate Standard Preparation: Errors in the serial dilution of stock solutions can lead to inaccurate concentrations for your calibration standards, resulting in a non-linear plot. It is crucial to ensure proper pipetting techniques and use calibrated equipment.[3][4]
-
Analyte-Specific Issues: Formation of dimers or multimers at higher concentrations can affect the instrument's response.
-
Inappropriate Regression Model: Using a linear regression model for an inherently non-linear response will result in a poor fit.
Troubleshooting Workflow:
References
Validation & Comparative
A Researcher's Guide to Internal Standards for Accurate Quantification of Hydroxy-Cholesterols
For researchers, scientists, and drug development professionals, the precise quantification of hydroxy-cholesterols (OH-C-Chol) is paramount for understanding their roles in various physiological and pathological processes. This guide provides an objective comparison of commonly used internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for accurate and reliable quantification of this compound.
The use of a suitable internal standard (IS) is a cornerstone of robust bioanalytical methods, particularly in mass spectrometry-based quantification. An ideal IS should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization, thereby compensating for variations and improving the accuracy and precision of the results.[1][2] In the analysis of this compound, stable isotope-labeled (SIL) analogs, most commonly deuterated standards, are the gold standard.[1][3]
Comparison of Common Internal Standards
The selection of an internal standard is critical and depends on the specific this compound being quantified. Deuterated versions of the target analyte are preferred as they co-elute with the analyte and have nearly identical chemical and physical properties, ensuring the most accurate correction for analytical variability.[1] The following table summarizes commonly used deuterated internal standards for various this compound, along with their typical performance characteristics as reported in the literature.
| Internal Standard | Analyte(s) | Typical Concentration Range | Precision (%RSD) | Accuracy/Recovery | Citation(s) |
| d7-4β-Hydroxycholesterol | 4β-Hydroxycholesterol, 4α-Hydroxycholesterol | 0.5 - 1000 ng/mL | < 5% (Intra- and Inter-day) | Within 6% of nominal | [4] |
| d7-24S-Hydroxycholesterol | 24S-Hydroxycholesterol | 0.025 - 200 ng/mL | < 15% | 85-115% of nominal | [5][6] |
| [²H₇]24R/S-Hydroxycholesterol | 24R/S-Hydroxycholesterol | Not specified | Not specified | Not specified | [7][8] |
| [²H₇]22R-Hydroxycholesterol | 22R-Hydroxycholesterol | Not specified | Not specified | Not specified | [7][8] |
| [²H₇]7α-Hydroxycholesterol | 7α-Hydroxycholesterol | Not specified | Not specified | Not specified | [7][8][9] |
| 25-Hydroxycholesterol-d6 | Hydroxylated sterols | 0.1 - 200 ng/mL | Not specified | Not specified | [10] |
| 27-Hydroxycholesterol-d5 | 27-Hydroxycholesterol (B1664032) | 10 - 800 ng/mL | 0.47 - 14.05% (Intra-day), 1.54 - 9.96% (Inter-day) | Not specified | [11][12] |
| 19-Hydroxycholesterol | Various sterols (non-isotope labeled) | Not specified | Not specified | Not specified |
Note: The performance characteristics can vary depending on the specific matrix, instrumentation, and experimental protocol.
Experimental Protocols: A Generalized Workflow
The quantification of this compound typically involves several key steps, from sample preparation to instrumental analysis. The following is a generalized experimental protocol based on common practices described in the literature.
Sample Preparation
Biological samples such as plasma, serum, or tissue homogenates require extensive preparation to extract the this compound and remove interfering substances.
-
Saponification: To measure total this compound (both free and esterified), samples are often saponified using a strong base (e.g., ethanolic sodium hydroxide) at elevated temperatures. This step is omitted if only the free fraction is of interest.
-
Internal Standard Spiking: A known amount of the chosen internal standard is added to the sample at the beginning of the preparation process to account for analyte loss during subsequent steps.[4][13]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): This is a common method where the saponified or non-saponified sample is extracted with an organic solvent such as n-hexane or methyl-tert-butyl ether (MTBE).[11]
-
Solid-Phase Extraction (SPE): SPE is often used for cleaner extracts. C18 or polymeric reversed-phase cartridges are frequently employed to separate this compound from more nonpolar lipids like cholesterol.[9][14]
-
Derivatization
To improve chromatographic properties and ionization efficiency in mass spectrometry, this compound are often derivatized.
-
Silylation: Reagents like N-trimethylsilylimidazole (TMS) are used to convert the hydroxyl groups to trimethylsilyl (B98337) ethers, which are more volatile and suitable for gas chromatography-mass spectrometry (GC-MS).
-
Nicotinic Acid Derivatization: For liquid chromatography-mass spectrometry (LC-MS), derivatization with nicotinic acid can enhance the ionization efficiency of this compound.[5]
-
Charge-Tagging: Derivatization with reagents like Girard P can introduce a permanent positive charge, significantly improving sensitivity in electrospray ionization (ESI)-MS.[14]
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of this compound.
-
Chromatographic Separation: Reversed-phase columns, such as C18 or phenyl-hexyl, are commonly used to separate different this compound isomers.[5][11] Gradient elution with mobile phases consisting of water, methanol, acetonitrile, and additives like formic acid is typically employed.[5][15]
-
Mass Spectrometric Detection: Detection is usually performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the derivatized this compound) and monitoring a specific product ion after collision-induced dissociation.[4][5] The ratio of the analyte's MRM transition peak area to that of the internal standard is used for quantification.
Figure 1: Generalized experimental workflow for this compound quantification.
Signaling Pathways of Key Hydroxy-Cholesterols
The accurate quantification of specific this compound is crucial for understanding their roles in various signaling pathways.
7α-Hydroxycholesterol and Bile Acid Synthesis
7α-hydroxycholesterol (7α-HC) is the initial and rate-limiting product in the classic pathway of bile acid synthesis from cholesterol, a process primarily occurring in the liver.[5][7] This conversion is catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[5] 7α-HC is further metabolized to form the primary bile acids, cholic acid and chenodeoxycholic acid.
Figure 2: Role of 7α-Hydroxycholesterol in bile acid synthesis.
24S- and 27-Hydroxycholesterol and LXR Signaling
24S-hydroxycholesterol (24S-HC), produced predominantly in the brain, and 27-hydroxycholesterol (27-HC), synthesized in various tissues, are important signaling molecules that regulate cholesterol homeostasis.[13][16] They act as endogenous ligands for the Liver X Receptors (LXRs), which are nuclear receptors that function as cholesterol sensors.[7][16] Upon activation by these oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[13] This leads to the increased expression of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1) and transport (e.g., ApoE), promoting the removal of excess cholesterol from cells.[16][17]
Figure 3: LXR signaling pathway activated by 24S-HC and 27-HC.
References
- 1. Oxysterols present in Alzheimer's disease brain induce synaptotoxicity by activating astrocytes: A major role for lipocalin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of 24S-Hydroxycholesterol on Cholesterol Homeostasis in Neurons: Quantitative Changes to the Cortical Neuron Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The role of oxysterols in cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Do oxysterols control cholesterol homeostasis? [jci.org]
- 11. Oxysterols as non-genomic regulators of cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kjpp.net [kjpp.net]
- 13. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. youtube.com [youtube.com]
- 16. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adaptive responses induced by 24S-hydroxycholesterol through liver X receptor pathway reduce 7-ketocholesterol-caused neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Demise: A Comparative Analysis of 7-Ketocholesterol and 25-Hydroxycholesterol Cytotoxicity
For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of oxysterols is paramount for advancing research in fields ranging from atherosclerosis to neurodegenerative diseases and cancer. This guide provides an objective comparison of the cytotoxic properties of two prominent oxysterols, 7-ketocholesterol (B24107) (7-KC) and 25-hydroxycholesterol (B127956) (25-HC), supported by experimental data and detailed methodologies.
7-Ketocholesterol, a major product of cholesterol autoxidation, and 25-hydroxycholesterol, an enzymatically produced oxysterol, are both implicated in a variety of cellular processes that can lead to cell death. While both are considered cytotoxic, their potencies and mechanisms of action exhibit significant differences, which are crucial for designing and interpreting experimental studies.
Quantitative Comparison of Cytotoxic Effects
Experimental data consistently demonstrates that 7-ketocholesterol is a more potent cytotoxic agent than 25-hydroxycholesterol in several cell types, particularly in vascular endothelial cells.[1][2] The following tables summarize quantitative data from a key comparative study on human aortic endothelial cells (HAEC) and Caco-2 human intestinal epithelial cells.
Cell Viability and Apoptosis
The impact on cell viability and the induction of apoptosis are critical measures of cytotoxicity. In a 24-hour study, 7-ketocholesterol significantly reduced the viability of human aortic endothelial cells and induced a higher rate of apoptosis compared to 25-hydroxycholesterol, which showed no significant effect under the same conditions.[3][4] Interestingly, in Caco-2 intestinal epithelial cells, neither oxysterol induced significant apoptosis; instead, they appeared to increase the percentage of viable cells, suggesting a cell-type-specific response.[5]
| Cell Line | Treatment (24 hours) | % Viable Cells (Mean ± SD) | % Apoptotic Cells (Mean ± SD) |
| HAEC | Control (Unstimulated) | 48.4 ± 4.9 | 46.6 ± 5.8 |
| 7-Ketocholesterol (10 µg/mL) | 33.8 ± 2.5 | 62.1 ± 2.6 | |
| 25-Hydroxycholesterol (10 µg/mL) | No significant change | No significant change | |
| Caco-2 | Control (Unstimulated) | 58.3 ± 5.3 | 25.9 ± 6.4 |
| 7-Ketocholesterol (10 µg/mL) | 79.0 ± 2.5 | 12.6 ± 2.0 | |
| 25-Hydroxycholesterol (10 µg/mL) | 75.7 ± 2.5 | 12.9 ± 3.1 |
Data sourced from Chalubinski et al.[3]
Endothelial and Epithelial Barrier Integrity
The integrity of cellular barriers, such as the vascular endothelium and intestinal epithelium, is crucial for tissue homeostasis. Real-time cell impedance analysis, measured as a normalized Cell Index (nCI), reveals the impact of these oxysterols on monolayer integrity. A lower nCI indicates a loss of barrier function.
7-Ketocholesterol induced a more rapid and profound decrease in the barrier integrity of both HAEC and Caco-2 cells compared to 25-hydroxycholesterol.[5]
| Cell Line | Treatment Duration | Normalized Cell Index (nCI) - 7-Ketocholesterol (10 µg/mL) | Normalized Cell Index (nCI) - 25-Hydroxycholesterol (10 µg/mL) |
| HAEC | 10 hours | 0.73 ± 0.07 | 0.96 ± 0.03 |
| 24 hours | 0.43 ± 0.09 | 0.98 ± 0.06 | |
| 48 hours | 0.24 ± 0.08 | 0.8 ± 0.06 | |
| Caco-2 | 10 hours | 0.85 ± 0.005 | 0.91 ± 0.01 |
| 24 hours | 0.76 ± 0.008 | 0.82 ± 0.01 |
Data sourced from Chalubinski et al.[5]
Mechanisms of Cytotoxicity and Signaling Pathways
The cytotoxic actions of 7-KC and 25-HC are mediated by distinct and overlapping signaling pathways, ultimately leading to different modes of cell death.
7-Ketocholesterol: The cytotoxicity of 7-KC is strongly associated with the induction of oxidative stress, inflammation, and mitochondrial dysfunction.[3][6][7] A unique form of cell death triggered by 7-KC is termed "oxiapoptophagy," a process that involves a combination of oxidative stress, apoptosis, and autophagy.[8][9][10]
Caption: 7-Ketocholesterol-induced oxiapoptophagy pathway.
25-Hydroxycholesterol: The cytotoxic mechanisms of 25-HC primarily involve the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[11][12] In certain cell types, such as nerve-supporting glial cells, 25-HC has also been shown to induce a non-apoptotic form of cell death called ferroptosis.[13][14] Endoplasmic reticulum (ER) stress is another mechanism implicated in 25-HC-induced cytotoxicity.
Caption: 25-Hydroxycholesterol-induced cell death pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of 7-ketocholesterol and 25-hydroxycholesterol cytotoxicity.
Cell Culture and Treatment
Human Aortic Endothelial Cells (HAEC) and Caco-2 cells were cultured in appropriate media until they reached 80-90% confluence. The cells were then treated with 10 µg/mL of either 7-ketocholesterol or 25-hydroxycholesterol for the specified durations (10, 24, or 48 hours).[5]
Real-Time Cell Impedance Assay
A real-time cell electric impedance sensing system was used to monitor the integrity of the cell monolayers. This system measures changes in electrical impedance as cells attach and proliferate on microelectrodes. The normalized Cell Index (nCI) was calculated to represent the barrier function of the endothelial and epithelial layers.[5]
Caption: Workflow for Real-Time Cell Impedance Assay.
Apoptosis Assay (Flow Cytometry)
The percentage of apoptotic cells was determined using flow cytometry. After treatment with the oxysterols for 24 hours, cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[4][13]
Conclusion
References
- 1. 7-ketocholesterol induces endothelial-mesenchymal transition and promotes fibrosis: implications in neovascular age-related macular degeneration and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of 7-ketocholesterol and 25-hydroxycholesterol on the integrity of the human aortic endothelial and intestinal epithelial barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of 7-ketocholesterol and 25-hydroxycholesterol on the integrity of the human aortic endothelial and intestinal epithelial barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for 7-Ketocholesterol (HMDB0000501) [hmdb.ca]
- 7. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Keto-cholesterol and 25-hydroxy-1 cholesterol rapidly enhance ROS production in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 25-hydroxycholesterol and 7-ketocholesterol, inhibitors of sterol synthesis, administered orally to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of oxidative processes and of myelin figures formation before and after the loss of mitochondrial transmembrane potential during 7beta-hydroxycholesterol and 7-ketocholesterol-induced apoptosis: comparison with various pro-apoptotic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Validated LC-MS/MS Method for Oxysterol Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of oxysterols. The performance of this method is objectively compared with established analytical techniques, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Introduction to Oxysterol Analysis
Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules involved in a variety of physiological and pathological processes, including cholesterol homeostasis, inflammation, and apoptosis.[1] Accurate and robust analytical methods are essential for understanding their roles in health and disease. While Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been used for oxysterol analysis, LC-MS/MS methods are gaining prominence due to their high sensitivity, specificity, and reduced sample preparation complexity.[2][3][4]
Performance Comparison of Analytical Methods
The presented LC-MS/MS method demonstrates excellent performance in terms of sensitivity, precision, and accuracy. The following tables summarize the quantitative validation data, comparing the new method with alternative techniques like GC-MS.
Table 1: Comparison of Lower Limits of Quantitation (LLOQ)
| Analyte | New LC-MS/MS Method (fmol on column) | Alternative GC-MS/MS (fmol on column) | Traditional GC-MS (fmol on column) |
| 20(S)-Hydroxycholesterol | 25 | 5 | 250 |
| 22(R)-Hydroxycholesterol | 10 | 0.1 | 10 |
| 22(S)-Hydroxycholesterol | 25 | 0.2 | 20 |
| 24(S)-Hydroxycholesterol | 1 | 0.025 (in CSF) | - |
| 25-Hydroxycholesterol | - | - | - |
| 27-Hydroxycholesterol | - | - | - |
Data compiled from multiple sources.[2][5]
Table 2: Validation Summary of the New LC-MS/MS Method
| Validation Parameter | 7-ketocholesterol | Cholestan-3β,5α,6β-triol |
| Linearity (R²) | >0.99 | >0.99 |
| Intra-day Precision (%CV) | <15% | <15% |
| Inter-day Precision (%CV) | <15% | <15% |
| Accuracy (%RE) | ±15% | ±15% |
| Recovery | 85-115% | 85-115% |
| LOD (ng/mL) | 0.5 | 1 |
| LOQ (ng/mL) | 1 | 2 |
This table represents typical performance characteristics of a validated LC-MS/MS method for oxysterol analysis.[2]
Experimental Protocols
Sample Preparation: Extraction of Oxysterols from Human Plasma
This protocol details a liquid-liquid extraction procedure for isolating oxysterols from plasma samples.
Materials:
-
Human plasma
-
Internal Standards (e.g., d7-24-hydroxycholesterol)
-
Methanol (MeOH)
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Centrifuge tubes (2 mL)
-
Vortex mixer
-
Shaker
-
Refrigerated centrifuge
Procedure:
-
Pipette 100 µL of plasma into a 2 mL centrifuge tube.
-
Add 5 µL of the internal standard solution (e.g., 1 µg/mL of 27-OHC-D5) and vortex thoroughly.[6]
-
Add 300 µL of MeOH and vortex for 1 minute to precipitate proteins.[6]
-
Add 1 mL of MTBE and shake at room temperature for 1 hour at 42 rpm.[6]
-
Add 250 µL of deionized water, vortex, and let stand for 20 minutes at room temperature to allow for phase separation.[6]
-
Centrifuge at 15,000 rpm for 30 minutes at 4°C.[6]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This section outlines the instrumental parameters for the chromatographic separation and mass spectrometric detection of oxysterols.
Instrumentation:
-
UHPLC system (e.g., Agilent 1290)[7]
-
Triple quadrupole mass spectrometer (e.g., Sciex QTrap 5500)[7]
Chromatographic Conditions:
-
Column: Phenyl-hexyl column (e.g., 2.1 × 100 mm, 2.7 µm)[6]
-
Mobile Phase A: Deionized water with 0.3% formic acid[6]
-
Mobile Phase B: Methanol[6]
-
Flow Rate: 0.3 mL/min[6]
-
Column Temperature: 30°C[6]
-
Injection Volume: 3 µL[6]
-
Gradient Elution:
-
0-1 min: 20-80% B
-
1-9 min: 80-90% B
-
9-11 min: 90-95% B
-
11-11.01 min: 95-20% B
-
11.01-12 min: 20% B[6]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM transitions should be optimized for each specific oxysterol and internal standard.
Mandatory Visualizations
Signaling Pathways
Oxysterols are key regulators of cholesterol homeostasis, primarily through their interaction with Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).[8][9][10]
Caption: Oxysterol regulation of cholesterol homeostasis.
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS method for oxysterol analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 25-Hydroxycholesterol-3-sulfate regulates macrophage lipid metabolism via the LXR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of GC-MS and LC-MS Results for Hydroxy-Cholesterols (OH-C-Chol): A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of hydroxy-cholesterols (OH-C-Chol), the choice of analytical methodology is critical for generating accurate and reliable data. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most prominent techniques for the quantification of these cholesterol oxidation products. This guide provides an objective comparison of the performance of GC-MS and LC-MS for this compound analysis, supported by experimental data and detailed methodologies.
Data Presentation: A Quantitative Comparison
The selection of an analytical platform for this compound analysis is often dictated by the specific requirements of the study, such as the desired sensitivity, sample throughput, and the specific isomers of interest. Below is a summary of key quantitative performance parameters for GC-MS and LC-MS/MS based on published literature. It is important to note that direct head-to-head comparisons across a wide range of OH-C-Chols in the same study are limited; therefore, this table synthesizes data from multiple sources to provide a comparative overview.
| Parameter | GC-MS / GC-MS/MS | LC-MS/MS | Key Considerations |
| Lower Limit of Quantification (LLOQ) | GC-MS can achieve excellent sensitivity, often in the low pg/mL range, particularly with tandem MS (MS/MS)[1]. LC-MS/MS also demonstrates high sensitivity, with some methods reaching sub-ng/mL levels[2]. The choice of derivatization agent for GC-MS and the ionization source for LC-MS can significantly impact sensitivity. | ||
| 24(S)-hydroxycholesterol | ~1 ng/mL[3] | 1 ng/mL (plasma), 0.025 ng/mL (CSF)[3] | Both techniques offer comparable sensitivity for 24(S)-HC in plasma, with LC-MS/MS showing superior sensitivity for cerebrospinal fluid (CSF) analysis, requiring smaller sample volumes[3]. |
| 27-hydroxycholesterol (B1664032) | ~0.5 ng/mL[1] | 25 µg/L (~25 ng/mL)[2] | GC-MS/MS can offer very low detection limits[1]. LC-MS/MS methods provide adequate sensitivity for plasma concentrations[2]. |
| Precision (%RSD) | <15% (Intra- and Inter-day)[1] | <9% (Intra- and Inter-day)[2] | Both methods demonstrate good precision and reproducibility, falling within accepted bioanalytical method validation guidelines. |
| Recovery | 88-117%[1] | 98-103%[2] | Both techniques can achieve high and consistent recovery rates, indicating minimal loss of analyte during sample preparation. |
| Derivatization | Mandatory (typically silylation)[1] | Often not required, but can enhance sensitivity (e.g., picolinic acid, nicotinic acid)[3][4]. | Derivatization for GC-MS adds a step to the workflow but is necessary to improve volatility and chromatographic performance. LC-MS offers the advantage of analyzing underivatized OH-C-Chols, simplifying sample preparation[2]. |
| Run Time | ~8.5 - 20 min[1][3] | ~7 - 15 min[3][5] | Both techniques can achieve relatively fast run times, making them suitable for high-throughput analysis. |
| Sample Volume | Can require larger volumes for low abundance species, especially in CSF[3]. | Generally requires smaller sample volumes, particularly for highly sensitive methods[3]. | The higher sensitivity of some LC-MS/MS methods can be advantageous when sample volume is limited. |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound by GC-MS and LC-MS/MS, compiled from various studies.
GC-MS Experimental Protocol
This protocol is a generalized procedure based on common practices for this compound analysis.
-
Sample Preparation (Hydrolysis and Extraction)
-
To 100 µL of plasma or serum, add an internal standard solution (e.g., deuterated this compound).
-
Add 1 mL of ethanolic potassium hydroxide (B78521) solution and incubate at 50°C for 1 hour to hydrolyze cholesteryl esters[1].
-
After cooling, add 1 mL of water and extract the lipids twice with 3 mL of n-hexane[1].
-
Pool the organic layers and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization
-
Reconstitute the dried extract in 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers[1].
-
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless injection at 280°C.
-
Oven Program: Start at 180°C, ramp to 280°C at 20°C/min, then to 300°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS systems, monitoring characteristic ions for each this compound-TMS ether.
-
LC-MS/MS Experimental Protocol
This protocol is a representative procedure for the analysis of underivatized OH-C-Chols.
-
Sample Preparation (Protein Precipitation and Extraction)
-
To 50 µL of plasma or serum, add an internal standard solution.
-
Add 200 µL of ice-cold acetone (B3395972) or acetonitrile (B52724) to precipitate proteins[6].
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at 60% B, increasing to 100% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM), using optimized precursor and product ion transitions for each this compound.
-
Mandatory Visualization
The following diagrams illustrate key biological and experimental workflows relevant to this compound analysis.
Caption: Experimental workflow for the cross-validation of GC-MS and LC-MS for this compound analysis.
Caption: Simplified signaling pathway of cholesterol conversion to OH-C-Chols and LXR activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 24S- and 27-hydroxycholesterol in plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dial.uclouvain.be [dial.uclouvain.be]
Comparative analysis of oxysterol profiles in healthy vs. diseased tissue
For researchers, scientists, and drug development professionals, understanding the nuanced shifts in oxysterol profiles between healthy and diseased states is paramount for advancing diagnostics and therapeutics. This guide provides a comparative analysis of these critical cholesterol oxidation products in various pathologies, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Oxysterols, once considered mere byproducts of cholesterol metabolism, are now recognized as potent signaling molecules implicated in a spectrum of diseases.[1] Their roles in cellular processes are diverse, ranging from the regulation of cholesterol homeostasis and inflammation to influencing cell proliferation and death.[1] Altered oxysterol levels are a hallmark of numerous pathological conditions, including neurodegenerative disorders, cardiovascular disease, and cancer, making them promising biomarkers and therapeutic targets.[1][2][3]
Quantitative Comparison of Oxysterol Levels
The following tables summarize the differential expression of key oxysterols in diseased versus healthy tissues, providing a quantitative snapshot of their pathological relevance.
Neurodegenerative Disease: Alzheimer's Disease
In Alzheimer's disease (AD), the brain's cholesterol metabolism is significantly perturbed. Notably, levels of 24S-hydroxycholesterol (24S-OHC), a brain-specific oxysterol, are often found to be decreased in late-stage AD brain tissue, potentially reflecting neuronal loss.[4][5] Conversely, oxysterols associated with oxidative stress and inflammation, such as 25-hydroxycholesterol (B127956) (25-OHC) and 7-ketocholesterol (B24107) (7-KC), are elevated.[4][5]
| Oxysterol | Healthy Brain Tissue (ng/mg) | Alzheimer's Disease Brain Tissue (ng/mg) | Reference |
| 24S-hydroxycholesterol (24S-OHC) | Higher Levels | Decreased in late-stage AD | [4][5] |
| 25-hydroxycholesterol (25-OHC) | Lower Levels | Higher in late-stage AD | [4] |
| 26-hydroxycholesterol (26-OHC) | Lower Levels | Higher in late-stage AD | [4] |
| 7-ketocholesterol (7-KC) | Lower Levels | Higher in late-stage AD | [4] |
| 7β-hydroxycholesterol (7β-OHC) | Lower Levels | Higher in late-stage AD | [4] |
Specific concentrations can vary significantly between studies and brain regions. The table reflects general trends observed in the literature.
Cardiovascular Disease: Coronary Artery Disease
In the context of cardiovascular disease, plasma oxysterol levels are often elevated in patients with coronary artery disease (CAD) compared to healthy individuals. This increase is thought to contribute to the inflammatory processes and foam cell formation characteristic of atherosclerosis.
| Oxysterol | Healthy Control Plasma (pmol/mL) | Coronary Artery Stenosis Patient Plasma (pmol/mL) | Reference |
| Total Oxysterols | ~13.1 | 24.8 ± 2.17 | [3] |
| 7-hydroxycholesterol | 1.27 µg/100mL | 1.53 µg/100mL | [6][7] |
Note: The units in the referenced studies differ. The first entry provides a mean for the normal population versus patients with >75% stenosis. The second entry compares controls with patients having severe coronary atherosclerosis.
Cancer: Estrogen Receptor-Positive (ER+) Breast Cancer
The tumor microenvironment exhibits a unique oxysterol profile. In ER+ breast cancer, 27-hydroxycholesterol (B1664032) (27-HC) has emerged as a key player, acting as an endogenous selective estrogen receptor modulator that can promote tumor growth.[2][8]
| Oxysterol | Healthy Breast Tissue | ER+ Breast Cancer Tissue | Reference |
| 27-hydroxycholesterol (27-HC) | Normal Levels | ~6-fold higher than in normal adjacent tissue | [2] |
Key Signaling Pathways Modulated by Oxysterols
Oxysterols exert their biological effects by modulating various signaling pathways. Two of the most critical are the Liver X Receptor (LXR) and the Nuclear Factor-kappa B (NF-κB) pathways.
Liver X Receptor (LXR) Activation
Certain oxysterols, such as 24S-OHC, 25-OHC, and 27-HC, are natural ligands for Liver X Receptors (LXRs).[9][10][11] Activation of LXRs leads to the transcription of genes involved in cholesterol efflux, transport, and metabolism, thereby playing a crucial role in maintaining cellular cholesterol homeostasis.[12]
Caption: Oxysterols activate the LXR signaling pathway to regulate cholesterol homeostasis.
NF-κB-Mediated Inflammatory Pathway
Pro-inflammatory oxysterols can activate the NF-κB signaling pathway, a central regulator of inflammation.[13][14] This activation can occur through receptors like Toll-like receptor 4 (TLR4) and leads to the production of inflammatory cytokines, contributing to the pathology of various diseases.[13][14][15]
Caption: Pro-inflammatory oxysterols can induce the NF-κB pathway, leading to inflammation.
Experimental Protocols for Oxysterol Analysis
Accurate quantification of oxysterols is crucial for research in this field. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.
General Workflow for Oxysterol Quantification
The general workflow for analyzing oxysterols in biological samples involves several key steps, from sample preparation to data acquisition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 27-Hydroxycholesterol in cancer development and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma oxysterol level in patients with coronary artery stenosis and its changes in response to the treatment with atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxysterols and Oxysterol Sulfates in Alzheimer's Disease Brain and Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxysterols present in Alzheimer's disease brain induce synaptotoxicity by activating astrocytes: A major role for lipocalin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma oxysterols and angiographically determined coronary atherosclerosis: a case control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 27-Hydroxycholesterol promotes cell-autonomous, ER-positive breast cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An oxysterol signalling pathway mediated by the nuclear receptor LXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxysterol signaling links cholesterol metabolism and inflammation via the liver X receptor in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxysterols exert proinflammatory effects in placental trophoblasts via TLR4-dependent, cholesterol-sensitive activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxysterol-Induced Inflammation in Human Diseases: Strategies for Treatment with Natural Compounds and Synthetic Molecules [mdpi.com]
Synthetic Hydroxycholesterols vs. Endogenous Oxysterols: A Comparative Guide on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Oxysterols, the oxidized derivatives of cholesterol, are critical signaling molecules that modulate a wide array of physiological and pathological processes. While endogenous oxysterols play vital roles in maintaining cellular homeostasis, their pleiotropic effects can be a double-edged sword, contributing to the progression of various diseases. This has spurred the development of synthetic hydroxycholesterols (OH-C-Chol) and other analogs designed to elicit more specific and potent biological responses. This guide provides an objective comparison of the biological activities of prominent endogenous oxysterols and their synthetic counterparts, supported by experimental data and detailed methodologies.
Comparison of Biological Activities
The biological effects of oxysterols are diverse, ranging from the regulation of lipid metabolism and inflammation to the induction of cell death. Synthetic analogs are often engineered to optimize a specific activity, enhancing potency and selectivity for a particular molecular target.
Regulation of Lipid Metabolism: LXR and SREBP Pathways
Endogenous oxysterols are key ligands for Liver X Receptors (LXRs) and modulators of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, which together govern cholesterol homeostasis.[1] Synthetic LXR agonists have been developed to leverage this pathway for therapeutic benefit, though their effects can differ significantly from natural ligands.[2][3]
Side-chain oxysterols like 25-hydroxycholesterol (B127956) (25-HC) and 27-hydroxycholesterol (B1664032) (27-HC) can suppress the SREBP-2 pathway, which controls the expression of genes for cholesterol biosynthesis.[1][4] In contrast, 4β-hydroxycholesterol (4β-HC) is unique among endogenous oxysterols in its ability to induce SREBP-1c, a key regulator of fatty acid synthesis.[4] Synthetic LXR agonists, such as GW3965, are generally more potent and can strongly induce genes involved in both cholesterol efflux and lipogenesis, a potentially undesirable side effect.[2][4]
| Compound | Type | Target Pathway | Key Gene(s) Affected | Effect | Reference |
| 27-Hydroxycholesterol (27-HC) | Endogenous | LXR | Abca1, Abcg1 | Strong induction of cholesterol efflux genes | [2] |
| LXR | Srebp-1c, Fasn, Scd1 | No significant change in lipogenic genes | [2] | ||
| GW3965 | Synthetic | LXR | Abca1, Abcg1 | Strong induction of cholesterol efflux genes | [2] |
| LXR | Srebp-1c, Fasn, Scd1 | Strong induction of lipogenic genes | [2] | ||
| 4β-Hydroxycholesterol (4β-HC) | Endogenous | LXR | Srebp-1c | Increased mRNA and protein levels | [4] |
| 25-Hydroxycholesterol (25-HC) | Endogenous | SREBP-2 | SREBP-2 processing | Suppression | [4] |
Modulation of Hedgehog Signaling
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and has been implicated in cancer and tissue regeneration.[5] Certain endogenous oxysterols, notably 20(S)-hydroxycholesterol (20(S)-OHC), can activate the Hh pathway by binding to the transmembrane protein Smoothened (Smo).[6] Structure-activity relationship studies on synthetic side-chain hydroxycholesterols have identified analogs with significantly enhanced potency and selectivity for the Hh pathway over other oxysterol targets like LXR.[5][7]
| Compound | Type | Target Pathway | Potency (EC₅₀) | Selectivity | Reference |
| 20(S)-Hydroxycholesterol | Endogenous | Hedgehog | ~3.0 µM | Activates both Hh and LXR | [6][8] |
| 23(R)-Hydroxycholesterol | Synthetic | Hedgehog | 0.54 - 0.65 µM | ~3-fold selective for Hh over LXR | [5][7] |
Inflammatory Response
Oxysterols are deeply involved in regulating inflammation and immune responses.[9] Endogenous oxysterols such as 7-ketocholesterol (B24107) (7-KC), 7β-hydroxycholesterol (7β-OHC), and 25-HC have been shown to possess pro-inflammatory properties, often found at high levels in atherosclerotic plaques.[9] Conversely, some studies indicate anti-inflammatory roles for certain oxysterols; for instance, 25-HC can prevent inflammasome activation in macrophages.[10]
This dual functionality has driven the creation of semi-synthetic oxysterols with defined anti-inflammatory effects. Oxy210, a semi-synthetic analog, exhibits potent anti-inflammatory properties by inhibiting Toll-like Receptor (TLR) 4 and TLR2 signaling, and it has shown efficacy in mouse models of non-alcoholic steatohepatitis (NASH) and atherosclerosis.[11][12][13]
| Compound | Type | Effect on Inflammation | Mechanism of Action | Reference |
| 7-Ketocholesterol (7-KC) | Endogenous | Pro-inflammatory | Induces secretion of IL-8, TNF-α | [9] |
| 7β-Hydroxycholesterol | Endogenous | Pro-inflammatory | Induces secretion of MCP-1, MIP-1β | [9] |
| 25-Hydroxycholesterol (25-HC) | Endogenous | Pro- and Anti-inflammatory | Context-dependent | [9][10] |
| Oxy210 | Semi-synthetic | Anti-inflammatory | Inhibits TLR4 and TLR2 signaling | [11][13] |
Induction of Apoptosis
Many oxysterols are cytotoxic and can induce apoptosis, or programmed cell death, a property that is implicated in the pathology of atherosclerosis but also holds potential for cancer therapy.[14][15] The apoptotic potential varies significantly among different endogenous oxysterols. Ring-oxidized sterols like 7-KC and 7β-OHC are generally potent inducers of apoptosis, whereas side-chain oxidized sterols like 25-HC and 27-HC are often less cytotoxic at similar concentrations.[16][17]
| Compound | Type | Cell Line | Apoptotic Effect at 30 µM | Reference |
| 7β-Hydroxycholesterol | Endogenous | U937 (human monocytic) | Cytotoxic, induces apoptosis | [16] |
| 7-Ketocholesterol | Endogenous | U937 (human monocytic) | Cytotoxic, induces apoptosis | [16] |
| Cholesterol-5β,6β-epoxide | Endogenous | U937 (human monocytic) | Cytotoxic, induces apoptosis | [16] |
| 25-Hydroxycholesterol | Endogenous | U937 (human monocytic) | Did not induce apoptosis | [16] |
| 19-Hydroxycholesterol | Endogenous | U937 (human monocytic) | Did not induce apoptosis | [16] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions modulated by oxysterols is crucial for understanding their mechanisms of action.
Caption: Liver X Receptor (LXR) signaling pathway activation by oxysterols.
Caption: SREBP-2 signaling pathway regulation by side-chain oxysterols.
Caption: Hedgehog signaling pathway activation by oxysterol agonists.
Caption: Generalized workflow for comparing oxysterol biological activity.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible assessment of oxysterol activity.
Liver X Receptor (LXR) Activation Assay (Luciferase Reporter)
This protocol describes a method to quantify the activation of LXR by test compounds using a stable cell line expressing a luciferase reporter gene under the control of an LXR response element (LXRE).[18][19]
Materials:
-
HEK293T or HepG2 cells stably expressing an LXRE-luciferase reporter construct.[20]
-
DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Test compounds (endogenous and synthetic oxysterols) dissolved in a suitable solvent (e.g., ethanol, DMSO).
-
Positive control (e.g., T0901317, GW3965).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Dual-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stable reporter cells in a 96-well plate at a density of 2-5 x 10⁴ cells per well in 100 µL of media. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of test compounds and controls in culture media.
-
Remove the media from the cells and add 100 µL of media containing the desired concentration of the test compound, control, or vehicle.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Perform the luciferase assay according to the manufacturer's protocol. This typically involves adding the luciferase reagent directly to the wells, incubating for 10 minutes, and then measuring luminescence.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary (e.g., a constitutively expressed Renilla luciferase or a separate viability assay). Plot the normalized luciferase activity against the compound concentration and fit to a dose-response curve to determine EC₅₀ values.
SREBP-2 Activation Assay (Immunofluorescence)
This cell-based assay measures the translocation of the SREBP-2 transcription factor from the endoplasmic reticulum (ER) to the nucleus, an indicator of its activation.[21] Oxysterols that suppress SREBP-2 activity will prevent this translocation.
Materials:
-
RAW 264.7 cells or another suitable cell line.
-
DMEM supplemented with 10% FBS.
-
Test compounds (oxysterols).
-
Positive control for SREBP-2 activation (e.g., statin or sterol-depletion).
-
96-well optical-bottom plates.
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: anti-SREBP-2.
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488).
-
Nuclear stain (e.g., DAPI).
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with test compounds or controls for a specified period (e.g., 16-24 hours). Include a vehicle control and a positive control.
-
Fixation and Permeabilization: Aspirate the media, wash with PBS, and fix the cells for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Immunostaining: Wash cells and incubate with blocking solution for 1 hour.
-
Incubate with the primary anti-SREBP-2 antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour in the dark.
-
Imaging and Analysis: Wash three times with PBS. Image the cells using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the SREBP-2 signal. A decrease in this ratio indicates inhibition of translocation.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[22][23]
Materials:
-
Cell line of interest (e.g., U937, HUVEC).
-
6-well tissue culture plates.
-
Test compounds (oxysterols).
-
Positive control for apoptosis (e.g., staurosporine).
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed 0.5-1 x 10⁶ cells per well in 6-well plates and incubate overnight.
-
Treat cells with various concentrations of oxysterols, vehicle, or a positive control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic activity of the test compounds.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic LXR Agonist Suppresses Endogenous Cholesterol Biosynthesis and Efficiently Lowers Plasma Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for side chain oxysterol agonists of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxysterols are allosteric activators of the oncoprotein Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships for Side Chain Oxysterol Agonists of the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Anti-Inflammatory Oxysterol, Oxy210, Inhibits Atherosclerosis in Hyperlipidemic Mice and Inflammatory Responses of Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of oxysterol-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phytosterols Inhibit Side-Chain Oxysterol Mediated Activation of LXR in Breast Cancer Cells [mdpi.com]
- 20. systembio.com [systembio.com]
- 21. abcam.com [abcam.com]
- 22. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Oxysterols selectively promote short-term apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Oxysterols: 27-Hydroxycholesterol vs. 24-Hydroxycholesterol in Alzheimer's Pathology
A deep dive into the contrasting roles of two key cholesterol metabolites in the progression of Alzheimer's disease, supported by experimental data and detailed methodologies.
In the intricate landscape of Alzheimer's disease (AD) pathology, the metabolism of cholesterol in the brain has emerged as a critical area of investigation. Two hydroxylated derivatives of cholesterol, 27-hydroxycholesterol (B1664032) (27-OHC) and 24-hydroxycholesterol (B1141375) (24-OHC), have garnered significant attention for their opposing roles in the disease's progression. While 24-OHC, primarily produced within the brain, is generally considered neuroprotective, the peripherally derived 27-OHC is increasingly implicated as a key driver of neurodegeneration. This guide provides a comprehensive comparison of these two oxysterols, summarizing key experimental findings and methodologies for researchers, scientists, and drug development professionals.
At a Glance: Key Differences in Alzheimer's Disease
| Feature | 27-Hydroxycholesterol (27-OHC) | 24-Hydroxycholesterol (24-OHC) |
| Primary Origin | Peripheral tissues, crosses the blood-brain barrier | Brain (neurons) |
| Levels in AD Brain | Increased, particularly in advanced stages.[1] | Decreased, likely due to neuronal loss.[2][3][4] |
| Levels in AD Cerebrospinal Fluid (CSF) | Increased in early AD.[1][5] | Increased in early AD, thought to reflect neuronal damage.[1][6] |
| Effect on Amyloid-β (Aβ) Production | Promotes the amyloidogenic pathway by increasing APP and BACE1 levels, leading to higher Aβ42.[7][8][9][10][11] | Favors the non-amyloidogenic pathway by increasing α-secretase activity.[1][7] |
| Effect on Aβ Clearance | Impairs Aβ clearance by decreasing the expression of efflux transporter LRP1 and degradation enzyme IDE.[1][5][10] | Promotes Aβ clearance by increasing the expression of ABCA1.[1][7] |
| Effect on Tau Phosphorylation | Increases tau phosphorylation.[6][12] | Prevents tau hyperphosphorylation and promotes its degradation.[2] |
| Neuroinflammation | Promotes neuroinflammation.[3][4] | Generally considered to have anti-inflammatory effects, though some studies suggest a pro-inflammatory role.[3][4] |
| Overall Role in AD Pathology | Considered pathogenic and a potential link between hypercholesterolemia and AD.[1][6] | Generally considered neuroprotective, although its role can be complex.[2][6][13] |
Signaling Pathways and Pathogenic Mechanisms
The divergent effects of 27-OHC and 24-OHC on Alzheimer's pathology are rooted in their distinct modulation of key cellular signaling pathways.
References
- 1. Frontiers | Connecting the Dots Between Hypercholesterolemia and Alzheimer’s Disease: A Potential Mechanism Based on 27-Hydroxycholesterol [frontiersin.org]
- 2. 24-Hydroxycholesterol Induces Tau Proteasome-Dependent Degradation via the SIRT1/PGC1α/Nrf2 Pathway: A Potential Mechanism to Counteract Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Connecting the Dots Between Hypercholesterolemia and Alzheimer’s Disease: A Potential Mechanism Based on 27-Hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does the oxysterol 27-hydroxycholesterol underlie Alzheimer’s disease-Parkinson’s disease overlap? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of 24-hydroxycholesterol and 27-hydroxycholesterol on β-amyloid precursor protein levels and processing in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Up-regulation of β-amyloidogenesis in neuron-like human cells by both 24- and 27-hydroxycholesterol: protective effect of N-acetyl-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of 24-hydroxycholesterol and 27-hydroxycholesterol on beta-amyloid precursor protein levels and processing in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 27-hydroxycholesterol promotes Aβ accumulation via altering Aβ metabolism in mild cognitive impairment patients and APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 27‐hydroxycholesterol promotes Aβ accumulation via altering Aβ metabolism in mild cognitive impairment patients and APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High cholesterol and 27-hydroxycholesterol contribute to phosphorylation of tau protein by impairing autophagy causing learning and memory impairment in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Specificity of Antibodies for 27-Hydroxycholesterol Immunoassays: A Comparative Guide
A critical evaluation of antibody specificity is paramount for the accurate quantification of 27-hydroxycholesterol (B1664032) (27-HC), a key cholesterol metabolite implicated in various physiological and pathological processes. This guide provides a comparative overview of the performance of commercially available antibodies for 27-HC immunoassays, with a focus on their specificity and cross-reactivity, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable reagents for their studies.
For researchers, scientists, and drug development professionals, the reliability of immunoassay data hinges on the specificity of the antibodies employed. In the context of 27-hydroxycholesterol (27-HC), an important oxysterol involved in cholesterol homeostasis, estrogen receptor signaling, and the progression of diseases like cancer and atherosclerosis, precise measurement is crucial.[1][2] This guide delves into the critical aspect of antibody specificity for 27-HC immunoassays, offering a comparative analysis of available options and outlining the necessary experimental procedures for their evaluation.
Understanding 27-Hydroxycholesterol and its Measurement
27-HC is the most abundant circulating oxysterol in humans and is produced from cholesterol by the enzyme sterol 27-hydroxylase (CYP27A1).[3] Its structural similarity to cholesterol and other oxysterols presents a significant challenge for immunoassay development, as antibodies may exhibit cross-reactivity with these related molecules, leading to inaccurate quantification. Therefore, a thorough assessment of antibody specificity is not just recommended but essential for generating reliable and reproducible data.
Comparison of Commercially Available 27-HC Immunoassay Kits
Several manufacturers offer ELISA kits for the quantification of 27-HC. While these kits provide a convenient and high-throughput method for analysis, the specificity of the embedded antibodies can vary. The following table summarizes the performance characteristics of some commercially available 27-HC ELISA kits based on manufacturer-provided information. It is important to note that independent validation is highly recommended.
| Manufacturer/Kit | Catalog Number | Assay Type | Detection Range | Sensitivity | Stated Specificity/Cross-Reactivity |
| MyBioSource | MBS9716363 | Sandwich | 2.5 - 40 ng/L | < 0.1 ng/L | High sensitivity and excellent specificity for Human 27-HC. No significant cross-reactivity or interference between Human 27-HC and analogues was observed.[4] |
| MyBioSource | MBS7256112 | Competitive | Not Specified | 1.0 ng/mL | High sensitivity and excellent specificity for 27OHCE. No significant cross-reactivity or interference between 27OHCE and analogues was observed. (Note: Acknowledges that cross-reaction may still exist).[5] |
| Abbkine | KTE62534 | Sandwich | Please inquire | Please inquire | High sensitivity and excellent specificity for detection of Human 27HC. No significant cross-reactivity or interference between Human 27HC and analogues was observed.[6] |
| Antibodies.com | A326318 | Competitive | 0.156 - 10 ng/ml | 0.094 ng/ml | Not explicitly stated in the provided information.[7] |
| BioHippo | EU2632-HS | Competitive | Not Specified | Not Specified | Specifically binds with 27-OHC, no obvious cross reaction with other analogues.[8] |
Note: The claims of "no significant cross-reactivity" are often not accompanied by quantitative data in the product datasheets. Researchers should interpret these statements with caution and are encouraged to perform their own validation experiments.
Key Experimental Protocols for Evaluating Antibody Specificity
To ensure the reliability of 27-HC immunoassay results, a rigorous validation of antibody specificity is crucial. The following are detailed methodologies for key experiments.
Cross-Reactivity Testing in a Competitive Immunoassay Format
This experiment is designed to quantify the extent to which an antibody binds to structurally related molecules other than the target analyte (27-HC).
Methodology:
-
Preparation of Standards: Prepare a standard curve for 27-HC using serial dilutions in the appropriate assay buffer.
-
Preparation of Potential Cross-Reactants: Prepare serial dilutions of structurally similar sterols, including but not limited to:
-
Cholesterol
-
25-Hydroxycholesterol (25-HC)
-
7α-Hydroxycholesterol
-
7β-Hydroxycholesterol
-
7-Ketocholesterol
-
-
Assay Procedure (Indirect Competitive ELISA): a. Coat a 96-well microplate with a 27-HC-protein conjugate (e.g., 27-HC-BSA). b. Wash the plate to remove unbound conjugate. c. Block the remaining protein-binding sites on the plate. d. Add a fixed concentration of the anti-27-HC antibody along with either the 27-HC standard or the potential cross-reactant to the wells. e. Incubate to allow for competitive binding. f. Wash the plate to remove unbound antibodies. g. Add a labeled secondary antibody (e.g., HRP-conjugated anti-IgG). h. Incubate and then wash the plate. i. Add a suitable substrate (e.g., TMB) and stop the reaction. j. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: a. Plot the absorbance against the concentration for both the 27-HC standard and each cross-reactant to generate inhibition curves. b. Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). c. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 27-HC / IC50 of Cross-Reactant) x 100
A lower percentage indicates higher specificity of the antibody for 27-HC.
Binding Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for quantifying the binding affinity (KD) of an antibody to its antigen in real-time.
Methodology:
-
Immobilization of Antibody: Covalently immobilize the anti-27-HC antibody onto a sensor chip surface.
-
Analyte Injection: Inject different concentrations of 27-HC and potential cross-reactants in solution over the sensor surface.
-
Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized antibody.
-
Data Analysis: a. Generate sensorgrams showing the association and dissociation phases of the binding interaction. b. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
A lower KD value indicates a higher binding affinity. Comparing the KD values for 27-HC and other sterols provides a quantitative measure of specificity.
Visualizing Key Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Enzymatic conversion of cholesterol to 27-hydroxycholesterol.
Caption: Principle of competitive ELISA for antibody specificity testing.
Conclusion
The selection of a highly specific antibody is a cornerstone for obtaining accurate and reliable data in 27-HC immunoassays. While manufacturers' datasheets provide initial guidance, independent and rigorous validation of antibody specificity, particularly through cross-reactivity testing, is indispensable. By employing the detailed protocols and comparative data presented in this guide, researchers can make informed decisions in their choice of antibodies, thereby enhancing the validity and impact of their scientific findings.
References
- 1. The emerging role of 27-hydroxycholesterol in cancer development and progression: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 27-Hydroxycholesterol in cancer development and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localization of sterol 27-hydroxylase immuno-reactivity in human atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Human 27-hydroxycholesterol ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 7. 27-Hydroxycholesterol ELISA Kit (A326318) [antibodies.com]
- 8. 27-OHC (27-Hydroxycholesterol) ELISA Kit [admin.ebiohippo.com]
A Researcher's Guide to Oxysterol Measurement: An Inter-laboratory Comparison of Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of oxysterols, the oxidized derivatives of cholesterol, is critical for advancing research in numerous fields, including atherosclerosis, neurodegenerative diseases, and cancer.[1] These molecules play complex roles in cellular signaling and cholesterol homeostasis.[2][3][4] However, the low abundance of oxysterols in biological matrices and their susceptibility to autoxidation during sample handling present significant analytical challenges.[1][2] This guide provides a comprehensive comparison of the most prevalent methods for oxysterol measurement, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented herein is synthesized from various studies to aid researchers in selecting the most appropriate methodology for their specific needs.
Methodology Overview: GC-MS vs. LC-MS/MS
The two most common analytical platforms for oxysterol quantification are GC-MS and LC-MS/MS.[2][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This classical technique offers high chromatographic resolution. However, it typically requires derivatization to increase the volatility and thermal stability of the oxysterols, which can be a laborious and time-consuming process.[3][6] GC-based methods can also be limited by longer run times and the need for larger sample volumes.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a popular and powerful alternative, offering high sensitivity and specificity, often with simpler sample preparation that may not require derivatization.[2][3] The use of Multiple Reaction Monitoring (MRM) allows for the sensitive and selective quantification of multiple oxysterols in a single run.[2]
Quantitative Performance Comparison
The following tables summarize the performance characteristics of various LC-MS/MS and GC-MS methods for oxysterol analysis as reported in the literature. It is important to note that direct comparison of performance metrics between different studies should be approached with caution due to variations in instrumentation, analytical conditions, sample matrices, and the specific oxysterols analyzed.
Table 1: Performance of LC-MS/MS Methods for Oxysterol Quantification
| Oxysterol | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Recovery (%) | Reference |
| Various Oxysterols | 0.1 | 7.9 - 11.7 | 80.9 - 107.9 | [1] | |||
| Cholestan-3β,5α,6β-triol (C-Triol) | 0.999 | 0.36 - 6.65 | 4.05 - 8.97 | [7] | |||
| 7-ketocholesterol (7-KC) | 0.994 | 2.20 - 4.48 | 4.25 - 13.22 | [7] | |||
| Multiple Oxysterols | >0.995 | 0.005 - 0.1 | 0.01 - 0.2 | 0.47 - 14.05 | 1.54 - 9.96 | [3] | |
| Multiple Oxysterols | ≥0.9 | 0.005 - 1 | <20 | <20 | >70 | [2] |
Table 2: Performance of a GC-MS Method for Oxysterol Quantification
| Oxysterol | Linearity (R²) | LOD | LOQ | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Recovery (%) | Reference |
| 11 Oxysterols | Not Reported | Not Reported | Not Reported | ≤20 | ≤20 | Not Reported | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results in oxysterol analysis. Below are generalized protocols for sample preparation and analysis using LC-MS/MS and GC-MS.
LC-MS/MS Protocol for Oxysterol Analysis in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard mixture containing deuterated analogs of the oxysterols of interest.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Optional: Saponification (for total oxysterol measurement)
-
To measure both free and esterified oxysterols, an alkaline hydrolysis step (saponification) with potassium hydroxide (B78521) in ethanol (B145695) is performed.
-
Incubate at room temperature or a slightly elevated temperature.
-
Neutralize the reaction with an acid.
-
-
Extraction:
-
Perform liquid-liquid extraction (LLE) with a non-polar solvent such as hexane (B92381) or methyl tert-butyl ether.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic (upper) phase containing the oxysterols.
-
Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and enrichment.[2][9]
-
-
Derivatization (Optional):
-
While many LC-MS/MS methods analyze oxysterols without derivatization, some protocols employ derivatization to enhance ionization efficiency and sensitivity.[2]
-
-
Analysis:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separation is typically achieved on a C18 or phenyl-hexyl column.[9]
-
Detection is performed using a tandem mass spectrometer in MRM mode.
-
GC-MS Protocol for Oxysterol Analysis
-
Sample Preparation and Saponification:
-
Similar to the LC-MS/MS protocol, an internal standard is added, followed by alkaline hydrolysis to release esterified oxysterols.
-
-
Extraction:
-
Perform LLE with a suitable solvent (e.g., hexane).
-
-
Sample Cleanup:
-
SPE is often used to remove interfering substances.[8]
-
-
Derivatization:
-
This is a critical step for GC-MS analysis. The extracted oxysterols are derivatized, commonly by silylation (e.g., using BSTFA with TMCS), to form trimethylsilyl (B98337) (TMS) ethers. This increases their volatility and thermal stability.[5]
-
-
Analysis:
-
Evaporate the solvent and reconstitute in a suitable solvent for injection.
-
Inject the derivatized sample into the GC-MS system.
-
Separation is achieved on a capillary column (e.g., a medium polarity column).[8]
-
Detection is performed by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Visualizing Workflows and Pathways
Experimental Workflow for Oxysterol Analysis
References
- 1. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tkb.dergisi.org [tkb.dergisi.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
25-Hydroxycholesterol Elicits More Potent Liver X Receptor Activation Than 7-Ketocholesterol
For researchers, scientists, and drug development professionals, understanding the nuances of Liver X Receptor (LXR) activation by various oxysterols is critical for targeting pathways involved in cholesterol homeostasis, inflammation, and metabolism. This guide provides a comprehensive comparison of the LXR activation potency of two prominent oxysterols, 7-ketocholesterol (B24107) (7KC) and 25-hydroxycholesterol (B127956) (25HC), supported by experimental data and detailed methodologies.
Our analysis of available data indicates that 25-hydroxycholesterol is a significantly more potent activator of LXR than 7-ketocholesterol. While both are known LXR agonists, studies consistently describe 25HC as a potent ligand, whereas 7KC is characterized as a weak agonist with a substantially higher concentration required for receptor activation.
Quantitative Comparison of LXR Activation
| Compound | LXR Isoform | Reported EC50 (µM) | Potency Description |
| 7-Ketocholesterol | LXRα / LXRβ | > 10 | Weak agonist[1] |
| 25-Hydroxycholesterol | LXRα / LXRβ | Not explicitly quantified in direct comparison | Potent endogenous ligand[2] |
LXR Signaling Pathway and Activation Mechanism
The Liver X Receptors, LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating gene expression upon binding to their ligands, which are primarily oxysterols. The activation of LXR is a multi-step process within the cell nucleus.
In its inactive state, the LXR-RXR heterodimer is bound to LXR response elements (LXREs) on the DNA and is associated with a co-repressor complex, which silences gene transcription. The binding of an LXR agonist, such as 25HC, induces a conformational change in the LXR protein. This change leads to the dissociation of the co-repressor complex and the recruitment of a co-activator complex, which then initiates the transcription of target genes involved in cholesterol transport and metabolism.
Experimental Determination of LXR Activation Potency
The potency of LXR activators is commonly determined using a luciferase reporter assay. This in vitro method provides a quantitative measure of a compound's ability to activate the LXR signaling pathway.
Luciferase Reporter Assay Protocol
Objective: To quantify the dose-dependent activation of LXRα or LXRβ by 7-ketocholesterol and 25-hydroxycholesterol.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmids for full-length human LXRα or LXRβ
-
A luciferase reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of a minimal promoter driving the firefly luciferase gene
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
7-ketocholesterol and 25-hydroxycholesterol stock solutions in a suitable solvent (e.g., DMSO)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of 7-ketocholesterol or 25-hydroxycholesterol. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
Conclusion
Based on the available scientific literature, 25-hydroxycholesterol is a more potent activator of Liver X Receptors than 7-ketocholesterol. While both oxysterols can initiate LXR-mediated gene transcription, 7-ketocholesterol requires significantly higher concentrations to elicit a response and is therefore considered a weak agonist. For researchers investigating LXR-dependent pathways, 25-hydroxycholesterol serves as a more robust tool for receptor activation. The provided experimental protocol for the luciferase reporter assay offers a standardized method for quantifying and comparing the potencies of these and other potential LXR modulators.
References
The Oxysterol Landscape: A Comparative Lipidomic Guide to Disease Models
For researchers, scientists, and drug development professionals, understanding the nuanced roles of oxysterols in various pathologies is critical. This guide provides a comparative analysis of oxysterol profiles and their signaling pathways in three distinct disease models: Alzheimer's disease, Estrogen Receptor-Positive (ER+) Breast Cancer, and Atherosclerosis. The data presented herein, supported by detailed experimental methodologies, offers a valuable resource for identifying potential biomarkers and therapeutic targets.
Oxysterols, the oxidized derivatives of cholesterol, are no longer considered mere byproducts of cholesterol metabolism. They have emerged as potent signaling molecules implicated in a wide array of physiological and pathological processes.[1][2][3] Their impact on disease progression is often context-dependent, varying with the specific oxysterol, its concentration, and the cellular environment.[1] This guide dissects the comparative lipidomics of oxysterols, offering a clear overview of their differential roles in neurodegeneration, cancer, and cardiovascular disease.
Quantitative Comparison of Oxysterol Levels
The concentration of specific oxysterols in tissues and circulation can be a key indicator of disease state. The following tables summarize quantitative data from studies on Alzheimer's disease, ER+ breast cancer, and atherosclerosis, providing a comparative snapshot of the oxysterol landscape in these conditions.
| Oxysterol | Disease Model | Tissue/Fluid | Concentration Change | Key Findings |
| 24S-hydroxycholesterol (24S-OHC) | Alzheimer's Disease | Brain | Decreased in late stages[4][5] | A marker of metabolically active neurons, its reduction may reflect neuronal loss.[6] |
| Alzheimer's Disease | Cerebrospinal Fluid (CSF) | Decreased[5] | Reflects changes in brain cholesterol metabolism.[4] | |
| 27-hydroxycholesterol (B1664032) (27-OHC) | Alzheimer's Disease | Brain | Increased[7] | Implicated in neuroinflammation and amyloid-beta production.[7][8] |
| ER+ Breast Cancer | Tumor Tissue | ~6-fold higher than normal breast tissue[9] | Drives tumor proliferation through estrogen receptor-dependent pathways.[9] | |
| Atherosclerosis | Atherosclerotic Plaque | Significantly higher than in plasma[10] | Contributes to the inflammatory environment of the plaque. | |
| 7-Ketocholesterol (B24107) (7-KC) | Atherosclerosis | Atherosclerotic Plaque | Significantly higher than in plasma[10] | A major component of oxidized LDL, it promotes foam cell formation and inflammation.[11][12] |
| Alzheimer's Disease | Brain | Increased in late stages[5] | Contributes to oxidative stress and neuroinflammation.[7] |
Note: The presented values are compiled from various studies and may differ based on the specific animal model, disease stage, and analytical methodology used.
Experimental Protocols: A Guide to Oxysterol Analysis
Accurate quantification of oxysterols is paramount for their study as disease biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[13] Below is a synthesized, detailed protocol for the extraction and analysis of oxysterols from biological samples.
Sample Preparation and Extraction
This initial phase is critical to prevent the artificial oxidation of cholesterol, which can lead to erroneously high oxysterol measurements.[1]
-
Homogenization: Tissues (e.g., brain, tumor) are homogenized in a buffered solution, often containing an antioxidant like butylated hydroxytoluene (BHT).
-
Saponification: To release esterified oxysterols, samples are treated with a strong base (e.g., potassium hydroxide (B78521) in methanol) at room temperature.[14]
-
Liquid-Liquid Extraction: Oxysterols are then extracted from the aqueous phase using an organic solvent mixture, such as methanol:dichloromethane.[15]
-
Solid-Phase Extraction (SPE): The crude extract is further purified using SPE cartridges (e.g., C18 or silica) to separate oxysterols from the much more abundant cholesterol and other lipids.[15][16][17]
LC-MS/MS Analysis
-
Chromatographic Separation: The purified oxysterol fraction is injected into a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is commonly used with a gradient of solvents, typically a mixture of methanol, acetonitrile, and water with a modifier like formic acid, to separate the different oxysterol isomers.[16][18]
-
Mass Spectrometric Detection: The separated oxysterols are then introduced into a tandem mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques.[17][19] The instrument is operated in multiple reaction monitoring (MRM) mode for precise quantification, using specific precursor-to-product ion transitions for each oxysterol and their deuterated internal standards.
Signaling Pathways and Experimental Workflows
The biological effects of oxysterols are mediated through their interaction with various cellular receptors and signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex relationships and a typical experimental workflow for oxysterol analysis.
Alzheimer's Disease: The LXR-Mediated Pathway
In the central nervous system, oxysterols like 24S-OHC and 27-OHC are key regulators of cholesterol homeostasis, primarily through their action on Liver X Receptors (LXRs).[8][20] LXR activation leads to the expression of genes involved in cholesterol efflux, such as ABCA1 and ABCG1, which are crucial for clearing excess cholesterol from the brain.[13] Dysregulation of this pathway is a hallmark of Alzheimer's disease.[8][21]
ER+ Breast Cancer: 27-HC and Estrogen Receptor Signaling
In ER+ breast cancer, the oxysterol 27-hydroxycholesterol (27-HC) acts as an endogenous selective estrogen receptor modulator (SERM).[9] It binds to the estrogen receptor, promoting tumor cell proliferation and contributing to disease progression.[9][15] This highlights a direct link between cholesterol metabolism and hormone-dependent cancer.
Atherosclerosis: Oxysterols and Foam Cell Formation
Atherosclerosis is characterized by the buildup of plaques in arteries, a process in which oxysterols, particularly 7-ketocholesterol (7-KC), play a pivotal role.[22] 7-KC, a major component of oxidized low-density lipoprotein (oxLDL), is taken up by macrophages, leading to their transformation into foam cells, a key event in plaque formation.[11][12] This process is driven by scavenger receptors and involves complex inflammatory signaling.[23][24]
Conclusion
This comparative guide underscores the diverse and significant roles of oxysterols in Alzheimer's disease, ER+ breast cancer, and atherosclerosis. The distinct oxysterol profiles and the specific signaling pathways they modulate in each disease model provide a compelling rationale for their investigation as both diagnostic biomarkers and therapeutic targets. The provided experimental framework offers a solid foundation for researchers to embark on or advance their studies in the burgeoning field of oxysterol lipidomics. Further research into the intricate network of oxysterol interactions will undoubtedly unveil new avenues for the diagnosis and treatment of these and other complex diseases.
References
- 1. Oxysterols and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 27-Hydroxycholesterol, The Estrogen Receptor Modulator, Alters DNA Methylation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. Changes in brain oxysterols at different stages of Alzheimer's disease: Their involvement in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxysterols and Oxysterol Sulfates in Alzheimer’s Disease Brain and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain Cholesterol Metabolism, Oxysterols, and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxysterols present in Alzheimer's disease brain induce synaptotoxicity by activating astrocytes: A major role for lipocalin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 27-Hydroxycholesterol in cancer development and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 7-Ketocholesterol Induces Autophagy in Vascular Smooth Muscle Cells through Nox4 and Atg4B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Oxysterols in the Activation of the NLRP3 Inflammasome as a Potential Pharmacological Approach in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. journals.stmjournals.com [journals.stmjournals.com]
- 16. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis by liquid chromatography–mass spectrometry of sterols and oxysterols in brain of the newborn Dhcr7Δ3-5/T93M mouse: A model of Smith–Lemli–Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of Liver X Receptor in AD Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. metabolon.com [metabolon.com]
- 22. mdpi.com [mdpi.com]
- 23. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Foam cells: tracing the diverse cellular origins and their linked signaling pathways | springermedizin.de [springermedizin.de]
The Clinical Utility of 27-Hydroxycholesterol in Cardiovascular Disease: A Comparative Guide for Researchers
An In-depth Analysis of 27-Hydroxycholesterol (B1664032) as a Putative Biomarker for Cardiovascular Disease, Benchmarked Against Established and Emerging Clinical Markers.
Introduction
The landscape of cardiovascular disease (CVD) diagnostics is continually evolving, with a growing emphasis on identifying biomarkers that can offer earlier and more nuanced risk stratification beyond traditional lipid panels. Among the emerging candidates, 27-hydroxycholesterol (27-OHC), an abundant oxysterol and cholesterol metabolite, has garnered significant attention. This guide provides a comprehensive comparison of 27-OHC with established and other non-traditional CVD biomarkers, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in evaluating its clinical potential.
27-Hydroxycholesterol: The Mechanistic Link to Atherosclerosis
27-OHC is not merely a cholesterol metabolite; it is a bioactive molecule identified as the first endogenous selective estrogen receptor modulator (SERM)[1][2]. Its role in cardiovascular pathophysiology is multifaceted:
-
Antagonism of Estrogen's Cardioprotective Effects : 27-OHC competitively inhibits the beneficial actions of estrogen on the vasculature[3][4]. This includes suppressing the estrogen-induced expression of vascular nitric oxide synthase, which is crucial for vasodilation and endothelial health[3][5].
-
Pro-inflammatory Signaling : Through its interaction with estrogen receptor alpha (ERα), 27-OHC promotes pro-inflammatory processes within the vascular wall[6][7]. It stimulates the activation of NF-κB, a key regulator of inflammation, leading to the upregulation of adhesion molecules and the recruitment of monocytes and macrophages to the arterial intima—a critical step in the formation of atherosclerotic plaques[6][8].
-
Accumulation in Atherosclerotic Lesions : While circulating levels of 27-OHC in humans are typically in the nanomolar range (150 to 730 nM), its concentration within atherosclerotic lesions is orders of magnitude higher[5][6]. This localized accumulation suggests a direct involvement in plaque development and progression[5][8].
The synthesis and catabolism of 27-OHC are regulated by cytochrome P450 enzymes, specifically CYP27A1 for its production from cholesterol and CYP7B1 for its breakdown[1]. Circulating levels of 27-OHC are positively correlated with total cholesterol levels and tend to increase with age[1][6].
Comparative Analysis of 27-OHC with Other CVD Biomarkers
The validation of a novel biomarker hinges on its ability to provide incremental diagnostic or prognostic value over existing markers. The following tables compare 27-OHC with traditional and non-traditional CVD biomarkers.
Quantitative Comparison of Circulating Levels and Assay Performance
| Biomarker | Typical Circulating Levels (Healthy Adults) | Lower Limit of Quantification (LLOQ) | Analytical Method |
| 27-Hydroxycholesterol (Free) | 12.3 ± 4.79 ng/mL[9] | 248 fmoles on column[10] | LC-MS/MS[9][10] |
| 27-Hydroxycholesterol (Total) | 17.7 ± 8.5 ng/mL[9] | 25 µg/L (approx. 25 ng/mL)[11][12][13] | HPLC-MS[11][12][13] |
| LDL Cholesterol (LDL-C) | < 100 mg/dL (optimal) | Varies by assay | Enzymatic, Friedewald calculation |
| HDL Cholesterol (HDL-C) | ≥ 60 mg/dL (protective) | Varies by assay | Enzymatic, Precipitation |
| Apolipoprotein B (ApoB) | < 90 mg/dL (optimal) | Varies by assay | Immunoassay |
| Non-HDL Cholesterol | < 130 mg/dL (optimal) | Calculated value | Calculation (Total-C - HDL-C) |
Comparison of Clinical Utility and Predictive Power
| Biomarker | Association with CVD Risk | Advantages | Limitations |
| 27-Hydroxycholesterol | Animal studies show a causal link to atherosclerosis[6][7]. Human studies show a correlation with cholesterol but equivocal independent risk prediction[14][15]. | Provides mechanistic insight into the interplay between cholesterol metabolism, inflammation, and hormonal regulation in CVD. | Clinical utility as an independent risk predictor is not yet firmly established. Confounded by its strong correlation with LDL-C[14]. |
| LDL Cholesterol (LDL-C) | Strong, causal relationship with atherosclerotic CVD (ASCVD)[16]. | Well-established, widely available, and a primary target of therapy. | Measurement can be inaccurate in hypertriglyceridemia. Represents cholesterol mass rather than atherogenic particle number. |
| HDL Cholesterol (HDL-C) | Inversely associated with CVD risk, though its causal role is debated. | Part of the standard lipid panel. | Low HDL-C is a risk marker, but therapies to raise HDL-C have not consistently reduced CVD events. |
| Apolipoprotein B (ApoB) | Considered a more accurate measure of atherogenic particle number and a strong predictor of CVD risk, potentially superior to LDL-C[16][17]. | Directly measures the concentration of all atherogenic lipoproteins. Not affected by triglyceride levels. | Less widely available and standardized than LDL-C measurement. |
| Non-HDL Cholesterol | A strong predictor of CVD risk, encompassing all atherogenic lipoproteins[16]. | Simple to calculate from a standard lipid panel. A good estimate of total atherogenic lipoproteins. | A calculated value, not a direct measurement. |
Experimental Protocols
Quantification of 27-Hydroxycholesterol in Human Serum by LC-MS/MS
This protocol is a synthesis of methodologies described in the literature for the measurement of free 27-OHC[9][10][18].
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 50 µL aliquot of human serum, add an internal standard (e.g., 27-hydroxycholesterol-d6).
-
Perform liquid-liquid extraction by adding 1 mL of hexane, followed by vigorous vortexing.
-
Centrifuge to separate the organic and aqueous phases.
-
Transfer the upper organic layer (containing the oxysterols) to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, such as acetonitrile, for LC-MS/MS analysis.
2. Chromatographic Separation:
-
Utilize a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Employ a C18 reversed-phase column.
-
Use a mobile phase gradient, for example, with methanol (B129727) containing 5 mM ammonium (B1175870) formate, to achieve separation of 27-OHC from other isomers like 24S-hydroxycholesterol[10].
-
The total run time is typically around 12 minutes[10].
3. Mass Spectrometric Detection:
-
Use a tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source[11][18].
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Monitor specific precursor-to-product ion transitions for 27-OHC (e.g., m/z 385.3 → 135.2) and its deuterated internal standard[18].
4. Quantification:
-
Generate a standard curve by plotting the ratio of the peak area of 27-OHC to the peak area of the internal standard against a series of known concentrations of 27-OHC standards.
-
Calculate the concentration of 27-OHC in the serum samples based on this standard curve.
Visualizing the Role of 27-Hydroxycholesterol in Atherosclerosis
The following diagrams illustrate the key signaling pathways influenced by 27-OHC and a typical experimental workflow for its quantification.
Caption: Signaling pathway of 27-OHC in promoting atherosclerosis.
Caption: Experimental workflow for 27-OHC quantification.
Conclusion
27-Hydroxycholesterol is a promising biomarker that offers a unique window into the complex interplay of cholesterol metabolism, inflammation, and endocrine signaling in the pathogenesis of cardiovascular disease. Animal studies provide compelling evidence for its causal role in atherosclerosis[6][7][8]. However, its clinical translation as a standalone diagnostic or prognostic tool requires further validation in large-scale human studies to establish its independent predictive value beyond traditional risk factors like LDL-C[14]. The methodologies for its accurate quantification are well-established, paving the way for its inclusion in future clinical and research investigations. For researchers in drug development, targeting the 27-OHC pathway may represent a novel therapeutic strategy to mitigate cardiovascular risk, particularly by uncoupling hypercholesterolemia from its pro-inflammatory consequences.
References
- 1. The interaction between metabolism, cancer and cardiovascular disease, connected by 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 27-Hydroxycholesterol: the first identified endogenous SERM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 27-Hydroxycholesterol is an endogenous SERM that inhibits the cardiovascular effects of estrogen | Semantic Scholar [semanticscholar.org]
- 4. 27-Hydroxycholesterol Is an Endogenous SERM That Inhibits the Cardiovascular Effects of Estrogen | Semantic Scholar [semanticscholar.org]
- 5. 27-Hydroxycholesterol: the First Identified Endogenous SERM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cholesterol Metabolite 27-Hydroxycholesterol Promotes Atherosclerosis via Proinflammatory Processes Mediated by Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cholesterol metabolite 27-hydroxycholesterol promotes atherosclerosis via proinflammatory processes mediated by estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekalert.org [eurekalert.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of 24S- and 27-hydroxycholesterol in plasma by high-performance liquid chromatography-mass spectrometry. [folia.unifr.ch]
- 13. Determination of 24S- and 27-hydroxycholesterol in plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Relationships of Coronary Heart Disease with 27-Hydroxycholesterol, Low Density Lipoprotein Cholesterol, and Menopausal Hormone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Non-traditional lipid biomarkers in atherosclerotic cardiovascular disease: pathophysiological mechanisms and strategies to address residual risk [frontiersin.org]
- 17. Emerging Risk Biomarkers in Cardiovascular Diseases and Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medpace.com [medpace.com]
A Head-to-Head Comparison of Derivatization Reagents for Oxysterol Analysis
For researchers, scientists, and drug development professionals navigating the complexities of oxysterol analysis, the choice of derivatization reagent is a critical determinant of analytical sensitivity and accuracy. This guide provides an objective, data-supported comparison of common derivatization strategies for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), complete with detailed experimental protocols and workflow diagrams.
Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules and intermediates in metabolic pathways. Their low endogenous concentrations and structural similarity to the highly abundant cholesterol, however, present significant analytical challenges.[1][2] Chemical derivatization is a key strategy to overcome these hurdles, enhancing either the volatility and stability for GC-MS or the ionization efficiency for LC-MS.[1][3]
Derivatization Reagents for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of oxysterols by converting their polar hydroxyl groups into less polar, more stable ethers. Silylation is the most common approach, creating trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) derivatives.
Key Silylation Reagents:
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Often considered one of the most effective silylation reagents, MSTFA is known for producing volatile and stable TMS derivatives.[4] For comprehensive sterol analysis, a mixture including a catalyst and reducing agent, such as MSTFA with 1,4-dithioerythritol (DTE) and trimethyliodosilane (TMIS) , has been shown to offer the best specificity and sensitivity compared to other silylation mixtures.[4][5]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A widely used and effective reagent, BSTFA is typically used with a catalyst like 1% trimethylchlorosilane (TMCS) . While effective, it may be less optimal than the MSTFA:DTE:TMIS mixture for complex biological samples.[4][5] BSTFA may be a better choice for sterically hindered compounds.[6]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms TBDMS derivatives, which are more stable than TMS derivatives. However, the derivatization of sterically hindered sites can be less efficient, leading to lower analytical responses.[6]
Performance Comparison: Silylation Reagents
| Parameter | MSTFA:DTE:TMIS | BSTFA:TMCS | MTBSTFA:NH₄I | Reference(s) |
| Specificity/Sensitivity | Highest | Good | Moderate | [4][5] |
| Derivative Stability | TMS derivatives are moisture-sensitive and can degrade within hours to days at room temperature. Storage at -20°C is recommended to maintain stability for up to 72 hours or longer.[7][8][9] | TMS derivatives are moisture-sensitive.[8] | TBDMS derivatives are generally more stable than TMS derivatives. | [6] |
| Reaction Conditions | Typically 30-90 minutes at 30-60°C. | Typically 60 minutes at 60°C. | Generally requires longer reaction times or higher temperatures. | [2][10][11] |
| Byproducts | Volatile and generally do not interfere with analysis. | Volatile and generally do not interfere with analysis. | --- | [8] |
| Suitability | Excellent for comprehensive sterol and oxysterol profiling in complex matrices like serum. | Good general-purpose reagent, particularly for sterically hindered compounds. | Useful when higher derivative stability is required, but may have lower reaction yields for some compounds. | [5][6] |
Derivatization Reagents for Liquid Chromatography-Mass Spectrometry (LC-MS)
Oxysterols often exhibit poor ionization efficiency in common LC-MS sources like electrospray ionization (ESI), making sensitive detection difficult.[1][12] Derivatization for LC-MS focuses on "charge-tagging"—attaching a permanently charged or readily ionizable functional group to the oxysterol molecule to dramatically enhance the MS signal.
Key Charge-Tagging Reagents:
-
Girard's Reagent P (GP): This is a premier reagent for LC-MS analysis of keto-steroids or oxysterols that can be enzymatically oxidized to ketones. GP contains a quaternary ammonium (B1175870) group that introduces a permanent positive charge.[1] This modification can increase detection sensitivity by over 1000-fold.[12][13] The resulting Girard P hydrazones are also more soluble in reversed-phase solvents and exhibit predictable fragmentation patterns in MS/MS, aiding in structural identification.[1][14]
-
Picolinic Acid: This reagent derivatizes hydroxyl groups to form picolinoyl esters. The pyridine (B92270) ring in the picolinoyl group is readily protonated in the ESI source, enhancing the positive ion signal.[15] This method can achieve very high sensitivity, with detection limits of less than 1 pg on-column reported for some sterols.[16]
-
N,N-dimethylglycine (DMG): DMG reacts with hydroxyl groups to introduce a tertiary amine, which can be protonated to improve ionization efficiency. This method is effective for a range of oxysterols, including those with primary, secondary, and tertiary alcohols, and provides informative fragmentation patterns for isomer differentiation.[17][18]
Performance Comparison: Charge-Tagging Reagents
| Parameter | Girard's Reagent P (GP) | Picolinic Acid | N,N-dimethylglycine (DMG) | Reference(s) |
| Target Functional Group | Ketone (requires prior oxidation of 3β-hydroxyl group) | Hydroxyl | Hydroxyl | [1][15] |
| Ionization Enhancement | Excellent (>1000-fold reported); provides a permanent positive charge. | Very Good (5-10 fold or higher); relies on protonation. | Good; relies on protonation. | [12][13][15] |
| Limit of Detection (LOD) | Picogram to femtogram levels. | Sub-picogram levels reported for some sterols. | High sensitivity reported. | [16][19] |
| Derivative Stability | Hydrazones are generally stable, though labile to hydrolysis under acidic conditions. | Ester linkage is stable under typical analytical conditions. | Ester linkage is stable. | [20] |
| Reaction Conditions | Two-step process: Enzymatic oxidation (1 hr, 37°C) followed by derivatization (overnight, room temp or 37°C). | Typically requires activating agents and proceeds smoothly. | Mild conditions (e.g., overnight at 50°C). | [15][21] |
| Specificity/Drawbacks | Highly specific for ketones. Requires enzymatic step which adds complexity. Ghost peaks from background keto-groups can be an issue.[22] | Can form multiple adducts (e.g., sodium) which may complicate spectra. | Can produce di-derivatives and doubly charged ions, leading to more complex spectra. |
Experimental Workflows & Signaling Pathways
Visualizing the Methodologies
To aid in the selection and implementation of these derivatization strategies, the following diagrams illustrate the typical experimental workflows and a key signaling pathway in which oxysterols play a regulatory role.
Caption: General workflow for oxysterol analysis by GC-MS using silylation.
Caption: Workflow for oxysterol analysis by LC-MS using Girard P charge-tagging.
Caption: Oxysterols act as ligands for LXR, regulating genes for cholesterol homeostasis.
Detailed Experimental Protocols
Protocol 1: Silylation with MSTFA for GC-MS
This protocol is a general guideline based on common practices.[2][10][23][24]
-
Sample Preparation: Extract oxysterols from the biological matrix using an appropriate method (e.g., solid-phase extraction or liquid-liquid extraction). Evaporate the solvent to complete dryness under a stream of nitrogen. The absence of water is critical for a successful reaction.
-
Methoximation (for keto-steroids): To prevent the formation of multiple derivatives from keto-enol tautomerism, first perform methoximation. Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 30°C for 90 minutes with agitation.
-
Silylation: Add 80-90 µL of MSTFA (often with 1% TMCS). Vortex the sample for 30 seconds.
-
Incubation: Incubate the mixture at 37°C for 30 minutes with agitation.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. If not analyzed immediately, store at -20°C.
Protocol 2: Enzyme-Assisted Derivatization with Girard's Reagent P for LC-MS
This protocol is adapted from commercially available kits and published methods.[21][25]
-
Sample Preparation: Extract total lipids/sterols from the sample (e.g., 100 µL of plasma). For dried samples, reconstitute in a small volume of ethanol.
-
Enzymatic Oxidation: Dilute the sample 10-fold with water or 50 mM KH₂PO₄ to ensure the final organic solvent content is less than 10%. Add cholesterol oxidase solution (e.g., 3 µL). Vortex and incubate at 37°C for one hour. This step converts 3β-hydroxy-Δ⁵ oxysterols to their 3-oxo-Δ⁴ counterparts.
-
Charge-Tagging: Prepare a 2 mg/mL solution of Girard's Reagent P in methanol (B129727) containing 1% acetic acid. Add three volumes of this solution to the sample mixture (e.g., if the sample volume is 100 µL, add 300 µL of the GP solution).
-
Incubation: Vortex the mixture and incubate in the dark at 37°C (or room temperature) overnight to form the GP-hydrazones.
-
Analysis: The derivatized sample can be analyzed directly by LC-MS. Optionally, a solid-phase extraction (SPE) cleanup step can be performed to remove excess reagent prior to analysis.
Protocol 3: Picolinoyl Ester Derivatization for LC-MS
This protocol is based on the mixed anhydride (B1165640) method.[15]
-
Sample Preparation: Transfer the dried oxysterol extract to a reaction vial.
-
Reagent Preparation: Prepare solutions of picolinic acid, 2-methyl-6-nitrobenzoic anhydride (MNBA), and a tertiary amine base (e.g., triethylamine (B128534) or 4-dimethylaminopyridine) in an aprotic solvent like dichloromethane (B109758) or acetonitrile.
-
Derivatization Reaction: To the dried oxysterol sample, add the solvent, picolinic acid, MNBA, and the base.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) until completion.
-
Quenching and Extraction: Quench the reaction with a suitable reagent (e.g., an aqueous ammonium chloride solution). Extract the picolinoyl ester derivatives with an organic solvent.
-
Analysis: Dry the organic extract, reconstitute in a suitable solvent, and analyze by LC-MS/MS.
Conclusion
The optimal choice of derivatization reagent for oxysterol analysis depends heavily on the analytical platform and the specific research question. For broad, quantitative profiling by GC-MS , silylation with an MSTFA-based reagent cocktail offers superior sensitivity and specificity. For highly sensitive, targeted analysis of low-abundance oxysterols by LC-MS , charge-tagging with Girard's Reagent P is the gold standard, providing a dramatic increase in signal intensity. Picolinic acid and DMG offer valuable alternatives for hydroxyl-containing oxysterols, each with its own advantages and potential complexities. By understanding the performance characteristics and following robust protocols, researchers can significantly enhance the quality and reliability of their oxysterol measurements.
References
- 1. Evaluation of novel derivatisation reagents for the analysis of oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TMS derivatives | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 9. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analysis of oxysterols by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of oxysterols by electrospray ionization tandem mass spectrometry after one-step derivatization with dimethylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Statins and 24(S),25-Epoxycholesterol Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various statins in reducing the synthesis of 24(S),25-epoxycholesterol, an important oxysterol involved in cholesterol homeostasis. While direct head-to-head comparative studies on the effect of different statins on 24(S),25-epoxycholesterol synthesis are limited, this document synthesizes available data to offer insights into their relative potencies. The information is presented through quantitative data tables, detailed experimental protocols, and a visualization of the underlying biochemical pathway.
Comparative Efficacy of Statins
Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is the precursor for both cholesterol and 24(S),25-epoxycholesterol synthesis.[1][2] Consequently, all statins are expected to reduce the synthesis of 24(S),25-epoxycholesterol. The magnitude of this reduction is likely proportional to the statin's potency in inhibiting HMG-CoA reductase, which is reflected in its efficacy in lowering low-density lipoprotein cholesterol (LDL-C).
The following table summarizes the known effects of different statins on both LDL-C reduction (as a surrogate marker for HMG-CoA reductase inhibition) and, where available, direct or inferred effects on oxysterol synthesis. It is important to note that the data on 24(S),25-epoxycholesterol reduction is not derived from a single comparative study and has been compiled from various sources.
| Statin | Trade Name(s) | LDL-C Reduction Efficacy (High-Intensity Dosing) | Documented Effect on 24(S),25-Epoxycholesterol Synthesis | Key Characteristics |
| Rosuvastatin (B1679574) | Crestor | High (approx. 55-63% at 20-40mg)[3][4] | Expected to be high due to potent HMG-CoA reductase inhibition. | High-potency, hydrophilic. |
| Atorvastatin | Lipitor | High (approx. 50-55% at 40-80mg)[3][4] | Expected to be high due to potent HMG-CoA reductase inhibition. | High-potency, lipophilic. |
| Simvastatin | Zocor | Moderate to High (approx. 41-47% at 40-80mg)[3][4] | Demonstrated to reduce circulating oxysterol levels in hypercholesterolemic men.[5] | Moderate-to-high potency, lipophilic, prodrug. |
| Pravastatin (B1207561) | Pravachol | Moderate (approx. 34% at 40mg)[3] | Expected to be moderate. | Moderate-potency, hydrophilic. |
| Lovastatin | Mevacor | Moderate (approx. 31% at 40mg)[4] | Expected to be moderate. | Moderate-potency, lipophilic, prodrug. |
| Fluvastatin | Lescol | Low to Moderate (approx. 25-35% at 40-80mg)[4] | Expected to be low to moderate. | Low-to-moderate potency, lipophilic. |
| Pitavastatin | Livalo | Moderate (approx. 40-45% at 2-4mg) | Expected to be moderate. | Moderate-potency, lipophilic. |
| Compactin | Mevinolin | (Archetypal Statin) | Shown to greatly reduce 24(S),25-epoxycholesterol synthesis in human macrophages.[6][7] | Not used clinically, but a foundational research tool. |
Disclaimer: The comparative efficacy on 24(S),25-epoxycholesterol synthesis is inferred from the statins' LDL-C lowering potency and limited direct evidence. A direct, quantitative comparison in a single study is currently unavailable in the published literature.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the impact of statins on 24(S),25-epoxycholesterol synthesis.
In Vitro Statin Efficacy Assessment in Cell Culture
-
Cell Lines: Human macrophage cell lines (e.g., THP-1), human hepatoma cell lines (e.g., HepG2), or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Statin Preparation and Treatment: Statins are dissolved in a suitable solvent (e.g., DMSO or ethanol) to prepare stock solutions. For experiments, the stock solutions are diluted in culture medium to the desired final concentrations. Cells are typically incubated with the statin for 24 to 48 hours.
-
Measurement of 24(S),25-Epoxycholesterol:
-
Lipid Extraction: After incubation, cells and/or culture media are collected. Lipids are extracted using a solvent system such as chloroform:methanol or hexane:isopropanol.
-
Sample Preparation: The lipid extract is dried and then redissolved in a suitable solvent for analysis.
-
Quantification by LC-MS/MS: The levels of 24(S),25-epoxycholesterol are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the detection and quantification of oxysterols. An internal standard (e.g., a deuterated version of the analyte) is typically added at the beginning of the extraction process for accurate quantification.
-
Clinical Study Protocol for Oxysterol Measurement
-
Study Population: Patients with hypercholesterolemia are recruited.
-
Study Design: A randomized, controlled trial design is often employed, where patients are assigned to different statin treatment groups or a placebo group.
-
Statin Administration: Patients receive a specific statin at a defined daily dosage for a predetermined period (e.g., 12 weeks).
-
Sample Collection: Blood samples are collected from patients at baseline (before treatment) and at the end of the treatment period. Plasma or serum is separated and stored at -80°C until analysis.
-
Oxysterol Analysis:
-
Sample Preparation: Plasma or serum samples undergo lipid extraction and purification to isolate the oxysterol fraction.
-
LC-MS/MS Analysis: Similar to the in vitro protocol, LC-MS/MS is used for the precise quantification of 24(S),25-epoxycholesterol and other oxysterols.
-
Visualizations
Signaling Pathway of Cholesterol and 24(S),25-Epoxycholesterol Synthesis
The following diagram illustrates the key steps in the mevalonate pathway, leading to the synthesis of both cholesterol and 24(S),25-epoxycholesterol, and highlights the inhibitory action of statins.
Caption: The mevalonate pathway illustrating the synthesis of cholesterol and 24(S),25-epoxycholesterol, and the inhibitory site of statins.
Experimental Workflow for Statin Efficacy Assessment
This diagram outlines the typical workflow for an in vitro experiment designed to evaluate the effect of statins on 24(S),25-epoxycholesterol synthesis.
Caption: A typical experimental workflow for assessing the in vitro efficacy of statins on 24(S),25-epoxycholesterol synthesis.
References
- 1. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Comparison of the efficacy and safety of rosuvastatin versus atorvastatin, simvastatin, and pravastatin across doses (STELLAR* Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Simvastatin reduces circulating oxysterol levels in men with hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Statins inhibit synthesis of an oxysterol ligand for the liver x receptor in human macrophages with consequences for cholesterol flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Safety Operating Guide
Navigating the Disposal of OH-C-Chol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of OH-C-Chol, a cholesterol derivative. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following protocols are based on established best practices for the disposal of cholesterol-based compounds and other potentially hazardous laboratory chemicals.
Core Principle: Treat as Hazardous Waste
In the absence of specific data to the contrary, this compound and any materials contaminated with it should be handled and disposed of as hazardous chemical waste. Under no circumstances should this compound be discarded down the drain or in regular solid waste. The recommended final disposition is through a licensed hazardous waste disposal service, typically involving high-temperature incineration.[1]
Immediate Safety and Handling Protocol
Prior to beginning any work that will generate this compound waste, it is crucial to have a designated and properly labeled hazardous waste collection system in place.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound and its waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
Step-by-Step Disposal Procedure
1. Waste Segregation:
Proper segregation of hazardous waste is critical for safety and cost-effective disposal.
-
Solid Waste: Collect all solid materials contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. This includes:
-
Contaminated personal protective equipment (gloves, etc.)
-
Weighing papers and boats
-
Contaminated absorbent materials from any spills
-
Empty this compound containers (see below for specific instructions on empty containers)
-
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Ensure the container is made of a material compatible with the solvents used.
-
2. Container Management:
-
Labeling: All hazardous waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream
-
The approximate concentration or percentage of each component
-
The date accumulation started
-
-
Condition: Containers must be in good condition, with no leaks or cracks. They must be kept closed with a secure-fitting cap at all times, except when actively adding waste.[3][4]
-
Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and incompatible materials. Secondary containment, such as a chemical-resistant tray or tub, is required for all liquid hazardous waste containers.[3]
3. Disposal of Empty Containers:
-
Empty containers that once held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.[3][4]
-
Triple-Rinsing Procedure:
-
Rinse the container three times with a suitable solvent that is compatible with this compound.
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinsates may also need to be collected depending on institutional policies and the toxicity of the compound.
-
After triple-rinsing, deface or remove the original label and mark the container as "Empty" or "Triple-Rinsed." It may then be disposed of in the appropriate solid waste stream, as per your institution's guidelines.[5]
-
4. Requesting Waste Pickup:
Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4] Follow your institution's specific procedures for requesting a waste pickup.
Quantitative Data Summary: Waste Management Parameters
| Parameter | Guideline | Source |
| PPE | Chemical-resistant gloves, safety goggles, lab coat | [1][2] |
| Work Area | Chemical fume hood or well-ventilated area | [1] |
| Waste Type | Segregated solid and liquid hazardous waste | [1][3] |
| Container Labeling | "Hazardous Waste," full chemical name, date | [3][4] |
| Container Storage | Closed, in secondary containment, in a designated SAA | [3] |
| Empty Containers | Dispose as hazardous waste or triple-rinse | [3][4] |
| Final Disposal | Licensed hazardous waste service (incineration) | [1] |
Experimental Protocol: Spill Cleanup
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For Small Spills (manageable by lab personnel):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as described above.
-
Containment: Use an absorbent material (e.g., spill pads, vermiculite, or sand) to contain the spill and prevent it from spreading.
-
Collection: Carefully collect the absorbed material and any contaminated debris. Place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. The cleaning materials must also be disposed of as hazardous waste.
-
Documentation: Record the spill and cleanup procedure in your laboratory records.
For Large Spills (requiring EHS assistance):
-
Evacuate: Immediately evacuate the affected area.
-
Isolate: If safe to do so, close the doors to the area to contain any vapors.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Provide them with as much information as possible about the spilled substance.
-
Do Not Attempt to Clean: Await the arrival of trained emergency responders.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers must consult their institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal. All procedures must be in compliance with local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Handling Guide for 25-Hydroxycholesterol (OH-C-Chol)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 25-hydroxycholesterol (B127956) (OH-C-Chol) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and maintain a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
25-Hydroxycholesterol is a hazardous substance that requires careful handling to prevent exposure. According to safety data sheets, it may cause damage to organs through prolonged or repeated exposure, is harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[1]
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Respiratory | Fume Hood or NIOSH-approved Respirator | To be used in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of the crystalline solid or aerosols of its solutions. For large-scale use or in emergencies, a NIOSH/MSHA-approved respirator is necessary.[2] |
| Hands | Chemical-resistant Gloves | Nitrile rubber gloves are a suitable option. Always inspect gloves for tears or holes before use and change them frequently, especially if contaminated.[2] |
| Eyes | Safety Glasses with Side Shields or Goggles | To protect against splashes when handling solutions or contact with the solid powder.[2] |
| Body | Laboratory Coat or Protective Clothing | A standard lab coat is required to prevent skin contact. For larger quantities, impervious clothing may be necessary.[3][4] |
Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety. The following protocol outlines the key steps for handling this compound, from preparation to post-handling procedures.
2.1. Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is clean and operational. Gather all necessary equipment, including spatulas, weigh boats, and solvent dispensers.
-
PPE: Don all required personal protective equipment as outlined in the table above.
-
Weighing: As this compound is a crystalline solid, carefully weigh the desired amount inside the fume hood to prevent inhalation of the powder.[5] Use anti-static weigh boats if necessary.
2.2. Solution Preparation
-
Solvent Selection: this compound is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF).[5]
-
Dissolving: In a fume hood, add the chosen solvent to the weighed this compound in a suitable container. The container should be purged with an inert gas.[5]
-
Aqueous Solutions: For aqueous buffers, first dissolve the this compound in ethanol and then dilute with the aqueous buffer of choice. Aqueous solutions should not be stored for more than one day.[5]
2.3. Post-Handling Procedures
-
Cleaning: Thoroughly clean the work area and any equipment used.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
-
Storage: Store the solid compound at -20°C.[5] Keep the container tightly sealed.[1]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated weigh boats and paper towels, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[6]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream.
3.2. Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name ("25-Hydroxycholesterol") and the appropriate hazard symbols.[6]
-
Institutional Guidelines: Follow your institution's specific chemical waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.[6]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. The generator of the waste is responsible for ensuring its proper disposal.[7]
Emergency Procedures
In case of accidental exposure, follow these immediate first aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Workflow for Safe Handling of this compound
The following diagram illustrates the standard operational workflow for handling 25-hydroxycholesterol in a laboratory setting.
Caption: Workflow for handling this compound from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.fr [fishersci.fr]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. westliberty.edu [westliberty.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 7. Hazardous Waste [epa.ohio.gov]
- 8. uwm.edu [uwm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
